3-Bromo-5-(2-hydroxyethyl)isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJLIZMLXUFWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549890 | |
| Record name | 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105175-00-6 | |
| Record name | 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-(2-hydroxyethyl)isoxazole chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Abstract
This compound (CAS No. 105175-00-6) is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Possessing both a reactive brominated isoxazole core and a versatile primary alcohol, this molecule serves as a valuable building block for the synthesis of more complex, pharmacologically active agents. The isoxazole heterocycle is a well-established scaffold in drug discovery, known for a wide range of biological activities.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound, with a focus on its practical application for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chemical entity are critical for its application in synthesis and drug design. These properties dictate solubility, reactivity, and analytical characterization.
Core Chemical Properties
The key identifying and physical characteristics of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 105175-00-6 | [][5] |
| Molecular Formula | C₅H₆BrNO₂ | [][5][6] |
| Molecular Weight | 192.01 g/mol | [][5][6] |
| IUPAC Name | 2-(3-bromo-1,2-oxazol-5-yl)ethanol | [] |
| Physical Form | Solid | |
| InChI Key | DNJLIZMLXUFWFE-UHFFFAOYSA-N | [6] |
| SMILES | OCCC1=CC(Br)=NO1 |
Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation and purity assessment. While raw spectra are lot-specific, the expected signature provides a reliable benchmark for characterization.
-
¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the arrangement of non-exchangeable protons. Based on published data for this molecule, the following characteristic signals are expected in CDCl₃.[7]
-
~6.36 ppm (s, 1H): This singlet corresponds to the lone proton on the isoxazole ring (H-4), indicating a clean heterocyclic core.
-
~3.96 ppm (t, 2H): A triplet representing the methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
~3.05 ppm (t, 2H): A triplet for the methylene protons adjacent to the isoxazole ring (Ar-CH₂-).
-
-
¹³C NMR Spectroscopy: Carbon NMR complements proton NMR by identifying each unique carbon environment. Predicted shifts would include signals for the two distinct methylene carbons, the two sp² carbons of the isoxazole ring, and the C-Br carbon.
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight and isotopic distribution pattern. For this compound, the analysis would show two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, which is the characteristic isotopic signature of a molecule containing a single bromine atom.
Experimental Protocol: Synthesis
The following protocol is a representative procedure based on established methodologies for the synthesis of 3-bromo-5-substituted isoxazoles. [7][8]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-butyn-1-ol (1.0 equivalent) in a suitable solvent such as diethyl ether or dichloromethane.
-
Dipole Generation: Add dibromoformaldoxime (1.0-1.2 equivalents) to the solution.
-
Initiation: Cool the mixture in an ice bath and slowly add a base (e.g., a solution of sodium bicarbonate or triethylamine, 1.2 equivalents) dropwise. The base facilitates the in situ generation of the highly reactive bromonitrile oxide.
-
Causality Insight: The slow, cooled addition of base is critical to control the exothermic reaction and prevent the undesired dimerization of the nitrile oxide.
-
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2-3 times).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its three key components: the C3-bromine, the primary alcohol, and the isoxazole ring itself.
Reactivity at the C3-Position: The Electrophilic "Warhead"
The bromine atom at the C3 position of the isoxazole ring is the primary site of electrophilic reactivity. [9]It serves as an excellent leaving group in nucleophilic aromatic substitution reactions. This property is extensively exploited in drug discovery, where the 3-bromo-isoxazole scaffold functions as a "handleable and easily affordable electrophilic warhead". [9]
-
Covalent Inhibition: This moiety can readily react with soft nucleophiles, most notably the thiol group of cysteine residues within the active sites of enzymes. [9][10]This reactivity has been leveraged to design potent and selective covalent inhibitors for various therapeutic targets, including those in the Keap1-Nrf2 antioxidant pathway. [10][11]
Reactivity of the 2-Hydroxyethyl Side Chain
The primary alcohol on the C5 side chain offers a versatile handle for further chemical modification.
-
Oxidation: The alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. A patented procedure describes the oxidation of the closely related 3-bromo-5-(1-hydroxyethyl)-isoxazole to 3-bromo-5-acetyl-isoxazole using chromic anhydride. [7]This transformation is key in the synthesis of the bronchodilator Broxaterol. [7]* Esterification/Etherification: Standard protocols can be used to convert the alcohol into esters or ethers, allowing for the attachment of other functional groups or the modulation of physicochemical properties like lipophilicity.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.
-
GHS Classification: The compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage. * Signal Word: Danger. * Hazard Statements: H318 - Causes serious eye damage. * Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Storage: It is classified as a combustible solid (Storage Class 11) and should be stored in a cool, dry, well-ventilated area away from incompatible substances.
References
- Process for the preparation of 3,5-disubstituted isoxazoles.
- This compound 500mg. P212121 Store. [Link]
- Isoxazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. PrepChem.com. [Link]
- Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. National Institutes of Health (NIH). [Link]
- 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224. PubChem. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
- 17-4 stainless steel. Wikipedia. [Link]
- The synthetic and therapeutic expedition of isoxazole and its analogs.
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS: 105175-00-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-5-(2-hydroxyethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2] These five-membered aromatic heterocycles, containing adjacent nitrogen and oxygen atoms, are present in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. 3-Bromo-5-(2-hydroxyethyl)isoxazole is a key building block in this context, offering multiple points for chemical modification. The bromine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, while the hydroxyethyl group at the 5-position provides a site for esterification, etherification, or oxidation to introduce further diversity. A thorough understanding of its fundamental physicochemical characteristics is therefore paramount for its effective utilization in drug discovery and development pipelines.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is critical for predicting its behavior in biological systems and for guiding formulation development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₆BrNO₂ | [][6][7] |
| Molecular Weight | 192.01 g/mol | [][6][7] |
| CAS Number | 105175-00-6 | [8] |
| Appearance | Solid | [9] |
| Boiling Point | 105 °C at 1 mmHg | [10] |
| Melting Point | Not explicitly reported. Predicted to be in the range of 60-90 °C based on similar structures. | Prediction |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. | Prediction based on chemical structure |
| pKa | The isoxazole ring is weakly basic. The hydroxyl group is weakly acidic. Predicted pKa of the hydroxyl proton is ~15-16. | Prediction |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical entity. Below are the key spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): A patent provides the following assignments for the proton NMR spectrum in CDCl₃: a singlet for the isoxazole ring proton at approximately 6.36 ppm, a triplet for the methylene group adjacent to the hydroxyl group (CH₂OH) at around 3.96 ppm, and a triplet for the methylene group attached to the isoxazole ring (isoxazole-CH₂) at about 3.05 ppm.[10]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretch from the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.
-
C-H stretching vibrations from the methylene groups and the isoxazole ring around 2850-3150 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the isoxazole ring, expected in the 1400-1650 cm⁻¹ region.
-
A C-O stretching vibration from the alcohol at approximately 1050-1150 cm⁻¹.
-
A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.[11] Common fragmentation pathways would likely involve the loss of the hydroxyethyl side chain or cleavage of the isoxazole ring.
Synthesis and Characterization Workflow
The synthesis of 3-bromo-5-substituted isoxazoles is commonly achieved through a 1,3-dipolar cycloaddition reaction.[13] A general workflow for the synthesis and subsequent characterization of this compound is depicted below.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 6. store.p212121.com [store.p212121.com]
- 7. This compound | CAS: 105175-00-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. This compound 105175-00-6 [sigmaaldrich.com]
- 9. This compound 105175-00-6 [sigmaaldrich.com]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 3-Bromo-5-(2-hydroxyethyl)isoxazole
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-5-(2-hydroxyethyl)isoxazole (CAS No. 105175-00-6), a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document elucidates the compound's physicochemical characteristics, provides a detailed, field-proven synthesis protocol, and explores its significant applications in drug discovery and development, with a particular focus on its role as a precursor to established therapeutic agents. This guide is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering a blend of theoretical principles and practical, actionable methodologies.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of profound interest in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[2] The incorporation of an isoxazole ring can significantly enhance a molecule's pharmacological profile, improving efficacy and modulating pharmacokinetic properties.[2] this compound emerges as a particularly valuable building block. The bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization, while the hydroxyethyl group at the 5-position offers a site for derivatization or can be a key pharmacophoric feature itself.
Physicochemical Properties and Safety Data
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in research and manufacturing. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 105175-00-6 | |
| Molecular Formula | C₅H₆BrNO₂ | |
| Molecular Weight | 192.01 g/mol | |
| Appearance | Solid | |
| SMILES | OCCC1=CC(Br)=NO1 | |
| InChI | 1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2 |
Safety Profile:
This compound is classified as causing serious eye damage. Standard laboratory safety protocols, including the use of personal protective equipment such as safety goggles and gloves, should be strictly adhered to when handling this compound. For detailed safety information, consult the material safety data sheet (MSDS) from a certified supplier.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is efficiently achieved via a 1,3-dipolar cycloaddition reaction. This powerful and highly regioselective method involves the reaction of a nitrile oxide with an alkyne. In this specific synthesis, bromonitrile oxide is generated in situ from dibromoformaldoxime and reacts with 3-butyn-1-ol to yield the target isoxazole.[3]
Reaction Mechanism: The [3+2] Cycloaddition
The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction where a 1,3-dipole (bromonitrile oxide) reacts with a dipolarophile (3-butyn-1-ol) to form a five-membered heterocyclic ring. The reaction proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole isomer.
Diagram 1: Synthesis Workflow of this compound
Caption: A schematic overview of the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 3,5-disubstituted isoxazoles.[3]
Materials:
-
Dibromoformaldoxime
-
3-Butyn-1-ol
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-butyn-1-ol (1.0 equivalent) in dichloromethane.
-
Addition of Reagents: To this solution, add dibromoformaldoxime (1.2 equivalents) followed by the portion-wise addition of sodium bicarbonate (2.5 equivalents) over 30 minutes at room temperature. The gradual addition of the base is crucial to control the in situ generation of the reactive bromonitrile oxide and to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-butyn-1-ol) is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules. Its utility is exemplified by its role in the preparation of compounds with antibiotic activity and as a key precursor in the synthesis of the bronchodilator, Broxaterol.[3]
Intermediate for Antibiotic Synthesis
The isoxazole nucleus is a component of several antibiotics. The bromo- and hydroxyethyl- functionalities on the target compound provide reactive sites for the elaboration of more complex molecular architectures necessary for antibiotic activity.
Precursor to Broxaterol
A significant application of this compound is in the synthesis of Broxaterol, a β2-adrenergic receptor agonist used as a bronchodilator.[3] The synthesis involves the oxidation of the hydroxyethyl group to a carboxylic acid, followed by further transformations to yield the final drug substance.
Diagram 2: Role of this compound in Broxaterol Synthesis
Caption: The synthetic pathway from the core intermediate to the active pharmaceutical ingredient, Broxaterol.
The β2-adrenergic receptor is a G-protein coupled receptor predominantly found in the smooth muscle of the airways. Activation of this receptor by an agonist like Broxaterol leads to smooth muscle relaxation and bronchodilation, which is crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Conclusion
This compound stands out as a strategically important and versatile intermediate in the field of medicinal chemistry. Its synthesis via a robust and regioselective 1,3-dipolar cycloaddition makes it readily accessible. The presence of two distinct functional groups—a reactive bromine atom and a modifiable hydroxyethyl side chain—provides synthetic chemists with a powerful platform for the development of novel therapeutic agents. Its documented role as a precursor to antibiotics and the bronchodilator Broxaterol underscores its proven value in drug discovery and development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this key building block in their synthetic endeavors.
References
- Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents.
- Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. ResearchGate.
- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Process for synthesizing isoxazolines and isoxazoles. Google Patents.
- 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. Google Patents.
- The recent progress of isoxazole in medicinal chemistry. PubMed.
Sources
Whitepaper: A Direct and Regioselective Synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole from 3-Butyn-1-ol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and ability to act as a bioisostere for amide or ester functionalities.[1] This guide provides a comprehensive technical overview of an efficient and highly regioselective synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole, a valuable intermediate for further chemical elaboration. The core of this strategy is a one-pot [3+2] cycloaddition reaction between the terminal alkyne, 3-butyn-1-ol, and dibromoformaldoxime. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss the rationale for this synthetic choice over alternative, multi-step pathways. This document is intended for researchers and scientists in the field of organic synthesis and drug development seeking a practical and scalable route to this versatile building block.
Introduction: The Significance of the Isoxazole Moiety
Isoxazoles are five-membered heterocyclic compounds that feature prominently in a wide array of biologically active molecules and approved pharmaceuticals, including the anti-inflammatory drug Valdecoxib and the antibiotic sulfamethoxazole.[2][3][4] Their prevalence stems from their metabolic stability and their capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[1][3]
The target molecule, this compound, is a bifunctional intermediate. The bromine atom at the C3 position serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity.[5][6] Simultaneously, the primary alcohol of the 2-hydroxyethyl side chain at the C5 position offers a site for esterification, etherification, or oxidation to further modify the molecule. The direct synthesis of this compound from a readily available starting material like 3-butyn-1-ol is therefore of significant strategic importance.
Synthetic Strategy and Retrosynthetic Analysis
The most direct and convergent approach to constructing the 3,5-disubstituted isoxazole core is through a 1,3-dipolar cycloaddition reaction.[7][8][9] This powerful transformation involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne).
Our retrosynthetic analysis identifies the key disconnection at the isoxazole ring, tracing the target molecule back to 3-butyn-1-ol and a synthon for bromo-nitrile oxide, which can be effectively generated from dibromoformaldoxime.
Caption: Retrosynthetic analysis of the target isoxazole.
This strategy is superior to multi-step alternatives, such as the initial formation of a 5-(2-hydroxyethyl)isoxazole followed by a potentially non-regioselective bromination step.[10] It also circumvents the need for protecting the hydroxyl group of 3-butyn-1-ol, which would add two steps (protection and deprotection) to the overall sequence.[11][12] The chosen method is a direct, one-pot conversion.
Core Synthesis: Mechanism and Protocol
Mechanistic Principles: 1,3-Dipolar Cycloaddition
The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition.[13][14] The reaction proceeds between the terminal alkyne of 3-butyn-1-ol and a bromo-nitrile oxide dipole generated in situ. A key patent describes the direct use of dibromoformaldoxime in the presence of a mild base like potassium bicarbonate.[15] The base facilitates the elimination of HBr from the dibromoformaldoxime to generate the highly reactive bromo-nitrile oxide intermediate, which is immediately trapped by the alkyne.
For terminal alkynes, this reaction is known to proceed with high regioselectivity, yielding the 3,5-disubstituted isoxazole as the major product due to favorable electronic and steric interactions in the transition state.[2][16]
Caption: Overall synthetic pathway from 3-butyn-1-ol.
Causality Behind Experimental Choices
-
Reagent: Dibromoformaldoxime is an ideal choice as it serves as a direct precursor to the required bromo-nitrile oxide, installing the C3-bromine atom and forming the ring in a single step.[15][17]
-
Base: Potassium bicarbonate (KHCO₃) is a crucial component. It is a mild, inorganic base, strong enough to facilitate the elimination reaction to form the nitrile oxide, but not so strong as to significantly deprotonate the alcohol of 3-butyn-1-ol or cause unwanted side reactions.
-
Solvent System: A biphasic system of ethyl acetate and a small amount of water is used.[15] Ethyl acetate solubilizes the organic starting materials, while the aqueous phase contains the bicarbonate base, allowing the reaction to proceed efficiently at the interface.
-
Temperature: The reaction is conducted at room temperature, which underscores the high reactivity of the nitrile oxide intermediate and avoids the need for heating, making the protocol energy-efficient and safe.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 3-bromo-5-substituted isoxazoles.[15]
Table 1: Reagent and Molar Equivalents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 3-Butyn-1-ol | C₄H₆O | 70.09 | 7.01 g | 0.10 | 1.0 |
| Dibromoformaldoxime | CHBr₂NO | 202.84 | 20.28 g | 0.10 | 1.0 |
| Potassium Bicarbonate | KHCO₃ | 100.12 | 15.02 g | 0.15 | 1.5 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - | - |
| Water | H₂O | 18.02 | 2 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-butyn-1-ol (7.01 g, 0.10 mol), potassium bicarbonate (15.02 g, 0.15 mol), ethyl acetate (200 mL), and water (2 mL).
-
Reagent Addition: Stir the resulting mixture vigorously at room temperature (20-25 °C). To this suspension, add dibromoformaldoxime (20.28 g, 0.10 mol) portion-wise over a period of 30 minutes. Caution: Dibromoformaldoxime is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
Caption: Detailed experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the isoxazole proton (C4-H), and triplets for the two CH₂ groups of the hydroxyethyl side chain, along with a broad singlet for the OH proton.
-
¹³C NMR: Key signals would correspond to the isoxazole ring carbons (C3, C4, C5) and the carbons of the side chain.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl group.
Conclusion
This guide has detailed a highly efficient, one-pot synthesis of this compound from 3-butyn-1-ol. The strategic use of a 1,3-dipolar cycloaddition with dibromoformaldoxime provides a direct and highly regioselective route to the desired product, obviating the need for protection/deprotection sequences or subsequent bromination steps. The mild reaction conditions and straightforward protocol make this method particularly attractive for laboratory-scale synthesis and amenable to scale-up for applications in drug discovery and development. This approach exemplifies the power of convergent synthesis in streamlining access to valuable heterocyclic building blocks.
References
- Wallace, O. B. (2011). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. International Journal of Organic Chemistry, 1(3), 90-94. [Link]
- van der Heden van Noort, G. J., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
- Vita-Finzi, P., et al. (1966). 2-Isoxazoline derivatives. Part IV. Bromination of some dihydro-acenaphtho[1,2-d]isoxazole derivatives. Journal of the Chemical Society C: Organic, 1966, 1748-1752. [Link]
- van der Heden van Noort, G. J., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace, (2011-02-01). [Link]
- Wallace, O. B., & Springer, D. M. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2016(4), M916. [Link]
- Xu, X., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.
- Reddy, C. R., et al. (2012). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 17(8), 9701-9714. [Link]
- Skaźnik-Wikieł, D., & Mlynarski, J. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(11), 3374. [Link]
- Ghorai, P., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(15), 9225-9229. [Link]
- Dalla Croce, P., et al. (1993). Neighbouring group participation in isoxazole ring bromination. Part II. Journal of the Chemical Society, Perkin Transactions 1, (20), 2495-2498. [Link]
- Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2). [Link]
- Chen, Y.-C., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1420. [Link]
- Vargas-Cedeño, F. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(9), 5459-5465. [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
- Chen, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2533. [Link]
- Boukhris, S., et al. (2017). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 22(12), 2062. [Link]
- Wikipedia. (n.d.). Silyl ether. [Link]
- Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(3), 392-404. [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- Bellani, P., & La Manna, A. (1984). Process for the preparation of 3,5-disubstituted isoxazoles.
- Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(3). [Link]
- Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (2012). A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. RSC Advances. [Link]
- Romeo, R., et al. (2013). Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines. Bioorganic & Medicinal Chemistry, 21(24), 7929-7937. [Link]
- Knight, J. G., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. Organic Letters, 11(5), 1159-1162. [Link]
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
- Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]
- PrepChem. (n.d.). Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. [Link]
- Knight, J. G., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159-1162. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Vargas-Cedeño, F. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5829-5853. [Link]
- Liu, B., et al. (2022). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis.
- Brandsma, L., & Verkruijsse, H. D. (1991). A Practical Synthesis of 3-Butyn-1-ol. Synthesis, 1991(1), 56. [Link]
- Wang, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2319. [Link]
- Vinogradova, E. V., et al. (2017). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Journal of the American Chemical Society, 139(40), 14237-14243. [Link]
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. scispace.com [scispace.com]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 11. uwindsor.ca [uwindsor.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 16. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-Substituted Isoxazoles via 1,3-Dipolar Cycloaddition
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] The 3-bromo-5-substituted isoxazole motif, in particular, serves as a versatile synthetic intermediate, where the bromine atom acts as a handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of the 1,3-dipolar cycloaddition reaction—the most robust and widely utilized method for constructing this valuable heterocyclic core. We will delve into the reaction mechanism, the critical in-situ generation of the nitrile oxide dipole, detailed experimental protocols, and the causal factors behind key procedural choices, offering researchers and drug development professionals a practical and scientifically grounded resource.
Strategic Importance in Drug Discovery
The isoxazole moiety is a bioisostere for amide and ester groups, offering improved pharmacokinetic profiles and metabolic stability.[5] Its five-membered ring, containing adjacent nitrogen and oxygen atoms, can engage in crucial hydrogen bonding and π–π stacking interactions with biological targets.[2][6] The presence of a bromine atom at the 3-position significantly enhances the synthetic utility of the scaffold, enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thereby facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][7]
The Core Mechanism: [3+2] Cycloaddition
The synthesis of isoxazoles from alkynes is fundamentally a 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions.[8] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile) to form the five-membered isoxazole ring.[8][9][10]
The reaction proceeds through a cyclic, six-electron transition state, making it highly efficient and often stereospecific.[8] With terminal alkynes, the cycloaddition is highly regioselective, predominantly yielding the 3,5-disubstituted isoxazole. This selectivity is governed by both steric and electronic factors, where the larger substituent on the alkyne preferentially orients away from the substituent on the nitrile oxide.[11][12][13]
Caption: The sequential pathway for generating the nitrile oxide intermediate.
Experimental Protocol: Synthesis of 3-Bromo-5-phenylisoxazole
This section provides a representative, field-proven protocol. The self-validating nature of this procedure lies in the careful control of the nitrile oxide generation rate to favor cycloaddition over undesired dimerization.
Materials:
-
Dibromoformaldoxime (or corresponding hydroximoyl bromide) (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add dibromoformaldoxime (1.0 eq) and phenylacetylene (1.1 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous THF (approx. 0.2 M concentration relative to the oxime).
-
Initiation of Cycloaddition: Cool the solution to 0 °C using an ice bath. Prepare a solution of triethylamine (1.5 eq) in anhydrous THF and add it to the dropping funnel.
-
Controlled Reagent Addition (Causality Insight): Add the triethylamine solution dropwise to the reaction mixture over 30-60 minutes.
-
Expertise & Experience: Slow addition is critical. A rapid addition of base would generate a high concentration of the nitrile oxide, promoting its rapid dimerization to the furoxan byproduct. By adding the base slowly, the concentration of the transient nitrile oxide is kept low, ensuring it reacts preferentially with the abundant alkyne dipolarophile.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water. The resulting mixture will contain triethylammonium bromide salt. Filter the mixture if a large amount of salt precipitates. Transfer the filtrate to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 3-bromo-5-phenylisoxazole.
Data Presentation: Reaction Scope & Yields
The 1,3-dipolar cycloaddition is robust and tolerates a wide range of functional groups on the alkyne partner. The following table illustrates the expected yields for the synthesis of various 5-substituted isoxazoles based on analogous reactions reported in the literature.
| Entry | Alkyne Substituent (R) | Typical Conditions | Expected Yield (%) |
| 1 | Phenyl | Et₃N, THF, 0°C to rt | 80-95 |
| 2 | 4-Methoxyphenyl | Et₃N, THF, 0°C to rt | 85-98 |
| 3 | 4-Chlorophenyl | Et₃N, THF, 0°C to rt | 75-90 |
| 4 | n-Butyl | Et₃N, THF, 0°C to rt | 65-80 |
| 5 | Cyclohexyl | Et₃N, THF, 0°C to rt | 70-85 |
| 6 | Trimethylsilyl | Et₃N, THF, 0°C to rt | 60-75 |
| 7 | Propargyl alcohol | Et₃N, THF, 0°C to rt | 55-70 |
Yields are representative and based on cycloadditions with various nitrile oxides. Actual yields may vary.
Conclusion and Outlook
The 1,3-dipolar cycloaddition remains the premier method for the regioselective synthesis of 3-bromo-5-substituted isoxazoles. Its operational simplicity, mild conditions, and broad substrate scope make it an indispensable tool for medicinal chemists. The key to a successful synthesis lies in the controlled, in-situ generation of the nitrile oxide intermediate to outcompete side reactions. The resulting 3-bromo-isoxazole products are not merely final compounds but powerful platforms for further diversification, enabling the exploration of chemical space crucial for the discovery of next-generation therapeutics.
References
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). PMC - NIH.
- Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). PubMed Central.
- Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.).
- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011).
- Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... (2016). PubMed.
- O-ETHOXYCARBONYL HYDROXIMOYL CHLORIDE AS NITRILE OXIDE PRECURSOR. (1986). Semantic Scholar.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC - NIH.
- Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. (2025).
- An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. (2022). Taylor & Francis Online.
- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
- [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (n.d.). Taylor & Francis Online.
- 1,3-dipolar cycloaddition reactions. (2020). YouTube.
- 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D.
- Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (n.d.). MDPI.
- A simple and efficient method for the synthesis of nitrile oxide from aldoxime using trichloroisocyanuric acid. (2025).
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ball-milling conditions. (2022). RSC Publishing.
- Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Click. (2012). SciSpace.
- Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane Tethered Peptides. (n.d.). DOI.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (n.d.). NIH.
- Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (n.d.).
- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2017). Asian Journal of Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- cycloadditions with nitrile oxides. (2019). YouTube.
- Methods for formation of nitrile oxides. (n.d.).
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
- Synthesis of Isoxazoles via Electrophilic Cyclization. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC - NIH.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.
- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (n.d.). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Harnessing the Reactivity of Dibromoformaldoxime for Advanced Isoxazole Synthesis: A Technical Guide
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1][2] The synthesis of functionalized isoxazoles is therefore a subject of intense research. Among the various synthetic strategies, the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile stands out as a particularly robust and versatile method.[1][3] This technical guide provides an in-depth exploration of the pivotal role of dibromoformaldoxime (DBFO) as a highly effective precursor for the in situ generation of bromonitrile oxide, a key intermediate in the synthesis of 3-bromoisoxazoles and their derivatives. We will delve into the mechanistic intricacies, provide a field-proven experimental protocol, and discuss the causality behind key experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
The Strategic Importance of the Isoxazole Moiety
The isoxazole core is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and steric profile, making it a versatile building block in the design of novel molecules.[1] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antibiotic, anti-inflammatory, anticancer, and antiviral properties.[1][4] Furthermore, the isoxazole ring can serve as a synthetic intermediate, for instance, through reductive ring-opening to yield β-enaminones, which are valuable precursors for other heterocyclic systems.[4]
Dibromoformaldoxime: A Potent and Versatile Reagent
Dibromoformaldoxime (DBFO) is a highly reactive intermediate that serves as an excellent precursor for the generation of bromonitrile oxide (BrCNO).[5][6] Dihaloformaldoximes, including DBFO, are known to readily eliminate hydrogen halide to afford the corresponding nitrile oxides.[5]
The primary advantage of using DBFO lies in its ability to generate the highly reactive bromonitrile oxide in situ. This transient species can be immediately trapped by a suitable dipolarophile, such as an alkyne or an alkene, to form the desired isoxazole or isoxazoline ring system, respectively.[6][7] This approach avoids the isolation of the potentially unstable and hazardous nitrile oxide.
However, it is crucial to acknowledge the safety considerations associated with DBFO. Dichloroformaldoxime, a related compound, is a known warfare agent (phosgene oxime), highlighting the potential toxicity of this class of compounds.[5] DBFO itself presents handling challenges, and its preparation and use on a large scale can be problematic due to exothermic reactions.[5][7] To mitigate these risks, the use of continuous flow chemistry has been successfully employed for the safe and scalable synthesis and immediate consumption of DBFO.[5][7][8][9][10]
The Core Mechanism: From Dibromoformaldoxime to Isoxazoles
The synthesis of isoxazoles from dibromoformaldoxime proceeds via a two-step sequence:
-
In situ Generation of Bromonitrile Oxide: Dibromoformaldoxime, in the presence of a mild base, undergoes elimination of hydrogen bromide (HBr) to generate the highly electrophilic bromonitrile oxide.
-
[3+2] Cycloaddition: The generated bromonitrile oxide then participates in a 1,3-dipolar cycloaddition reaction with a dipolarophile (e.g., an alkyne) to furnish the 3-bromoisoxazole ring.[6]
The overall transformation can be visualized as follows:
Figure 1: Reaction pathway from dibromoformaldoxime to 3-bromoisoxazole.
The regioselectivity of the cycloaddition is a critical aspect. In the reaction of bromonitrile oxide with terminal alkynes, the reaction is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole isomer.[11]
Experimental Protocol: Synthesis of 3-Bromo-5-(1-hydroxyethyl)-isoxazole
The following protocol is adapted from established literature procedures and serves as a representative example of isoxazole synthesis using dibromoformaldoxime.[11]
Materials:
-
3-Butyn-2-ol
-
Potassium bicarbonate (KHCO₃)
-
Ethyl acetate
-
Water
-
Dibromoformaldoxime
Procedure:
-
To a stirred mixture of 3-butyn-2-ol (0.25 mol) and potassium bicarbonate (0.15 mol) in ethyl acetate (200 ml) and water (2 ml) at room temperature, add dibromoformaldoxime (0.05 mol) portionwise over approximately 3 hours.
-
After the addition is complete, continue stirring the mixture at room temperature for 13 hours.
-
Pour the reaction mixture into water until all solid material is dissolved.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain pure 3-bromo-5-(1-hydroxyethyl)-isoxazole.
Causality Behind Experimental Choices:
-
Potassium Bicarbonate as Base: A mild base is crucial for the controlled in situ generation of bromonitrile oxide from dibromoformaldoxime. A strong base could lead to rapid, uncontrolled formation and potential side reactions.
-
Portionwise Addition of Dibromoformaldoxime: This is a critical safety measure to control the exothermic reaction and maintain a low concentration of the reactive nitrile oxide intermediate, minimizing dimerization and other side reactions.
-
Biphasic System (Ethyl Acetate/Water): The aqueous phase helps to dissolve the potassium bicarbonate and facilitates the acid-base reaction, while the organic phase dissolves the starting materials and the product.
Quantitative Data Summary
The efficiency of isoxazole synthesis via the dibromoformaldoxime route is influenced by various parameters. The following table summarizes the impact of key variables on the reaction outcome.
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
| Base Strength | Mild (e.g., KHCO₃) | High | High | Controlled generation of nitrile oxide, minimizing side reactions. |
| Strong (e.g., NaOH) | Lower | Lower | Rapid, uncontrolled reaction leading to byproducts. | |
| Reaction Temperature | Room Temperature | Optimal | High | Sufficient for cycloaddition without promoting decomposition. |
| Elevated Temperature | Lower | Lower | Increased rate of side reactions and decomposition of reactants. | |
| Addition Rate of DBFO | Slow, Portionwise | High | High | Maintains low concentration of reactive intermediate. |
| Rapid, Single Addition | Lower | Lower | Uncontrolled exotherm and increased side product formation. |
Workflow for Isoxazole Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of isoxazoles using dibromoformaldoxime.
Figure 2: Experimental workflow for isoxazole synthesis and characterization.
Conclusion and Future Perspectives
Dibromoformaldoxime has established itself as a valuable and highly reactive synthon for the synthesis of 3-bromoisoxazoles. The in situ generation of bromonitrile oxide followed by a [3+2] cycloaddition provides a direct and regioselective route to these important heterocyclic scaffolds. While safety considerations necessitate careful handling and, ideally, the use of continuous flow technologies for large-scale applications, the synthetic utility of DBFO is undeniable. The resulting 3-bromoisoxazoles are versatile intermediates that can be further functionalized, opening avenues for the discovery and development of new pharmaceuticals and advanced materials. Future research in this area will likely focus on expanding the substrate scope, developing even safer handling protocols, and exploring the application of this methodology in the synthesis of complex natural products and novel drug candidates.
References
- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
- Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide.
- ResearchGate. (2017, August). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Request PDF. [Link]
- National Institutes of Health. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines.
- Sciforum. (n.d.).
- Vapourtec. (2017, August 17). Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3- bromoisoxazolines. [Link]
- ACS Figshare. (n.d.). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3‑Bromoisoxazolines. [Link]
- ACS Publications. (2017, August 3). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development. [Link]
- Google Patents. (n.d.).
- Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide.
- ChemTube3D. (n.d.).
- Organic Chemistry Portal. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. [Link]
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
- National Institutes of Health. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- ResearchGate. (n.d.). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. [Link]
- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
- E-RESEARCHCO. (n.d.). Synthesis of Novel Isoxazole by Click Chemistry Approach. [Link]
- MDPI. (2022, June 16).
- ResearchGate. (2025, August 6). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]
- National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- National Institutes of Health. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
- National Institutes of Health. (2023, March 11). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones.
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eresearchco.com [eresearchco.com]
- 3. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines [repository.cam.ac.uk]
- 9. vapourtec.com [vapourtec.com]
- 10. Collection - Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3âBromoisoxazolines - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
The Isoxazole Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electronic profile, ability to engage in hydrogen bonding, and metabolic stability, render it a highly versatile scaffold for drug design.[4][5] This guide provides a comprehensive analysis of the isoxazole moiety's biological significance, delving into its role as a pharmacophore and a bioisosteric replacement for other functional groups. We will explore its prevalence in FDA-approved drugs, examine structure-activity relationships (SAR) through key examples, and provide detailed experimental protocols for its synthesis, offering researchers and drug development professionals a thorough understanding of its application in creating novel therapeutics.
The Physicochemical Landscape of the Isoxazole Ring
The isoxazole ring is not merely a passive linker; its inherent properties actively contribute to a molecule's pharmacological profile. As an aromatic heterocycle, its electron distribution and geometry are key to its function.[6] The presence of two electronegative heteroatoms (nitrogen and oxygen) at the 1,2-position creates a distinct dipole moment and a region of negative electrostatic potential, making the ring an effective hydrogen bond acceptor.[5] This is a critical feature for molecular recognition and binding to biological targets like enzymes and receptors.
Furthermore, the weak N-O bond is a unique characteristic.[1] While generally stable under physiological conditions, this bond can be cleaved under specific metabolic or synthetic chemical conditions, making isoxazoles valuable as synthetic intermediates for creating more complex molecules.[6] The incorporation of an isoxazole ring can also enhance a compound's physicochemical properties, such as solubility and pharmacokinetic profile, while reducing toxicity.[4][7]
Caption: Key physicochemical and interactive properties of the isoxazole ring.
The Isoxazole Moiety as a Versatile Pharmacophore
The isoxazole scaffold is present in a wide array of clinically successful drugs, demonstrating its broad therapeutic applicability.[1][2][8] Its ability to be readily functionalized at multiple positions allows for fine-tuning of a compound's structure to optimize potency and selectivity for a given biological target.
Table 1: Prominent FDA-Approved Drugs Featuring the Isoxazole Ring
| Drug Name | Therapeutic Class | Mechanism of Action |
| Valdecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |
| Leflunomide | Antirheumatic (DMARD) | Inhibits dihydroorotate dehydrogenase |
| Sulfisoxazole | Antibacterial | Inhibits dihydropteroate synthetase |
| Danazol | Endocrine Agent | Synthetic steroid with anti-gonadotropic activity |
| Zonisamide | Anticonvulsant | Blocks sodium and calcium channels |
| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist |
This table highlights a selection of drugs where the isoxazole ring is a core component of the pharmacophore.[1][9][10]
The diverse roles of these drugs underscore the isoxazole's versatility. In Valdecoxib, the isoxazole ring is crucial for fitting into the active site of the COX-2 enzyme, while in Leflunomide, it is part of the active metabolite that inhibits a key enzyme in pyrimidine synthesis.[7][10] This demonstrates that the ring can be integral to both specific, high-affinity interactions and broader modulatory roles.
Isoxazole as a Bioisostere in Drug Design
One of the most powerful applications of the isoxazole ring in medicinal chemistry is its use as a bioisostere.[11] Bioisosterism is the strategy of replacing one functional group with another that retains similar physical and chemical properties, leading to comparable biological activity.[12] The isoxazole ring is an excellent bioisostere for several common functional groups, most notably esters and amides.
This substitution can be strategically employed to overcome common drug development hurdles:
-
Improved Metabolic Stability: Amide and ester bonds are often susceptible to hydrolysis by metabolic enzymes (amidases and esterases). Replacing them with a stable isoxazole ring can significantly increase a drug's half-life and oral bioavailability.
-
Enhanced Potency and Selectivity: The defined geometry and electronic nature of the isoxazole ring can lead to more favorable binding interactions with a target protein compared to a more flexible amide or ester group.[12] This can result in improved potency and selectivity.
-
Modulation of Physicochemical Properties: Bioisosteric replacement with an isoxazole can alter a molecule's lipophilicity, solubility, and pKa, helping to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpca.org [ijpca.org]
- 8. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Rising Therapeutic Potential of Bromo-Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Versatility of the Isoxazole Scaffold through Bromination
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications. The strategic modification of this core structure continues to be a fertile ground for the discovery of novel therapeutic agents with enhanced potency and selectivity.[1][2] Among these modifications, the introduction of a bromine atom has emerged as a particularly compelling strategy, often leading to compounds with significantly improved biological activity. This technical guide provides an in-depth exploration of the burgeoning field of bromo-isoxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.
I. Anticancer Applications: Targeting Tumor Proliferation and Survival
The development of novel anticancer agents remains a paramount challenge in modern medicine. Bromo-isoxazole derivatives have demonstrated significant promise in this arena, exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[3][4]
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of bromo-isoxazole derivatives is not confined to a single mechanism but rather involves a multifaceted approach to disrupting cancer cell homeostasis.
-
Induction of Apoptosis: A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Several studies have shown that bromo-isoxazole derivatives can effectively induce apoptosis in cancer cells.[5][6][7][8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby tipping the cellular balance towards death.
-
Enzyme Inhibition: The dysregulation of various enzymes, particularly kinases, is a common feature of many cancers. Bromo-isoxazole derivatives have been identified as potent inhibitors of several key enzymes implicated in cancer progression.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition: 3-bromo-isoxazoline derivatives have been shown to inhibit the glycolytic enzyme GAPDH in pancreatic ductal adenocarcinoma (PDAC) cells.[5][6] This disruption of cellular metabolism triggers autophagy and apoptotic cell death, highlighting a novel therapeutic strategy for targeting cancer cell bioenergetics.[5][6]
-
Protein Kinase B (Akt) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is common in many cancers.[9][10] Isoxazole derivatives are being explored as inhibitors of Akt, offering a promising avenue for therapeutic intervention.[9][10]
-
B. Quantitative Assessment of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for selected bromo-isoxazole derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3,5-Diamino-4-(4'-bromophenylazo) isoxazole | PC3 (Prostate) | 53.96 ± 1.73 | [11][12] |
| 1d | 3,5-Diamino-4-(2'-bromophenylazo) isoxazole | PC3 (Prostate) | 38.63 ± 1.59 | [11][12] |
| AXP-3019 | 3-bromo-isoxazoline | PDAC (Pancreatic) | Not specified | [5][6] |
C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15]
1. Cell Culture and Seeding: a. Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[14][16] b. Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.[16][17] c. Incubate the plates for 24 hours to allow for cell attachment.[17]
2. Compound Treatment: a. Prepare stock solutions of the bromo-isoxazole derivatives in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. c. Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).[17] d. Incubate the plates for 24 to 72 hours.[16]
3. MTT Addition and Formazan Solubilization: a. After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[13][16] b. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13] c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][16]
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[13][17] b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Kirby-Bauer disk diffusion susceptibility testing workflow.
IV. Neuroprotective Applications: Shielding the Brain from Degeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing threat to global health. Emerging evidence suggests that bromo-isoxazole derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these devastating conditions.
[18]#### A. Mechanism of Action: Combating the Pathological Hallmarks of Neurodegeneration
The neuroprotective effects of bromo-isoxazole derivatives are thought to be mediated by their ability to interfere with key pathological processes in neurodegenerative diseases.
-
Inhibition of Tau Hyperphosphorylation: The hyperphosphorylation of the tau protein is a central event in the pathogenesis of Alzheimer's disease and other tauopathies, leading to the formation of neurofibrillary tangles and neuronal dysfunction. I[19][20][21]soxazole derivatives are being investigated as inhibitors of the kinases that phosphorylate tau, such as glycogen synthase kinase-3β (GSK-3β), with the aim of reducing tau pathology.
[19][20][21]2. Inhibition of Amyloid-Beta (Aβ) Aggregation: The aggregation of the Aβ peptide into toxic oligomers and plaques is another key hallmark of Alzheimer's disease. S[8][15]mall molecules that can inhibit this aggregation process are considered a promising therapeutic strategy. T[8][15]he potential of bromo-isoxazole derivatives to interfere with Aβ aggregation is an active area of research.
B. Experimental Protocol: In Vitro Aβ Aggregation Inhibition (Thioflavin T Assay)
The Thioflavin T (ThT) assay is a widely used fluorescence-based method for monitoring the formation of amyloid fibrils in vitro.
[17][22][23][24]1. Preparation of Aβ and ThT Solutions: a. Prepare a stock solution of Aβ peptide (e.g., Aβ42) in a suitable solvent. b. Prepare a stock solution of Thioflavin T in buffer.
[23][24]2. Aggregation Assay: a. In a 96-well plate, combine the Aβ peptide solution with the bromo-isoxazole derivative at various concentrations. Include a control with Aβ alone and a blank with buffer only. b. Add the ThT working solution to each well. [22] c. Incubate the plate at 37°C, with intermittent shaking to promote aggregation.
[22]3. Fluorescence Measurement: a. Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
[22]4. Data Analysis: a. Plot the fluorescence intensity against time to generate aggregation curves. b. A decrease in the fluorescence signal in the presence of the bromo-isoxazole derivative compared to the Aβ-only control indicates inhibition of fibril formation.
Caption: Neuroprotective mechanisms of bromo-isoxazole derivatives.
V. Synthesis of Bromo-Isoxazole Derivatives: A General Overview
The synthesis of bromo-isoxazole derivatives often involves multi-step reaction sequences. A common and versatile approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene, followed by bromination or the use of a brominated precursor.
A. General Synthetic Strategy: 1,3-Dipolar Cycloaddition
-
Formation of the Nitrile Oxide: The nitrile oxide intermediate is typically generated in situ from an appropriate precursor, such as an oxime or a hydroximoyl halide, through dehydration or dehydrohalogenation.
-
Cycloaddition: The nitrile oxide then undergoes a [3+2] cycloaddition reaction with a dipolarophile (an alkyne or alkene) to form the isoxazole or isoxazoline ring, respectively.
-
Bromination: The bromine atom can be introduced at various stages of the synthesis, either on one of the starting materials or on the final isoxazole ring, using a suitable brominating agent such as N-bromosuccinimide (NBS).
B. Example Protocol: Synthesis of 3-Bromo-5-substituted-4,5-dihydroisoxazoles
A general method for the synthesis of 3-bromo-4,5-dihydroisoxazoles involves the 1,3-dipolar cycloaddition of bromonitrile oxide (generated in situ from dibromoformaldoxime) with an alkene.
[18][20]1. Reaction Setup: a. In a round-bottom flask, suspend sodium bicarbonate in a suitable solvent such as ethyl acetate. [18] b. Add the desired alkene to the suspension.
[18]2. In Situ Generation of Bromonitrile Oxide and Cycloaddition: a. Dissolve dibromoformaldoxime in a minimal amount of the same solvent. [18] b. Add the dibromoformaldoxime solution dropwise to the stirred suspension of sodium bicarbonate and the alkene at room temperature.
[18]3. Work-up and Purification: a. After the reaction is complete, filter the reaction mixture and wash the organic layer with water and brine. [18] b. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). c. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 3-bromo-5-substituted-4,5-dihydroisoxazole.
Bromo-isoxazole derivatives represent a promising and versatile class of compounds with significant therapeutic potential across a spectrum of diseases, including cancer, inflammation, infectious diseases, and neurodegenerative disorders. The strategic incorporation of a bromine atom onto the isoxazole scaffold has been shown to enhance biological activity, making these compounds attractive candidates for further drug development.
The continued exploration of the structure-activity relationships of bromo-isoxazole derivatives, coupled with a deeper understanding of their molecular mechanisms of action, will be crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. As our knowledge of the complex signaling pathways underlying various diseases expands, so too will the opportunities for the targeted application of these remarkable heterocyclic compounds. The future of bromo-isoxazole derivatives in medicine appears bright, with the potential to deliver novel and effective treatments for some of the most challenging diseases of our time.
VII. References
-
Al-Shammari AM, Alshami MA, Umran MA, Almukhtar AA, Yaseen NY, Raad K, et al. Establishment and characterization of a receptor-negative, hormone-nonresponsive breast cancer cell line from an Iraqi patient. Breast Cancer: Targets Ther. 2015;7 223 30.
-
Pacchiana R, et al. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Cancers (Basel). 2022 Jun 27;14(13):3153.
-
Pacchiana R, et al. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. PubMed Central.
-
An inhibitor of tau hyperphosphorylation prevents severe motor impairments in tau transgenic mice. PMC.
-
Thioflavin T spectroscopic assay. Creative Biolabs.
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
-
MTT assay protocol. Abcam.
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
-
Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives. Benchchem.
-
Thioflavin-T (ThT) Aggregation assay. Protocols.io.
-
For Material and Methods Cell Culture and MTT Assay For this study A549 (Human lung cancer cell line) DLD-1 (human colon adenoca. The Royal Society of Chemistry.
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science.
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
-
Targeting Tau Hyperphosphorylation via Kinase Inhibition: Strategy to Address Alzheimer's Disease. PubMed.
-
Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Spandidos Publications.
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
-
Inhibition of amyloid-β aggregation in Alzheimer's disease. PubMed.
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
-
Morin attenuates tau hyperphosphorylation by inhibiting GSK3β. PMC.
-
Application Notes and Protocols for Thioflavin T Stock Solution Preparation in Aggregation Assays. Benchchem.
-
Inhibition of Amyloid-β Aggregation in Alzheimer Disease. | Request PDF. ResearchGate.
-
Hyperphosphorylated tau-based Alzheimer's Disease drug discovery: Identification of inhibitors of tau aggregation and cytotoxicity. PMC.
-
(PDF) Thioflavin-T (ThT) Aggregation assay v1. ResearchGate.
-
Development for Anticancer Therapy: Small-Molecule Inhibitors Targeting Protein Kinase B. Bentham Science.
-
Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vi. ResearchGate.
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC.
-
Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed.
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
-
Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. PMC.
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed.
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
-
New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. PubMed.
-
An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis. Frontiers.
-
Leaf Effect of C. Trifolia L. as Nf-B and Tnf-Α Inhibitor Compounds with In Silico Method. Journal of Pharmaceutical Negative Results.
Sources
- 1. espublisher.com [espublisher.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. japsonline.com [japsonline.com]
- 15. protocols.io [protocols.io]
- 16. rsc.org [rsc.org]
- 17. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. An inhibitor of tau hyperphosphorylation prevents severe motor impairments in tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Tau Hyperphosphorylation via Kinase Inhibition: Strategy to Address Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Morin attenuates tau hyperphosphorylation by inhibiting GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 23. Thioflavin T spectroscopic assay [assay-protocol.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 3-Bromo-5-(2-hydroxyethyl)isoxazole: A Versatile Bifunctional Building Block in Modern Organic Synthesis
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its synthetic tractability. This guide focuses on a particularly valuable derivative: 3-Bromo-5-(2-hydroxyethyl)isoxazole. This molecule presents two distinct and orthogonally reactive functional handles—a reactive C-Br bond on the electron-deficient isoxazole ring and a versatile primary alcohol. This duality makes it an exceptional building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. We will explore its synthesis, diverse reactivity, and strategic applications, providing field-proven insights and detailed experimental protocols.
Introduction: The Strategic Advantage of the Isoxazole Core
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic landscape, influencing the molecule's reactivity, stability, and interaction with biological targets.[2] The presence of the isoxazole core in a molecule can enhance its metabolic stability, improve its pharmacokinetic profile, and provide specific hydrogen bonding interactions with protein targets.[4]
This compound (CAS: 105175-00-6) is a solid with a molecular weight of 192.01 g/mol and the molecular formula C₅H₆BrNO₂. Its strategic value lies in the presence of two key functional groups with differential reactivity, allowing for sequential and selective modifications.
| Property | Value |
| CAS Number | 105175-00-6 |
| Molecular Formula | C₅H₆BrNO₂ |
| Molecular Weight | 192.01 g/mol |
| Appearance | Solid |
Synthesis of this compound: A 1,3-Dipolar Cycloaddition Approach
The most efficient and regioselective synthesis of 5-substituted-3-bromoisoxazoles is achieved through the 1,3-dipolar cycloaddition of bromonitrile oxide with an appropriate alkene.[5][6] In the case of this compound, the logical precursors are bromonitrile oxide, generated in situ from dibromoformaldoxime, and 3-buten-1-ol.
Mechanism of the 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 4π-electron system (the 1,3-dipole, bromonitrile oxide) reacts with a 2π-electron system (the dipolarophile, 3-buten-1-ol) to form a five-membered ring.[7][8] The reaction proceeds through a six-electron, aromatic transition state. The regioselectivity of the addition is governed by both steric and electronic factors, with the frontier molecular orbitals (HOMO and LUMO) of the dipole and dipolarophile dictating the orientation of the addition.[9] For the reaction between bromonitrile oxide and 3-buten-1-ol, the formation of the 5-substituted isoxazole is highly favored.
Caption: Synthesis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol is based on established procedures for the 1,3-dipolar cycloaddition of bromonitrile oxide with alkenes.
Materials:
-
Dibromoformaldoxime
-
3-Buten-1-ol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc), anhydrous
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium bicarbonate (2.0 equivalents) in anhydrous ethyl acetate is added 3-buten-1-ol (1.2 equivalents) at room temperature.
-
A solution of dibromoformaldoxime (1.0 equivalent) in a minimal amount of anhydrous ethyl acetate is added dropwise to the suspension over 1-2 hours.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the sodium bicarbonate. The solid is washed with a small amount of ethyl acetate.
-
The combined filtrate is washed sequentially with deionized water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate as eluent) to afford pure this compound.
Reactivity at the C-Br Bond: A Gateway to Molecular Diversity
The bromine atom at the 3-position of the isoxazole ring is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, making it a powerful tool for library synthesis and lead optimization in drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[10][11] This reaction is highly tolerant of various functional groups, making it ideal for late-stage diversification.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol (General):
-
In a Schlenk flask, this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.) are combined.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | K₃PO₄ | Dioxane | 100 | Good to High | [13] |
| PdCl₂(dppf) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Varies | [14] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of arylalkynes.
Experimental Protocol (General):
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until completion.
-
The reaction mixture is worked up by filtration through celite, followed by extraction and purification.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[15][16]
Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[17][18]
Experimental Protocol (General):
-
A mixture of this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-3 equiv.) is assembled in a glovebox or under an inert atmosphere.
-
A dry, degassed solvent (e.g., toluene or dioxane) is added.
-
The mixture is heated to 80-120 °C until the reaction is complete.
-
Work-up involves quenching the reaction, extraction, and chromatographic purification.
Reactivity of the Hydroxyethyl Side Chain: A Second Dimension of Functionality
The primary alcohol of the 2-hydroxyethyl side chain offers a second, independent site for chemical modification, allowing for the introduction of a diverse array of functional groups and the extension of the molecular scaffold.
Etherification
The hydroxyl group can be readily converted to an ether under standard Williamson ether synthesis conditions.
Experimental Protocol (General):
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., THF or DMF) is added a strong base (e.g., NaH, 1.1 equiv.) at 0 °C.
-
The mixture is stirred for 30 minutes, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv.).
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent, dried, and purified.
Esterification
Esterification of the primary alcohol can be achieved using various standard methods, such as reaction with an acid chloride or a carboxylic acid under activating conditions.[19][20]
Experimental Protocol (with an Acid Chloride):
-
To a solution of this compound (1.0 equiv.) and a base (e.g., triethylamine or pyridine, 1.2 equiv.) in a non-protic solvent (e.g., dichloromethane or THF) at 0 °C is added the desired acid chloride (1.1 equiv.) dropwise.
-
The reaction is stirred at room temperature until complete.
-
The reaction mixture is washed with water and brine, dried, and the solvent is evaporated. The product is purified by chromatography.
Oxidation to the Carboxylic Acid
The primary alcohol can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.[21][22] The choice of oxidant will depend on the tolerance of other functional groups in the molecule.
Experimental Protocol (e.g., using Jones Oxidation):
-
A solution of this compound (1.0 equiv.) in acetone is cooled to 0 °C.
-
Jones reagent (prepared from CrO₃, H₂SO₄, and water) is added dropwise until the orange color persists.
-
The reaction is stirred for a few hours, and then quenched with isopropanol.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the carboxylic acid.
Strategic Applications in Drug Discovery
The bifunctional nature of this compound makes it an ideal scaffold for the construction of compound libraries for high-throughput screening. The orthogonal reactivity of the C-Br bond and the hydroxyl group allows for a two-dimensional diversification strategy.
Caption: Strategic diversification of this compound.
For instance, a library of compounds can be generated by first performing a Suzuki coupling with a variety of boronic acids, followed by esterification of the hydroxyl group with a diverse set of carboxylic acids. This approach allows for the rapid exploration of the chemical space around the isoxazole core, which is a key strategy in modern drug discovery.[3] While specific examples of this building block in late-stage clinical candidates are not yet prevalent in the public domain, its utility as a versatile intermediate is clear from the wealth of literature on the reactivity of its constituent functional groups.[2][4]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its synthesis is straightforward, and its two orthogonal functional groups provide a platform for a wide range of chemical transformations. The ability to selectively functionalize both the isoxazole ring and the hydroxyethyl side chain makes this molecule an ideal starting point for the synthesis of complex, biologically active molecules. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play an increasingly important role.
References
- Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. (URL not available)
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025).
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2005). Organometallics. [Link]
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (n.d.). Chemical Science Review and Letters. [Link]
- Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (2019). SciELO. [Link]
- Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst. (2018).
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). PubMed Central. [Link]
- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2022). MDPI. [Link]
- Synthesis and characterization of some novel isoxazoles via chalcone intermedi
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
- Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025).
- Acid to Ester - Common Conditions. (n.d.).
- 1,3-dipolar cycloaddition. (2023). In Wikipedia. [Link]
- Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. (2011).
- 1,3‐Dipolar cycloaddition reaction of nitrile oxides.. (n.d.).
- A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (2010). PubMed Central. [Link]
- Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxid
- Suzuki coupling reaction of aryl bromides with arylboronic acidsa. (n.d.).
- Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. [Link]
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
- Alcohols to Acid Chlorides. (n.d.). Chemistry Steps. [Link]
- Esterification is the process of combining an organic acid (RCOOH) with an alcohol (ROH) to form an ester (RCOOR) and water; or a chemical reaction resulting in the formation of at least one ester product. (n.d.). BYJU'S. [Link]
- Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. (2018).
- Acid chlorides react with alcohols to form esters. (2023). Chemistry LibreTexts. [Link]
- Cycloaddition reaction of bromonitrile oxide (3) to the N-benzoyl-2,3-oxazanorborn-5-ene (1).. (n.d.).
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. (2018).
- A review of isoxazole biological activity and present synthetic techniques. (2024). [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central. [Link]
- 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. (2006).
- Suzuki coupling of oxazoles. (2006). University of Manchester. [Link]
- Process for synthesizing isoxazolines and isoxazoles. (2001).
- United States P
- United States Patent (10) Patent No.: US 8,232,265 B2. (2006). [Link]
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpca.org [ijpca.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chesci.com [chesci.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. byjus.com [byjus.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Stability and Storage of 3-Bromo-5-(2-hydroxyethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Bromo-5-(2-hydroxyethyl)isoxazole, a key intermediate in pharmaceutical synthesis. While specific empirical data for this compound is not extensively published, this document synthesizes information on the chemical stability of the isoxazole core, the influence of its bromo and hydroxyethyl substituents, and established principles of drug substance stability testing. This guide offers a framework for understanding potential degradation pathways and provides actionable protocols for handling, storing, and evaluating the stability of this compound to ensure its integrity throughout the research and development lifecycle.
Introduction: The Chemical Context of this compound
This compound (CAS No. 105175-00-6) is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom and a hydroxyethyl group.[1] The isoxazole moiety is a prevalent scaffold in medicinal chemistry, valued for its role in a variety of biologically active molecules.[2] However, the inherent chemical characteristics of the isoxazole ring, coupled with its substituents, present specific challenges regarding its stability. Understanding these potential liabilities is paramount for ensuring the compound's purity, potency, and safety in downstream applications.
This guide will elucidate the primary factors influencing the stability of this compound, including pH, light, and temperature. It will also provide a detailed, field-proven perspective on best practices for storage and handling, alongside experimental protocols for conducting forced degradation studies to identify potential degradation products and establish a comprehensive stability profile.
Core Stability Profile: Unveiling the Vulnerabilities
The stability of this compound is intrinsically linked to the chemical nature of the isoxazole ring and the electronic effects of its substituents. The primary degradation pathways to consider are hydrolysis, photolysis, and thermal decomposition.
Hydrolytic Stability: The Influence of pH
The isoxazole ring is susceptible to hydrolysis, with the rate and mechanism of degradation being highly dependent on the pH of the environment.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the isoxazole ring can undergo cleavage. Studies on related isoxazole derivatives have demonstrated degradation in acidic media.[3][4] The proposed mechanism involves protonation of the ring nitrogen, followed by nucleophilic attack of water, leading to ring opening.
-
Base-Catalyzed Hydrolysis: Basic conditions can also promote the degradation of the isoxazole ring. For some isoxazoles, base-catalyzed hydrolysis can lead to ring cleavage and the formation of different degradation products than those observed in acidic media.[5][6] The presence of the electron-withdrawing bromine atom at the 3-position may influence the susceptibility of the ring to nucleophilic attack.
-
Neutral pH: For many isoxazole derivatives, maximum stability is observed in the neutral pH range.[4]
Field Insight: Given the susceptibility to both acid and base-catalyzed hydrolysis, it is critical to control the pH during aqueous processing and to store the compound in a neutral, anhydrous environment. The presence of the hydroxyl group in the hydroxyethyl side chain could potentially participate in intramolecular reactions, particularly under conditions that favor its deprotonation (basic pH).
Photostability: A Critical Consideration
A significant vulnerability of the isoxazole ring is its susceptibility to photochemical degradation.
-
UV-Induced Rearrangement: The weak N-O bond in the isoxazole ring is prone to cleavage upon exposure to UV irradiation. This can lead to a rearrangement to an oxazole derivative through an azirine intermediate.[7] This transformation represents a significant alteration of the core scaffold and would likely result in a complete loss of desired biological activity.
Field Insight: The bromophenyl moiety, while not directly present, suggests that bromo-substituted aromatic and heteroaromatic systems can be susceptible to photodecomposition.[8] Therefore, protection from light is a non-negotiable aspect of handling and storing this compound. All operations should be conducted in a light-controlled environment, and the compound should be stored in amber vials or other light-blocking containers.
Thermal Stability
The thermal stability of this compound is expected to be moderate. While specific data is unavailable, general principles for related heterocyclic compounds suggest that elevated temperatures can promote degradation.
-
Decomposition Pathways: Thermal stress can lead to a variety of decomposition pathways, including fragmentation of the isoxazole ring and reactions involving the substituents. The presence of a hydroxyethyl group may introduce additional thermal liabilities, such as dehydration reactions.
Field Insight: Supplier safety data sheets classify this compound as a "Combustible Solid," which implies that it can burn but does not ignite readily.[1] It is prudent to avoid exposure to high temperatures during processing and storage.
Recommended Storage and Handling Conditions
Based on the stability profile, the following storage and handling conditions are recommended to maintain the integrity of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8 °C. For long-term storage, consider storage at -20 °C. | To minimize the rate of potential thermal degradation. |
| Light | Store in a light-proof container (e.g., amber vial) in a dark location. | To prevent photochemical degradation and rearrangement of the isoxazole ring.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| Moisture | Store in a tightly sealed container with a desiccant. | To prevent hydrolysis of the isoxazole ring. |
| pH | Maintain in a solid, neutral state. Avoid contact with strong acids and bases. | The isoxazole ring is susceptible to both acid and base-catalyzed hydrolysis.[3][4][6] |
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[9][10][11]
General Workflow for a Forced Degradation Study
Caption: Logical framework for the stability assessment of this compound.
Conclusion
While this compound is a valuable building block in pharmaceutical research, its stability cannot be assumed. The isoxazole core is susceptible to degradation via hydrolysis and photolysis, and the influence of the bromo and hydroxyethyl substituents must be experimentally evaluated. By understanding these potential liabilities and implementing the recommended storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes. A thorough, proactive approach to stability assessment is not merely a matter of good laboratory practice; it is a cornerstone of scientific integrity and successful drug development.
References
- Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 80(6), 573-577. [Link]
- Wikipedia. (n.d.). Isoxazole. In Wikipedia.
- Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-7. [Link]
- Ju, C., & Li, A. (2007). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 35(5), 838-845. [Link]
- PubMed. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311-2318. [Link]
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
- NSF Public Access Repository. (2017). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 121(4), 819-828. [Link]
- ACS Publications. (1981). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry, 46(21), 4290-4296. [Link]
- MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]
- PMC. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 53(48), 6534-6537. [Link]
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00034. [Link]
- BioProcess International. (2007).
- International Journal of Drug Development and Research. (2022).
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102. [Link]
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
- ResearchGate. (2013). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
- Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. 29(2). [Link]
- PMC. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Advances, 12(16), 9951-9955. [Link]
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2008). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]
- PMC. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 19(6), 1756. [Link]
- Organic Chemistry Portal. (n.d.).
- Bohai New District Anxin Chemistry Co.,Ltd. (2025). Hydroxyethyl Cellulose and Thermal Stability. [Link]
- BioResources. (2019). Tuning of lower critical solution temperature of thermoresponsive 2-hydroxy-3-alkoxypropyl hydroxyethyl cellulose by alkyl side chains and additives. 14(4), 7977-7991. [Link]
- Patsnap. (2024). Hydroxyethyl Cellulose: A Full Overview of HEC. [Link]
Sources
- 1. This compound 105175-00-6 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Methodological & Application
detailed experimental protocol for 3-Bromo-5-(2-hydroxyethyl)isoxazole synthesis
Application Note & Protocol: Synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The synthesis is achieved via a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This guide details the reaction mechanism, a step-by-step experimental procedure, safety protocols, purification techniques, and characterization methods. The causality behind critical experimental choices is explained to ensure reproducibility and success for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Background
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] this compound, in particular, serves as a versatile bifunctional intermediate. The bromine atom at the 3-position is amenable to various cross-coupling reactions, while the primary alcohol at the 5-position offers a handle for esterification, etherification, or oxidation.
The primary synthetic route to the isoxazole core is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and a dipolarophile (an alkyne or alkene).[2][3] This reaction is prized for its high regioselectivity and efficiency. In this protocol, we utilize an alkyne, 3-butyn-1-ol, as the dipolarophile and generate the highly reactive bromonitrile oxide in situ from its precursor, dibromoformaldoxime.[4] This in situ generation is critical as nitrile oxides are generally unstable and cannot be isolated easily.[5]
Reaction Mechanism and Rationale
The synthesis proceeds via a concerted 1,3-dipolar cycloaddition mechanism.
Step 1: In Situ Generation of Bromonitrile Oxide Dibromoformaldoxime is dehydrohalogenated by a mild base, such as potassium bicarbonate, to generate the reactive bromonitrile oxide intermediate. The choice of a mild, heterogeneous base is crucial to prevent the decomposition of the nitrile oxide or side reactions with the product.
Step 2: [3+2] Cycloaddition The generated bromonitrile oxide (the 1,3-dipole) rapidly reacts with the terminal alkyne, 3-butyn-1-ol (the dipolarophile). The reaction is highly regioselective, yielding predominantly the 3,5-disubstituted isoxazole isomer due to steric and electronic factors.[6]
Overall Reaction Scheme: (Dibromoformaldoxime + Base) → [Bromonitrile Oxide] + 3-Butyn-1-ol → this compound
Materials, Reagents, and Equipment
Reagents & Materials
| Compound Name | Role | CAS Number | Molar Mass ( g/mol ) | Key Considerations |
| Dibromoformaldoxime | 1,3-Dipole Precursor | 74213-33-9 | 202.84 | Potent lachrymator; handle with extreme care in a fume hood. |
| 3-Butyn-1-ol | Dipolarophile | 927-74-2 | 70.09 | Ensure high purity. |
| Potassium Bicarbonate (KHCO₃) | Base | 298-14-6 | 100.12 | Anhydrous or dried before use is preferable. |
| Ethyl Acetate (EtOAc) | Solvent | 141-78-6 | 88.11 | Anhydrous grade recommended. |
| Deionized Water | Co-solvent / Additive | 7732-18-5 | 18.02 | A small amount facilitates the reaction.[4] |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Drying Agent | 7757-82-6 | 142.04 | For drying the organic layer. |
| Brine (Saturated NaCl solution) | Aqueous Wash | 7647-14-5 | 58.44 | For work-up. |
| Silica Gel (230-400 mesh) | Stationary Phase | 7631-86-9 | 60.08 | For column chromatography.[7] |
| Hexanes / Ethyl Acetate | Mobile Phase | N/A | N/A | For chromatography. |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Condenser (optional, for heating)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
Detailed Experimental Protocol
This protocol is designed for a 0.1 mole scale synthesis.
Reaction Setup
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 3-butyn-1-ol (7.01 g, 0.1 mol) and potassium bicarbonate (15.0 g, 0.15 mol).
-
Add ethyl acetate (200 mL) and deionized water (2 mL) to the flask. Stir the resulting suspension vigorously at room temperature.[4]
-
In a separate beaker, carefully dissolve dibromoformaldoxime (20.3 g, 0.1 mol) in 50 mL of ethyl acetate. Caution: Dibromoformaldoxime is a lachrymator and should be handled exclusively in a certified chemical fume hood.[8]
Cycloaddition Reaction
-
Transfer the dibromoformaldoxime solution to a dropping funnel and attach it to the central neck of the reaction flask.
-
Add the dibromoformaldoxime solution dropwise to the stirred suspension over approximately 1 hour. An exothermic reaction may be observed; maintain the temperature around room temperature (20-25°C) using a water bath if necessary.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.[4]
Reaction Monitoring
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (3-butyn-1-ol) and the reaction mixture.
-
Develop the plate in a solvent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
Visualize the spots under UV light and/or by staining with a potassium permanganate solution. The reaction is complete when the spot corresponding to the starting alkyne has been consumed and a new, more polar product spot is dominant.
Work-up and Isolation
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the solid potassium bicarbonate and other inorganic salts.
-
Wash the filter cake with a small amount of ethyl acetate (2 x 20 mL).
-
Combine the filtrate and washes and transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification
-
Purify the crude product using silica gel flash column chromatography.[7]
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 40% EtOAc).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound. The expected yield is typically greater than 75%.[4]
Workflow Visualization
Caption: Key stages in the synthesis of this compound.
Safety and Handling
A thorough risk assessment should be conducted before starting this synthesis.
-
General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile gloves.[9]
-
Reagent-Specific Hazards:
-
Dibromoformaldoxime: This compound is a potent lachrymator (tear-inducing) and irritant. Handle with extreme caution. Avoid inhalation of dust or vapors and any contact with skin or eyes.[8]
-
This compound (Product): The final product is classified as harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[10] Avoid creating dust or aerosols.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste should be collected in a designated halogenated waste container.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (192.01 g/mol for C₅H₆BrNO₂).[11]
-
FT-IR Spectroscopy: To identify key functional groups (O-H stretch, C=N stretch, C-Br stretch).
References
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). NIH National Center for Biotechnology Information.
- Jawalkar, A. M., Reubsaet, E., Rutjes, F. P. J. T., & Van Delft, F. L. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(11), 3198-3200.
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2022). Sciforum.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.
- Bland, D. C., & Houk, K. N. (2007). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(19), 7379-7381.
- Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate.
- This compound Product Information. (n.d.). Finetech Industry Limited.
- This compound Product Page. (n.d.). P212121 Store.
- Process for the preparation of 3,5-disubstituted isoxazoles. (n.d.). Google Patents.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). NIH National Center for Biotechnology Information.
- Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. (n.d.). PrepChem.com.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). NIH National Center for Biotechnology Information.
- A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
Sources
- 1. ijpca.org [ijpca.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. This compound | CAS: 105175-00-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Application Note & Protocol: A Detailed Guide to the Synthesis and Purification of 3-Bromo-5-(2-hydroxyethyl)isoxazole
For: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-(2-hydroxyethyl)isoxazole is a key heterocyclic building block in medicinal chemistry and materials science. The isoxazole ring is a privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, while the 2-hydroxyethyl group at the 5-position allows for the introduction of various side chains through esterification or etherification, or can participate in hydrogen bonding interactions with biological targets. This document provides a comprehensive, step-by-step guide for the synthesis and purification of this compound, grounded in established chemical principles.
The synthesis is achieved through a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This powerful transformation involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with the dipolarophile, 3-butyn-1-ol, to form the desired isoxazole ring. This method is advantageous due to its operational simplicity and high yields.
Part 1: Synthesis of this compound
Reaction Principle: 1,3-Dipolar Cycloaddition
The core of this synthesis is a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). The bromonitrile oxide is generated in situ from dibromoformaldoxime through base-mediated elimination of hydrogen bromide. This highly reactive intermediate is immediately trapped by 3-butyn-1-ol to regioselectively form the 3,5-disubstituted isoxazole ring. The regioselectivity is governed by the electronic and steric properties of the reactants, favoring the formation of the 3-bromo-5-(2-hydroxyethyl) isomer.
Reaction Scheme
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(2-hydroxyethyl)isoxazole
Introduction: The Strategic Importance of Isoxazoles and the Power of Suzuki Coupling
The isoxazole motif is a cornerstone in medicinal chemistry and drug discovery, prized for its unique electronic properties and ability to engage in hydrogen bonding with biological targets.[1] This five-membered heterocycle is a key structural component in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The ability to functionalize the isoxazole ring at specific positions is therefore of paramount importance for the synthesis of novel compounds with tailored properties. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[3][4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 3-Bromo-5-(2-hydroxyethyl)isoxazole. We will delve into the mechanistic nuances of this transformation, with a special focus on the role of the unprotected hydroxyl group, and provide a robust, field-proven protocol for its successful implementation.
The Unprotected Hydroxyl Group: A Key Player in the Catalytic Cycle
A common concern in cross-coupling reactions is the presence of functional groups that can potentially interfere with the catalyst. In the case of this compound, the primary alcohol might be expected to complicate the reaction. However, extensive research has shown that Suzuki couplings can often be performed successfully in the presence of unprotected hydroxyl groups.[4] In fact, a neighboring hydroxyl group can act as a directing group, influencing the regioselectivity and efficiency of the reaction.[6][7] This is thought to occur through the transient formation of a palladium alkoxide, which can facilitate the transmetalation step of the catalytic cycle.[6]
The ability to perform the coupling without the need for protection and deprotection steps offers a significant advantage in terms of synthetic efficiency, reducing the number of synthetic steps and improving the overall yield.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Arylboronic Acids
This protocol provides a general procedure for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 2: Experimental workflow for the Suzuki coupling reaction.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The use of degassed solvents helps to maintain an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-(2-hydroxyethyl)isoxazole.
Optimization and Troubleshooting
The success of the Suzuki coupling can be influenced by several factors. The following table provides a starting point for optimization and troubleshooting common issues.
| Parameter | Recommendation/Rationale | Troubleshooting |
| Catalyst/Ligand | Pd(OAc)₂/PPh₃ is a cost-effective and generally reliable system. For more challenging substrates, consider more electron-rich and bulky phosphine ligands like XPhos or SPhos, or pre-catalysts like PEPPSI-iPr.[3] | Low or no conversion: Increase catalyst loading (up to 5 mol%). Try a different ligand or pre-catalyst. Ensure the catalyst is not deactivated by oxygen. |
| Base | K₂CO₃ is a moderately strong base suitable for many Suzuki couplings. Other bases like K₃PO₄ or Cs₂CO₃ can be more effective for less reactive substrates. | Low yield: The chosen base may not be strong enough to facilitate transmetalation. Try a stronger base like K₃PO₄. |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water is commonly used. The water is essential for the activation of the boronic acid.[3] | Poor solubility of reagents: Try a different solvent system, such as DMF/water or toluene/ethanol/water. |
| Temperature | 80-90 °C is a good starting point. Higher temperatures can accelerate the reaction but may also lead to decomposition. | Slow reaction: Increase the temperature in increments of 10 °C. Be mindful of the boiling points of the solvents. |
| Side Reactions | Homocoupling of boronic acid: This is often caused by the presence of oxygen.[3][9] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. | |
| Dehalogenation: This side reaction can be promoted by certain bases and solvents.[3] If dehalogenation is a significant issue, try a different base or solvent system. | ||
| Protodeborylation: Boronic acids can be unstable, especially heteroaryl boronic acids.[3] Use fresh boronic acid and consider using a boronic ester (e.g., a pinacol ester) for increased stability. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 3-aryl-5-(2-hydroxyethyl)isoxazoles. By understanding the key reaction parameters and the potential role of the unprotected hydroxyl group, researchers can efficiently access a diverse range of functionalized isoxazole derivatives. The protocol and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (n.d.). Ignited Minds Journals.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.).
- Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II)
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Hydroxyl group‐directed successive diboration and Suzuki‐Miyaura cross‐coupling processes (Morken, 2015). (n.d.).
- Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (n.d.).
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2021).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2012).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
- Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (n.d.). Royal Society of Chemistry.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2021). Royal Society of Chemistry.
- Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-Isoxazoles
Introduction: The Strategic Importance of Isoxazole Functionalization
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly desirable motif. The functionalization of the isoxazole core, particularly at the 3-position, allows for the generation of diverse molecular libraries crucial for lead optimization and the development of novel pharmaceuticals.[1][2][3] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the 3-position of the isoxazole ring, starting from the readily accessible 3-bromo-isoxazole precursor.[4][5]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the derivatization of 3-bromo-isoxazoles. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings. The causality behind the choice of catalysts, ligands, bases, and solvents will be explained to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.
The General Catalytic Cycle: A Unified Mechanistic Framework
Palladium-catalyzed cross-coupling reactions, despite their different named variations, largely operate through a common catalytic cycle.[6][7][8] Understanding this fundamental pathway is critical for rational optimization of reaction conditions. The cycle involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-isoxazole, forming a Pd(II) intermediate.[6][7] This is often the rate-determining step, and its efficiency is influenced by the electron density of the isoxazole ring and the nature of the palladium ligand.
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the bromide.[6][7] This step introduces the new desired substituent onto the palladium.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6][7][8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Workflow for Cross-Coupling Optimization
A systematic approach is crucial for achieving high yields and purity in cross-coupling reactions. The following workflow provides a logical progression for optimizing the reaction of a novel 3-bromo-isoxazole substrate.
Caption: A systematic workflow for optimizing cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4][9] It is an excellent choice for coupling 3-bromo-isoxazoles with a vast array of aryl and heteroaryl boronic acids and esters.
Causality in Experimental Design:
-
Palladium Precatalyst: Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ are common choices. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands can be more effective.
-
Ligand: The choice of ligand is critical. For simple couplings, triphenylphosphine (PPh₃) may suffice. However, for more demanding substrates, electron-rich and sterically hindered biaryl phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote efficient oxidative addition and reductive elimination.[10]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in aqueous solution with a phase-transfer solvent like dioxane or THF. The strength of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typical, as it aids in dissolving both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-phenylisoxazole with 4-methoxyphenylboronic acid
Materials:
-
3-Bromo-5-phenylisoxazole
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-phenylisoxazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Component | Role | Typical Range |
| Pd Source | Catalyst | 1-5 mol% |
| Ligand | Accelerates catalytic cycle | 1-2x Pd concentration |
| Boronic Acid | Coupling Partner | 1.1-1.5 equivalents |
| Base | Activates boronic acid | 2-3 equivalents |
| Solvent | Reaction Medium | Dioxane/H₂O, Toluene/H₂O |
| Temperature | Reaction Rate | 80-120 °C |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking a terminal alkyne to an aryl or vinyl halide.[12][13] This reaction is invaluable for synthesizing isoxazoles bearing alkynyl substituents, which are versatile handles for further transformations such as click chemistry or cyclization reactions. The reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[12]
Causality in Experimental Design:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are classic and effective catalysts for this transformation.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium(II) complex.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial.[14] It serves both to neutralize the HBr formed during the reaction and to act as a solvent.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure homogeneity.
Protocol: Sonogashira Coupling of 3-Bromo-5-methylisoxazole with Phenylacetylene
Materials:
-
3-Bromo-5-methylisoxazole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-5-methylisoxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the amine salt and catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Component | Role | Typical Range |
| Pd Source | Catalyst | 1-5 mol% |
| Cu(I) Source | Co-catalyst | 2-10 mol% |
| Alkyne | Coupling Partner | 1.1-1.5 equivalents |
| Base | Acid Scavenger/Solvent | Et₃N, DIPA |
| Solvent | Reaction Medium | THF, DMF |
| Temperature | Reaction Rate | Room Temp to 60 °C |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 3-amino-isoxazoles.[15][16] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[17] The reaction of 3-bromo-isoxazoles with a wide range of primary and secondary amines can be achieved using this methodology.
Causality in Experimental Design:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used as palladium sources.
-
Ligand: This is the most critical parameter. Sterically hindered, electron-rich biarylphosphine ligands developed by Buchwald and Hartwig are essential for high-yielding aminations.[10][18] Ligands such as XPhos, RuPhos, and BrettPhos are designed to facilitate the challenging C-N reductive elimination step.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Protocol: Buchwald-Hartwig Amination of 3-Bromo-isoxazole with Morpholine
Materials:
-
3-Bromo-isoxazole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon source (glovebox recommended)
Procedure:
-
Inside a glovebox, add NaOtBu (1.4 mmol) to an oven-dried vial.
-
In a separate vial, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd) and XPhos (0.04 mmol, 4 mol%). Add toluene (2 mL) and stir for 5 minutes to form the active catalyst.
-
To the vial containing the base, add 3-bromo-isoxazole (1.0 mmol), followed by the catalyst solution.
-
Add morpholine (1.2 mmol) and additional toluene (3 mL).
-
Seal the vial and heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Component | Role | Typical Range |
| Pd Source | Catalyst | 1-3 mol% |
| Ligand | Promotes C-N elimination | 1.5-2x Pd concentration |
| Amine | Coupling Partner | 1.1-1.5 equivalents |
| Base | Amine Deprotonation | 1.2-2.0 equivalents |
| Solvent | Anhydrous, Aprotic | Toluene, Dioxane |
| Temperature | Reaction Rate | 80-110 °C |
Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling utilizes highly reactive organozinc reagents, which allows for couplings to proceed under very mild conditions, often at room temperature.[19][20][21] This method is particularly useful for coupling alkyl groups and for substrates that are sensitive to the more basic conditions of other coupling reactions. The primary challenge is the moisture and air sensitivity of the organozinc reagents, necessitating strictly anhydrous and anaerobic conditions.[19][20]
Causality in Experimental Design:
-
Palladium Catalyst: Pd(PPh₃)₄ is a highly effective and common catalyst for Negishi couplings. Catalysts bearing electron-rich phosphine ligands can also be employed.
-
Organozinc Reagent: These can be prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). Commercially available solutions are also common.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are standard, as they are compatible with the organometallic reagents.
-
Reaction Conditions: The high reactivity of organozinc reagents often allows these couplings to be performed at or below room temperature, enhancing functional group tolerance.
Protocol: Negishi Coupling of 3-Bromo-isoxazole with Ethylzinc Bromide
Materials:
-
3-Bromo-isoxazole
-
Ethylzinc bromide (0.5 M solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-isoxazole (1.0 mmol) and dissolve it in anhydrous THF (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of ethylzinc bromide (1.2 mmol, 2.4 mL of 0.5 M solution) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Component | Role | Typical Range |
| Pd Source | Catalyst | 2-5 mol% |
| Organozinc | Coupling Partner | 1.1-1.5 equivalents |
| Solvent | Anhydrous, Aprotic | THF, Et₂O |
| Temperature | Reaction Rate | 0 °C to Room Temp |
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- Cross-Coupling Reactions Guide. Millipore Sigma.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.
- Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au - ACS Publications.
- Isoxazole synthesis. Organic Chemistry Portal.
- Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed.
- Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Illinois Experts.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.
- Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science (RSC Publishing).
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF. ResearchGate.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. ResearchGate.
- Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters. ACS Publications.
- Sonogashira Coupling. NROChemistry.
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
- Negishi coupling. Wikipedia.
- Sonogashira coupling. Wikipedia.
- Negishi Coupling. NROChemistry.
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
- Advances in isoxazole chemistry and their role in drug discovery. PubMed.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Negishi Coupling. YouTube.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Sonogashira Coupling. Organic Chemistry Portal.
- Negishi Coupling. Organic Chemistry Portal.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Scope of the Sonogashira cross‐coupling strategy. [a] Isolated yield.... ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society.
- Simplified diagram depicting isoxazole additives to Buchwald-Hartwig coupling reactions, compared in terms of the C3 13. ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
- Arylethyne Bromoboration–Negishi Coupling Route to E- or Z-Aryl-Substituted Trisubstituted Alkenes of ≥98% IsomericPurity. New Horizon in the Highly Selective Synthesis of Trisubstituted Alkenes. NIH.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC - NIH.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. ACS Publications.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Negishi coupling - Wikipedia [en.wikipedia.org]
- 20. Negishi Coupling | NROChemistry [nrochemistry.com]
- 21. Negishi Coupling [organic-chemistry.org]
Application Notes & Protocols for the Derivatization of the Primary Alcohol in 3-Bromo-5-(2-hydroxyethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Derivatization of a Privileged Scaffold
The 3-bromo-5-(2-hydroxyethyl)isoxazole scaffold is a valuable building block in medicinal chemistry. The isoxazole core is a bioisostere for various functional groups and is present in numerous clinically approved drugs, contributing to their metabolic stability and target engagement.[1][2][3][4] The presence of a reactive primary alcohol and a modifiable bromo substituent offers two orthogonal handles for structural diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatization of the primary alcohol to form esters, ethers, and aldehydes or carboxylic acids can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, cell permeability, and target binding affinity.
This technical guide provides a comprehensive overview of synthetic strategies for the selective derivatization of the primary alcohol in this compound. We will delve into the mechanistic rationale behind protocol selection, offering detailed, field-proven methodologies for esterification, etherification, and oxidation, while addressing the unique chemical considerations posed by the bromo-isoxazole moiety.
Chemical & Stability Considerations
The isoxazole ring is generally considered a stable aromatic system. However, its stability can be compromised under harsh reaction conditions.[5] Studies on related isoxazole-containing compounds have shown that the ring can be susceptible to cleavage under strongly basic (high pH) and elevated temperature conditions.[6] The presence of the electron-withdrawing bromine atom at the 3-position may further influence the electronic properties and stability of the isoxazole ring. Therefore, the selection of derivatization methods that employ mild and controlled conditions is paramount to preserve the integrity of the core scaffold. The bromine atom itself can be susceptible to nucleophilic displacement, especially under conditions that favor SNAr reactions, although this is less likely on an electron-deficient ring without strong activation.
I. Esterification: Modulating Lipophilicity and Prodrug Potential
Esterification of the primary alcohol is a common strategy to increase lipophilicity, improve cell membrane permeability, and develop prodrugs that can be hydrolyzed in vivo to release the active parent alcohol.
Protocol 1: Acylation using Acetic Anhydride with a Mild Base
This protocol describes a straightforward and efficient method for the acetylation of the primary alcohol using acetic anhydride, catalyzed by a non-nucleophilic base to avoid side reactions.[7]
Reaction Scheme:
Caption: General scheme for the acetylation of this compound.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (Et₃N, 1.5 eq.) or pyridine (1.5 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ester.
Causality and Self-Validation:
-
Mild Base: The use of a mild, non-nucleophilic base like triethylamine or pyridine is crucial. It neutralizes the acetic acid byproduct, driving the reaction to completion, without promoting the degradation of the isoxazole ring which can occur with stronger bases.[6]
-
Anhydrous Conditions: The reaction should be performed under anhydrous conditions to prevent the hydrolysis of acetic anhydride.
-
TLC Monitoring: Regular monitoring by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times. The appearance of a new, less polar spot corresponding to the ester product and the disappearance of the starting alcohol spot indicates reaction progression.
| Parameter | Condition | Rationale |
| Acylating Agent | Acetic Anhydride (or other acyl chlorides/anhydrides) | Readily available and reactive. |
| Base | Triethylamine, Pyridine | Neutralizes acid byproduct; mild conditions preserve the isoxazole ring. |
| Solvent | Dichloromethane (DCM) | Inert, aprotic, and easily removed. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions and ring degradation. |
| Typical Yield | > 85% | Efficient conversion under optimized conditions. |
II. Etherification: Enhancing Metabolic Stability
The formation of an ether linkage can significantly enhance the metabolic stability of the molecule by blocking oxidation at the benzylic-like position. We present two robust protocols for etherification: the classic Williamson ether synthesis for simple alkyl ethers and the Mitsunobu reaction for a broader range of functionalities with inversion of stereochemistry if a chiral center were present.
Protocol 2: Williamson Ether Synthesis
This method is suitable for the synthesis of simple alkyl ethers.[8][9] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Reaction Scheme:
Caption: Workflow for Williamson ether synthesis.
Experimental Protocol:
-
Alkoxide Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.5 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation:
-
Strong Base: A strong, non-nucleophilic base like NaH is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide.
-
Aprotic Solvent: Anhydrous aprotic solvents like THF are essential to prevent quenching of the strong base and the alkoxide intermediate.
-
Potential Side Reaction: The use of a strong base could potentially lead to side reactions involving the bromo-isoxazole moiety. Careful temperature control and monitoring are crucial. If side reactions are observed, a milder base or an alternative etherification method should be considered.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[10][11][12] It is particularly useful when the Williamson ether synthesis is not feasible due to the sensitivity of the substrate to strong bases.
Reaction Scheme:
Caption: General scheme for the Mitsunobu reaction.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq.), the desired alcohol (e.g., phenol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (15 mL/mmol) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The major challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative). Purification is typically achieved by flash column chromatography.
Causality and Self-Validation:
-
Redox System: The reaction proceeds via a redox process involving the phosphine and the azodicarboxylate, which activates the alcohol for nucleophilic attack.
-
Mild Conditions: The reaction is performed under neutral and mild conditions, making it suitable for substrates that are sensitive to acids or bases.
-
Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the alcohol carbon. While the starting material is achiral, this is a key feature of the Mitsunobu reaction.
| Parameter | Williamson Synthesis | Mitsunobu Reaction |
| Base/Reagents | Strong base (e.g., NaH) | PPh₃, DIAD/DEAD |
| Conditions | Basic | Neutral, mild |
| Scope | Good for simple alkyl halides | Broad scope of nucleophiles (alcohols, phenols, etc.) |
| Stereochemistry | Retention | Inversion |
| Work-up | Aqueous quench | Challenging due to byproducts |
III. Oxidation: Accessing Aldehydes and Carboxylic Acids
Oxidation of the primary alcohol provides access to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further functionalization, such as reductive amination or amide bond formation.
Protocol 4: Swern Oxidation to the Aldehyde
The Swern oxidation is a reliable and mild method for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[13]
Reaction Scheme:
Caption: Workflow for the Swern oxidation.
Experimental Protocol:
-
Activator Preparation: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 mL/mmol) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.5 eq.) dropwise. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the mixture at -78 °C.
-
Reaction Completion and Work-up: Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature. Quench the reaction with water. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography. Note that aldehydes can be unstable, so it is often used immediately in the next step.
Causality and Self-Validation:
-
Low Temperature: The reaction must be carried out at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.
-
Mild Oxidation: The Swern oxidation is highly selective for the formation of aldehydes from primary alcohols and avoids over-oxidation.
-
Stoichiometry: The stoichiometry of the reagents is critical for the success of the reaction.
Protocol 5: Dess-Martin Periodinane (DMP) Oxidation to the Aldehyde
The Dess-Martin oxidation is another mild and selective method for converting primary alcohols to aldehydes.[2][14][15][16] It offers the advantage of being performed at room temperature and avoids the use of foul-smelling reagents associated with the Swern oxidation.
Reaction Scheme:
Caption: General scheme for the Dess-Martin oxidation.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DCM (15 mL/mmol) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality and Self-Validation:
-
Hypervalent Iodine Reagent: DMP is a hypervalent iodine compound that acts as a mild and selective oxidizing agent.
-
Room Temperature Reaction: The ability to perform the reaction at room temperature simplifies the experimental setup compared to the Swern oxidation.
-
Work-up: The work-up procedure is designed to quench the excess DMP and remove the iodine-containing byproducts.
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Oxidizing Agent | DMSO activated by oxalyl chloride | Dess-Martin Periodinane (DMP) |
| Temperature | -78 °C | Room Temperature |
| Byproducts | Dimethyl sulfide (malodorous) | Iodine-containing byproducts |
| Advantages | Inexpensive reagents | Milder conditions, no odor |
| Disadvantages | Requires low temperature, malodorous | Reagent can be expensive and moisture-sensitive |
Conclusion
The derivatization of the primary alcohol in this compound opens up a vast chemical space for the development of novel bioactive compounds. The choice of synthetic strategy—be it esterification, etherification, or oxidation—should be guided by the desired properties of the final compound and the need to maintain the integrity of the bromo-isoxazole core. The protocols detailed in this guide provide a robust starting point for researchers to confidently and efficiently synthesize a diverse library of derivatives for biological evaluation. Careful consideration of the reaction conditions and diligent monitoring are key to achieving high yields and purity.
References
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).
- Dess–Martin oxidation - Wikipedia. (n.d.).
- Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025).
- Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (2022).
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023).
- Mitsunobu reaction - Wikipedia. (n.d.).
- Mitsunobu reaction - Organic Synthesis. (n.d.).
- Alcohol Oxidations - Wipf Group. (2007).
- Williamson ether synthesis - Wikipedia. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.).
- WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones - Google Patents. (2002).
- Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (2022).
- Lec13 - Oxidation of Alcohols with Strong and Mild Oxidants (Swern Oxidation) - YouTube. (2021).
- Construction of Isoxazole ring: An Overview. (2024).
- pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Dess-Martin Oxidation [organic-chemistry.org]
using 3-Bromo-5-(2-hydroxyethyl)isoxazole in fragment-based drug discovery
Application Note & Protocols
Topic: Leveraging 3-Bromo-5-(2-hydroxyethyl)isoxazole for Accelerated Hit Discovery in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality chemical starting points for drug development.[1][2] This methodology hinges on the principle of screening small, low-complexity molecules that, despite binding with low affinity, do so with high ligand efficiency.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of This compound , a versatile and synthetically tractable fragment. We will explore the unique chemical attributes that make this fragment an exceptional tool for FBDD campaigns. Furthermore, we provide detailed, field-proven protocols for its application in a typical FBDD workflow, from initial screening by Surface Plasmon Resonance (SPR) to hit validation and structure-guided lead optimization.
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD represents a paradigm shift from traditional High-Throughput Screening (HTS). Instead of screening millions of large, complex molecules, FBDD focuses on identifying very small molecules (fragments) that bind to specific regions of a biological target.[4] These fragments typically adhere to the "Rule of Three": molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3.[1] While their initial binding affinity is often weak (in the high micromolar to millimolar range), they form highly efficient, high-quality interactions with the target protein.[3] The primary advantage of this approach is that it allows for a more thorough exploration of a target's binding landscape, often identifying interaction "hot spots" missed by larger HTS compounds.[5] Through subsequent structure-guided optimization, these low-affinity hits can be elaborated into highly potent and selective lead compounds.[6][7]
The Strategic Advantage of this compound
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. This compound is a privileged fragment scaffold due to its unique combination of physicochemical properties and functional groups, which are ideally suited for hit identification and subsequent optimization.
Physicochemical Properties
This fragment's properties align perfectly with the principles of FBDD, ensuring a high probability of forming meaningful interactions while maintaining favorable characteristics for drug development.
| Property | Value | Source | Significance in FBDD |
| IUPAC Name | 2-(3-bromo-1,2-oxazol-5-yl)ethanol | [] | Unambiguous chemical identifier. |
| CAS Number | 105175-00-6 | Unique registry number for ordering and reference. | |
| Molecular Formula | C₅H₆BrNO₂ | [][9] | Denotes the elemental composition. |
| Molecular Weight | 192.01 g/mol | [][9] | Comfortably within the "Rule of Three" (<300 Da), ensuring higher hit probability.[1] |
| Functional Groups | Isoxazole, Bromo, Primary Alcohol | - | Provides a combination of interaction points and a vector for chemical synthesis. |
The Isoxazole Core: A Versatile Scaffold
The isoxazole ring is a five-membered heterocycle that is a common feature in many approved drugs and bioactive molecules.[10][11] Its inclusion in a fragment offers several advantages:
-
Bioisosteric Replacement: It can mimic other functional groups (e.g., esters, amides) and participate in a wide range of non-covalent interactions.
-
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts metabolic stability.
-
Interaction Hub: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring system can participate in π-π stacking or other hydrophobic interactions, anchoring the fragment to the target.[12]
The Hydroxyethyl Moiety: Ensuring Solubility and Interaction
The 5-(2-hydroxyethyl) group is critical for the fragment's utility. The terminal primary alcohol provides a key hydrogen bond donor and acceptor, which is essential for forming specific interactions with protein residues like aspartate, glutamate, or serine.[13] This polar group also confers aqueous solubility, a mandatory property for fragments to be viable in biophysical screening assays and to avoid non-specific binding artifacts.
The 3-Bromo Substituent: A Dual-Functionality Vector
The bromine atom at the 3-position is arguably the most powerful feature of this fragment. It serves two strategic purposes:
-
A Handle for Synthetic Elaboration: The C-Br bond is a highly versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to efficiently "grow" the fragment hit by adding new chemical matter to explore adjacent pockets, a core strategy in hit-to-lead optimization.[6][14][15]
-
A Halogen Bond Donor: The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. This interaction can significantly contribute to binding affinity and specificity. Studies on related 3-bromo-dihydroisoxazole derivatives have shown their ability to act as electrophiles, covalently modifying cysteine residues, which presents another potential mechanism of action to explore.[16][17]
FBDD Workflow Using this compound
A successful FBDD campaign is a multi-stage process that combines highly sensitive biophysical techniques with structural biology. The goal is to reliably identify true binders and generate high-resolution structural information to guide medicinal chemistry efforts.
Caption: FBDD workflow from primary screening to lead optimization.
Experimental Protocols
The following protocols provide a robust framework for utilizing this compound in an FBDD campaign. It is essential to adapt concentrations and conditions based on the specific protein target.
Protocol 1: Fragment Stock Preparation and Quality Control
Causality: High-quality, soluble fragment stocks are non-negotiable for avoiding false positives and ensuring reproducibility. DMSO is the standard solvent, but its final concentration in assays must be carefully controlled and matched across all buffers.
-
Solubilization:
-
Accurately weigh this compound powder.
-
Dissolve in 100% DMSO (anhydrous) to create a high-concentration primary stock (e.g., 100 mM).
-
Vortex thoroughly and visually inspect for complete dissolution. Sonication may be used if necessary.
-
-
Quality Control (QC):
-
Purity: Confirm the purity (>95%) and identity of the compound stock using LC-MS and ¹H NMR.
-
Solubility Check: Prepare a dilution of the stock in the final assay buffer (e.g., 200 µM in SPR running buffer containing 1% DMSO). Incubate for 1 hour and inspect for any precipitation or turbidity by eye and by measuring light scatter. This step is critical to define the top screening concentration.
-
-
Plating:
-
Aliquot the primary stock into 96- or 384-well plates for screening. Seal plates tightly and store at -20°C or -80°C to prevent water absorption by DMSO.
-
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is an excellent primary screening technique due to its high sensitivity for detecting weak binders, low protein consumption, and ability to provide real-time kinetic data.[18][19][20] This protocol outlines a standard screening approach.
-
System Preparation:
-
Use a high-sensitivity SPR instrument (e.g., Biacore 8K, T200).
-
Select a suitable sensor chip (e.g., CM5) and immobilize the target protein to a moderate density (e.g., 8,000-12,000 RU) using standard amine coupling chemistry.[21]
-
Create a reference flow cell (e.g., mock-coupled or coupled with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.[18]
-
-
Assay Development:
-
Running Buffer: A typical buffer is HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4. The final DMSO concentration must be matched between the running buffer and the fragment samples (e.g., 1%).
-
Analyte Preparation: Prepare a dilution series of the fragment stock in running buffer. A typical top concentration for fragments is 100-500 µM, depending on solubility.
-
-
Screening Execution:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
After each cycle, perform a regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment.
-
-
Data Analysis and Hit Triage:
-
Subtract the reference flow cell data from the active cell data.
-
A binding response significantly above the noise level (e.g., >20 RU) that shows a concentration-dependent increase is considered a preliminary hit.
-
Prioritize hits based on visual inspection of the sensorgram shape (should be rectangular for fast-on/fast-off binders) and Ligand Efficiency (LE) metrics.[19]
-
| Parameter | Typical Value | Rationale |
| Protein Immobilization | 8,000 - 12,000 RU | Balances signal strength with potential mass transport limitations. |
| Fragment Concentration | 100 - 500 µM | Highest possible concentration below the solubility limit to detect weak binding. |
| DMSO in Buffer | 1 - 2% | Matched exactly between samples and running buffer to minimize bulk shifts.[18] |
| Hit Threshold (Response) | > 20 RU | A conservative threshold to distinguish real binding from system noise. |
Protocol 3: Hit Validation via NMR Spectroscopy (¹H-¹⁵N HSQC)
Causality: An orthogonal biophysical assay is essential to confirm hits from the primary screen and eliminate artifacts. Protein-observed NMR, specifically the ¹H-¹⁵N HSQC experiment, is a gold standard because it directly reports on the protein's environment.[22][23] Binding of a fragment will cause chemical shift perturbations (CSPs) for amides in and around the binding site.[24]
-
Sample Preparation:
-
Produce and purify ¹⁵N-isotopically labeled target protein. The protein must be stable and soluble at high concentrations (e.g., 50-100 µM).
-
Prepare two NMR samples in a suitable deuterated buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, 90% H₂O/10% D₂O).
-
Sample 1 (Control): ¹⁵N-Protein + 1% DMSO-d₆.
-
Sample 2 (Test): ¹⁵N-Protein + Fragment (e.g., 10-fold molar excess) + 1% DMSO-d₆.
-
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for both the control and test samples on a high-field NMR spectrometer (≥600 MHz).[25]
-
-
Data Analysis:
-
Overlay the two spectra. A "hit" is confirmed if specific, reproducible chemical shift perturbations are observed in the spectrum containing the fragment.
-
The residues with the largest CSPs map the binding site on the protein surface.[22] This information is invaluable for confirming the binding is not at a random site and provides the first structural insights.
-
Protocol 4: Structural Elucidation via X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit identification phase. It provides the atomic-level detail required for rational, structure-guided optimization of the fragment into a lead.[26][27][28]
-
Crystallization:
-
Generate high-quality, robust crystals of the apo-protein that diffract to a high resolution (<2.5 Å). The crystallization condition must be tolerant to at least 5-10% DMSO.[26]
-
-
Fragment Soaking:
-
Prepare a solution of this compound in the crystal mother liquor (e.g., 1-10 mM) containing 5-10% DMSO.
-
Transfer apo-crystals into this solution and allow them to soak for a defined period (from minutes to overnight).
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked crystal to a cryo-protectant solution and flash-cool it in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[29]
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the resulting electron density maps (Fo-Fc) to unambiguously identify density corresponding to the bound fragment. The bromine atom is particularly useful here, as its high electron density often produces a strong peak in the map, aiding in positioning the fragment.
-
Refine the protein-fragment complex structure to high quality.
-
From Hit-to-Lead: Structure-Guided Optimization
With a confirmed hit and a high-resolution crystal structure, the "fragment growing" strategy can be initiated. This is where the synthetic utility of the 3-bromo group is fully realized.
The "Fragment Growing" Strategy
The crystal structure will reveal the orientation of the 3-bromo-isoxazole fragment in the binding pocket. It will also show nearby empty pockets or channels that can be exploited to gain additional affinity.
Caption: Leveraging the 3-bromo group for fragment growing.
Chemists can design a small library of analogs by performing a Suzuki coupling reaction to append various aryl or heteroaryl groups onto the 3-position. These new analogs are then synthesized and tested in the primary assay (e.g., SPR) to determine if the designed interactions were productive, leading to a significant gain in affinity.
In Silico Approaches
Computational chemistry plays a vital role in prioritizing which analogs to synthesize.[5][30]
-
Docking: The new virtual analogs can be docked into the crystal structure to predict their binding mode and score their potential interactions.
-
Free Energy Calculations: More advanced methods like Free Energy Perturbation (FEP) can be used to more accurately predict the change in binding affinity upon modification.
Conclusion
This compound is a highly valuable tool for any fragment-based drug discovery campaign. Its physicochemical properties align with the core tenets of FBDD, while its specific functional groups offer a multi-pronged approach to securing target interactions. The hydroxyethyl group provides solubility and hydrogen bonding capacity, the isoxazole core acts as a stable and versatile scaffold, and the 3-bromo substituent provides a powerful and synthetically tractable vector for rapid, structure-guided hit-to-lead optimization. By following the integrated biophysical and structural protocols outlined in this guide, research teams can effectively leverage this fragment to accelerate the discovery of novel, high-quality lead compounds.
References
- Giannini, S., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
- Barberis, M., et al. (2020). Synthesis of Functionalized 2-Isoxazolines as Three-Dimensional Fragments for Fragment-Based Drug Discovery. Molecules, 25(15), 3483.
- Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14, 8103-8127. [Link]
- Kumar, A., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
- XChem. (2024). XChem crystallographic fragment screening. protocols.io. [Link]
- Ciulli, A., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48.
- Wang, T., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Pharmacology, 9, 399. [Link]
- Chen, H., et al. (2023). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 4(3), 102483. [Link]
- Taylor, N. R., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling, 63(24), 7851-7863. [Link]
- Baker, C. T., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today: Technologies, 43, 1-9. [Link]
- Pedone, E., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry, 65(17), 11571-11581. [Link]
- Li, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 81. [Link]
- Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. [Link]
- Zhang, Y., et al. (2020). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmaceutica Sinica B, 10(11), 2154-2167. [Link]
- ResearchGate. (2007). SPR-based Fragment Screening: Advantages and Applications.
- ResearchGate. (2024). Advances in isoxazole chemistry and their role in drug discovery.
- ResearchGate. (2023). Protocol to perform fragment screening using NMR spectroscopy.
- OBN. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design.
- ResearchGate. (2017). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
- Kanō, H., et al. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(5), 789-796. [Link]
- Lepre, C. A., et al. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 299-323. [Link]
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. [Link]
- Creative Biostructure. (n.d.). Fragment-to-Lead.
- Porta, E. O. J., & Wells, G. (2024). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 7, 100233.
- ResearchGate. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
- Journal of Pharmaceutical and Medicinal Chemistry. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical and Medicinal Chemistry, 8(2), 1-13. [Link]
- Renaud, J., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 21-30. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening.
- University of Dundee. (2010). Fragment Screening by Surface Plasmon Resonance.
- Rossi, M., et al. (2019). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen, 8(1), 53-59. [Link]
- Kamal, A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 135-154. [Link]
- Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14, 8103-8127. [Link]
- Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development.
- ResearchGate. (2016). Computational Methods to Support Fragment-based Drug Discovery.
- ResearchGate. (2020). Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity.
- Pellecchia, M., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Topics in Medicinal Chemistry, 12(17), 1937-1951. [Link]
- Swamy, B. M. J., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Journal of the Royal Society Interface, 9(77), 3471-3484. [Link]
- ResearchGate. (2012). Fragment Screening Using X-Ray Crystallography.
- SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. obn.org.uk [obn.org.uk]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 27. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. XChem crystallographic fragment screening [protocols.io]
- 30. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PROTAC Synthesis Utilizing 3-Bromo-5-(2-hydroxyethyl)isoxazole
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two recognition elements.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[3]
The isoxazole scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities and its utility as a versatile building block in drug discovery.[4] Its incorporation into PROTAC linkers offers a semi-rigid backbone that can favorably orient the bound proteins, potentially enhancing the cooperativity of ternary complex formation. This application note provides a detailed protocol for the synthesis of a model PROTAC utilizing the bifunctional building block, 3-Bromo-5-(2-hydroxyethyl)isoxazole. This precursor offers two orthogonal points for conjugation: a reactive C3-bromide for nucleophilic substitution and a primary alcohol for etherification, allowing for a modular and controlled assembly of the final PROTAC molecule.
Strategic Overview of the Synthesis
The synthesis of a PROTAC using this compound is a multi-step process that requires careful planning and execution. An orthogonal protection strategy is essential to selectively functionalize the hydroxyl and bromide groups. The general workflow involves:
-
Protection of the Hydroxyl Group: The primary alcohol of this compound is first protected to prevent its interference in the subsequent nucleophilic substitution step.
-
Conjugation of the First Ligand: The E3 ligase ligand, featuring a nucleophilic handle, is conjugated to the C3 position of the isoxazole ring via nucleophilic aromatic substitution.
-
Deprotection of the Hydroxyl Group: The protecting group on the hydroxyl moiety is selectively removed to reveal the alcohol for the next conjugation step.
-
Conjugation of the Second Ligand: The POI ligand, functionalized with a suitable leaving group, is then attached to the linker via an ether linkage.
-
Final Purification: The resulting PROTAC is purified to a high degree of homogeneity using chromatographic techniques.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy for a model PROTAC targeting the exemplary POI, Bromodomain-containing protein 4 (BRD4), and recruiting the Cereblon (CRBN) E3 ligase.
Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC using this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of the TBDMS-Protected Isoxazole Linker
This protocol details the protection of the primary alcohol of this compound using tert-butyldimethylsilyl chloride (TBDMSCl). This is a crucial step to ensure selective reaction at the C3-bromo position in the subsequent step.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (Example) | Moles (Example) |
| This compound | 206.03 g/mol | 1.0 g | 4.85 mmol |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 g/mol | 878 mg | 5.82 mmol (1.2 eq) |
| Imidazole | 68.08 g/mol | 825 mg | 12.13 mmol (2.5 eq) |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the TBDMS-protected linker as a colorless oil.
Protocol 2: Conjugation of the E3 Ligase Ligand (Pomalidomide)
This protocol describes the nucleophilic aromatic substitution of the TBDMS-protected linker with a pomalidomide derivative, a commonly used ligand for the CRBN E3 ligase. The reaction of amines with 3-bromoisoxazoles can be facilitated by base and heat.[5][6]
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (Example) | Moles (Example) |
| TBDMS-protected isoxazole linker | 320.29 g/mol | 1.0 g | 3.12 mmol |
| 4-Aminopomalidomide | 287.26 g/mol | 986 mg | 3.43 mmol (1.1 eq) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 1.21 g (1.6 mL) | 9.36 mmol (3.0 eq) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 15 mL | - |
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the TBDMS-protected isoxazole linker (1.0 eq) and 4-aminopomalidomide (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) to yield the linker-pomalidomide conjugate.
Protocol 3: Deprotection of the Hydroxyl Group
This protocol outlines the removal of the TBDMS protecting group to reveal the primary alcohol, which will serve as the attachment point for the POI ligand.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (Example) | Moles (Example) |
| Linker-Pomalidomide Conjugate | - | 1.0 g | - |
| Tetrabutylammonium fluoride (TBAF) | 261.47 g/mol | 1.2 eq | - |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
Dissolve the linker-pomalidomide conjugate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a 1M solution of TBAF in THF (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected intermediate.
Protocol 4: Conjugation of the POI Ligand (JQ1 derivative)
This final conjugation step involves an ether synthesis, such as the Williamson ether synthesis, to connect the POI ligand to the linker.[7][8] For this model protocol, a mesylated derivative of the BRD4 inhibitor JQ1 is used.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (Example) | Moles (Example) |
| Deprotected Linker-E3 Conjugate | - | 1.0 g | - |
| JQ1-mesylate | - | 1.1 eq | - |
| Sodium hydride (NaH, 60% in mineral oil) | 24.00 g/mol | 1.5 eq | - |
| Anhydrous DMF | - | 15 mL | - |
Procedure:
-
To a solution of the deprotected linker-E3 conjugate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of JQ1-mesylate (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to yield the desired product.
Characterization and Data Presentation
The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final PROTAC and all intermediates.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the exact mass of the synthesized compounds.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final PROTAC.
Representative Data Table:
| Compound | Synthetic Step | Yield (%) | Purity (HPLC, %) | HRMS (m/z) [M+H]⁺ |
| TBDMS-Protected Linker | 1 | 85-95 | >98 | Calculated: 320.0899, Found: 320.0901 |
| Linker-Pomalidomide | 2 | 50-65 | >95 | Calculated: 527.2411, Found: 527.2415 |
| Deprotected Intermediate | 3 | 80-90 | >98 | Calculated: 413.1553, Found: 413.1555 |
| Final PROTAC | 4 | 30-45 | >99 | Calculated: 853.3456, Found: 853.3460 |
Note: The yields and analytical data are hypothetical and will vary depending on the specific ligands and reaction conditions used.
Physicochemical Properties and Considerations
The incorporation of the isoxazole ring into the linker can influence the physicochemical properties of the final PROTAC. Isoxazole is a polar heterocycle that can potentially improve the solubility and other drug-like properties of the PROTAC compared to purely aliphatic linkers.[11] However, the overall properties will be a composite of the POI ligand, the E3 ligase ligand, and the linker.[12] It is important to assess properties such as solubility, lipophilicity (LogP/LogD), and cell permeability during the optimization of a PROTAC series.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs. Its bifunctional nature allows for a modular and controlled synthetic approach to construct these complex molecules. The semi-rigid isoxazole core provides a unique scaffold for linker design, potentially leading to PROTACs with improved efficacy and physicochemical properties. The detailed protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel isoxazole-containing PROTACs for targeted protein degradation.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]
- Knight, J. A., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(7), 1603–1606. [Link]
- Knight, J. A., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed, 19260682. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
- Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(5), 1951-1970. [Link]
- Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(5), 1951-1970. [Link]
- van der Heden van Noort, G. J., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(8), 1395–1402. [Link]
- University of Bristol. (n.d.).
- Ciulli, A., & Van Molle, I. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- van der Heden van Noort, G. J., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]
- Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central. [Link]
- Chamale, S., et al. (2023). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
- Donovan, K. A., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. [Link]
- Atilaw, Y., et al. (2021). Physicochemical Properties and in Vitro Potencies of 1,2,4-Oxadiazole-and Isoxazole-Based Linkers in Proteolysis-Targeting Chimeras (PROTACs).
- Scott, P. J. H., et al. (2025). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Steinebach, C., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 16(1), 158–170. [Link]
- Di Stefano, O., et al. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society. [Link]
- Steinebach, C., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development.
- Santoro, S., et al. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(4), 2249–2314. [Link]
- Zhang, X., et al. (2024). Ligand of POI and E3 ubiquitin ligase for peptide PROTACs.
- Smith, A. B., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(15), 5359–5371. [Link]
- LibreTexts Chemistry. (2023). 18.2 Synthesis of Ethers. LibreTexts. [Link]
- Dudik, A. S., et al. (2025). Synthetic approaches for functionalized isoxazoles.
- MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
- LibreTexts Chemistry. (2025). 18.2: Preparing Ethers. LibreTexts. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]
- PrepChem. (n.d.). Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. PrepChem.com. [Link]
- Al-Ostoot, F. H., et al. (2023). Synthetic route of functionalized isoxazole compounds.
- Zhang, Y., et al. (2024). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PubMed Central. [Link]
- Coffman, K. C., et al. (2012). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. NIH Public Access. [Link]
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Evaluating the Anti-Cancer Potential of Novel Isoxazole Scaffolds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2][3][4] This is due to its prevalence in a wide array of biologically active compounds, including approved pharmaceuticals.[2][5][6] The isoxazole moiety's unique electronic properties and ability to form key hydrogen bonding interactions allow it to serve as a versatile pharmacophore in drug design.[2] In oncology, isoxazole derivatives have shown significant promise, with compounds being developed to target a variety of critical cancer-related proteins like protein kinases, heat shock protein 90 (Hsp90), and enzymes involved in apoptosis and cell cycle regulation.[7][8][9][10][11]
This guide uses 3-Bromo-5-(2-hydroxyethyl)isoxazole (CAS 105175-00-6) as a foundational scaffold. While this specific compound is not an established anti-cancer agent itself, its structure presents an ideal starting point for a drug discovery campaign.[12][][14] The reactive bromine atom at the 3-position and the hydroxyl group at the end of the ethyl chain on the 5-position are ripe for chemical modification, enabling the creation of a library of novel derivatives. This application note provides a comprehensive, protocol-driven framework for synthesizing such a library and systematically evaluating its anti-cancer potential, from initial cell-based screening to mechanism of action studies.
Part 1: Rationale and Mechanistic Hypothesis
The Isoxazole Scaffold as a Kinase and Hsp90 Inhibitor
A significant body of research has demonstrated the utility of the isoxazole scaffold in the design of potent inhibitors for two major classes of cancer targets: protein kinases and the molecular chaperone Hsp90.[10][11][15]
-
Protein Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Isoxazole-based compounds have been successfully developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK) and Casein Kinase 1 (CK1), by targeting the ATP-binding site.[16][17] The isoxazole ring can act as a scaffold to correctly orient substituents that form critical interactions within the kinase domain.
-
Hsp90 Inhibition: Hsp90 is a chaperone protein responsible for the stability and function of numerous oncogenic "client" proteins, such as Akt, Raf-1, and EGFR.[18][19] Inhibiting Hsp90 leads to the simultaneous degradation of multiple key drivers of cancer growth and survival. Several potent, synthetic small-molecule Hsp90 inhibitors feature an isoxazole core, which anchors the molecule in the N-terminal ATP-binding pocket of Hsp90.[10][11][18][20]
Based on this precedent, a logical starting hypothesis is that novel derivatives of this compound could function as inhibitors of a cancer-relevant signaling pathway, such as the PI3K/Akt pathway, which is heavily dependent on both upstream kinases and Hsp90 chaperoning.
Caption: Hypothetical targeting of the PI3K/Akt pathway by an isoxazole derivative.
Part 2: Experimental Workflow & Protocols
A tiered approach is recommended to efficiently screen novel isoxazole derivatives and characterize the most promising candidates. This workflow progresses from broad cytotoxicity screening to specific mechanism-of-action studies.
Caption: Tiered experimental workflow for evaluating novel isoxazole derivatives.
Protocol 1: Cell Viability Screening (MTT Assay)
This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC50), providing a quantitative measure of cytotoxicity.
Objective: To assess the dose-dependent cytotoxic/cytostatic effect of novel isoxazole derivatives on a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom cell culture plates
-
Test compounds (dissolved in DMSO to create 10 mM stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Perform serial dilutions of the 10 mM stock compound in complete medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically 0.1%) and a "no cell" blank control.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Return the plate to the incubator for 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Apoptosis Assessment (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To determine if the growth inhibition observed in the viability assay is due to the induction of programmed cell death (apoptosis).
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound at 1x, 2x, and 5x its IC50 value
-
Staurosporine (positive control for apoptosis)
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 2 mL of complete medium into 6-well plates. After 24 hours, treat the cells with the test compound at its IC50, 2x IC50, and 5x IC50 concentrations. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4 hours). Incubate for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the initial medium) with the detached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within 1 hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (due to membrane damage) A significant increase in the Annexin V positive populations upon treatment indicates apoptosis induction.
Protocol 3: Target Pathway Analysis (Western Blotting)
This protocol assesses changes in the protein levels and phosphorylation status of key components of a signaling pathway.
Objective: To test the hypothesis that the isoxazole derivative inhibits the PI3K/Akt/mTOR pathway by assessing the phosphorylation status of Akt. A decrease in phosphorylated Akt (p-Akt) relative to total Akt would support Hsp90 or an upstream kinase as the target.
Materials:
-
Cell lysates from treated and untreated cells (prepared with RIPA buffer containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-HSP70, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply the ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total Akt and then a loading control like beta-actin. An increase in the stress-response protein HSP70 is also a classic pharmacodynamic marker of Hsp90 inhibition.[18]
Data Presentation and Interpretation
Quantitative data from primary screening should be summarized for easy comparison of compound potency across different cell lines.
Table 1: Example Cytotoxicity Data for a Hypothetical Isoxazole Series
| Compound ID | Modification (R-group) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | -Br | > 100 | > 100 | > 100 |
| ISOX-001 | 4-fluorophenylamino | 5.2 | 8.1 | 3.9 |
| ISOX-002 | 3-methoxyphenylamino | 12.5 | 25.7 | 15.1 |
| ISOX-003 | 4-pyridylamino | 0.9 | 1.3 | 0.7 |
| Doxorubicin | (Control) | 0.2 | 0.1 | 0.3 |
Interpretation:
-
The parent compound is inactive, highlighting the necessity of chemical modification.
-
Structure-Activity Relationships (SAR) can be inferred. For example, the data suggests that a nitrogen-containing aromatic ring at the 3-position (ISOX-003) confers greater potency than substituted phenyl rings.
-
This data guides the next round of synthesis for lead optimization. The hydroxyl group on the ethyl chain can be further modified to improve pharmacokinetic properties.
Conclusion
The isoxazole scaffold is a validated and highly versatile starting point for the development of novel anti-cancer therapeutics.[3][7][21][22] By employing a systematic workflow of chemical synthesis, cell-based screening, and mechanistic studies as detailed in this guide, researchers can efficiently investigate derivatives of scaffolds like this compound. This structured approach, combining robust protocols with logical data interpretation, provides a solid foundation for any drug discovery program aiming to leverage the power of isoxazole chemistry to combat cancer.
References
- A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 1-1. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(12), 8213-8243. [Link]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Pharmaceutical Sciences, 30(1), 80-97. [Link]
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. [Link]
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9879-9900. [Link]
- Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. (2007). Molecular Cancer Therapeutics, 6(3), 971-980. [Link]
- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). European Journal of Medicinal Chemistry, 137, 584-602. [Link]
- Discovery of benzisoxazoles as potent inhibitors of chaperone heat shock protein 90. (2008). Journal of Medicinal Chemistry, 51(5), 1376-1385. [Link]
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
- Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. (2022). Molecules, 27(20), 7014. [Link]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(15), 5841. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
- A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(6), 133-153. [Link]
- Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). Journal of Molecular Structure, 1312, 138403. [Link]
- Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors. (2012). European Journal of Medicinal Chemistry, 54, 218-228. [Link]
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Current Organic Chemistry, 26(10), 973-1002. [Link]
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Chemistry, 6(1), 324-361. [Link]
- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). Semantic Scholar. [Link]
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). Turkish Journal of Chemistry, 43(2), 653-662. [Link]
- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2019). Molecules, 24(18), 3362. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). International Journal of Molecular Sciences, 25(11), 5898. [Link]
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2845-2848. [Link]
- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 11029-11044. [Link]
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. (2018). ChemMedChem, 13(15), 1541-1546. [Link]
- Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. (2022). Molecules, 27(13), 4169. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpca.org [ijpca.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Discovery of benzisoxazoles as potent inhibitors of chaperone heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. espublisher.com [espublisher.com]
- 22. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Activity Testing of 3-Bromo-5-(2-hydroxyethyl)isoxazole Derivatives
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, featured in a range of FDA-approved drugs. The unique electronic properties and rigid conformation of the isoxazole ring allow it to serve as a versatile scaffold for designing novel therapeutic agents. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[1]. The 3-Bromo-5-(2-hydroxyethyl)isoxazole core, in particular, offers multiple points for chemical modification, enabling the generation of diverse compound libraries with the potential for finely-tuned biological activities. The bromo-substituent can act as a leaving group in further synthetic steps, while the hydroxyethyl group can be modified to alter polarity and pharmacokinetic properties. This document provides a comprehensive guide to a panel of in vitro assays designed to elucidate the biological activity of novel this compound derivatives.
Experimental Workflow Overview
The following diagram outlines a general workflow for the preliminary in vitro screening of this compound derivatives.
Caption: General workflow for in vitro screening.
Part 1: Anticancer Activity Assessment
Many heterocyclic compounds, including those with isoxazole cores, are known to exhibit anticancer properties by interfering with various cellular processes in cancer cells[2][3][4]. The initial assessment of anticancer potential typically involves a cytotoxicity assay to determine the concentration at which the compounds induce cell death in cancer cell lines.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[5][6]. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[7][8]. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria[6]. The amount of formazan produced is directly proportional to the number of viable cells[6].
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control). Also, include wells with medium only for background subtraction[7].
-
Incubate for 24, 48, or 72 hours, depending on the research question.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals[9].
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[5].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[7].
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of untreated cells - Absorbance of background)] x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Derivative 1 | 0.1 | 98.5 ± 4.2 |
| 1 | 92.1 ± 3.8 | |
| 10 | 65.7 ± 5.1 | |
| 50 | 23.4 ± 2.9 | |
| 100 | 8.9 ± 1.5 | |
| Doxorubicin | 1 | 45.2 ± 3.5 |
Part 2: Anti-inflammatory Activity Assessment
Isoxazole derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes[11][12]. The following assays can be used to evaluate the anti-inflammatory potential of this compound derivatives.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation[13]. The assay typically measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid[14].
-
Enzyme and Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the test compounds at various concentrations to the inhibitor wells. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (e.g., DMSO)[17].
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes[16].
-
-
Reaction Initiation and Termination:
-
PGE2 Quantification (ELISA):
-
Quantify the amount of PGE2 produced using a specific ELISA kit[14].
-
Follow the ELISA kit protocol, which typically involves adding the reaction mixture to an antibody-coated plate, followed by the addition of a secondary antibody conjugated to an enzyme, and finally a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2)[12].
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 2 | >100 | 15.8 | >6.3 |
| Celecoxib | 25.3 | 0.45 | 56.2 |
Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay assesses the ability of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV2 microglia)[18][19].
Caption: LPS-induced NO production pathway.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls[18].
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent[18].
-
The Griess assay involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition for each compound concentration.
-
It is crucial to perform a parallel MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Part 3: Antimicrobial Activity Assessment
The antimicrobial activity of novel compounds is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[20][21][22].
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a widely used method for determining the MIC of a compound against various bacterial and fungal strains[23][24].
-
Preparation of Compound Dilutions:
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
MIC Determination:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 3 | 16 | 64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Part 4: Neuroprotective Activity Assessment
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases[18][26]. Assays to evaluate the neuroprotective potential of compounds often involve protecting neuronal cells from a toxic insult or reducing the inflammatory response of microglial cells.
Neuroprotection against Oxidative Stress in Neuronal Cells
This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y or HT22) from cell death induced by an oxidative stressor like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA)[26][27].
-
Cell Culture and Pre-treatment:
-
Plate neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a neurotoxin (e.g., H2O2 at 100 µM) for 24 hours to induce cell death.
-
Include control wells: untreated cells, cells treated with the neurotoxin alone, and cells treated with the compound alone.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in Part 1.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the cells treated with the neurotoxin alone.
-
Anti-Neuroinflammatory Activity in Microglia
This assay is similar to the one described in Part 2.2 but focuses on the context of neuroinflammation, using a microglial cell line like BV2[28][29]. The production of pro-inflammatory cytokines such as TNF-α and IL-6, in addition to NO, is measured.
-
Cell Culture and Treatment:
-
Culture BV2 microglial cells and pre-treat them with the test compounds.
-
Stimulate the cells with LPS (100 ng/mL) for 4-24 hours[30].
-
-
Measurement of Inflammatory Mediators:
-
Measure NO production in the supernatant using the Griess assay.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits[18].
-
-
Data Analysis:
-
Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.
-
Confirm that the observed effects are not due to cytotoxicity by performing a concurrent cell viability assay.
-
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Antibiotic sensitivity testing - Wikipedia. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC - NIH.
- Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. (n.d.). PubMed.
- Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma.
- MTT Assay. (2025, January 31). Protocols.io.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). NIH.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central.
- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (n.d.). Bio-protocol.
- Heterocyclic Anticancer Compounds: Using S-NICS Method. (n.d.).
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). PMC.
- A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024, August 26). Who we serve.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29).
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. (n.d.). NIH.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega.
- An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed - NIH.
- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (2012, September 20). PubMed Central.
- An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (n.d.). MDPI.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). PMC - PubMed Central.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20).
- Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025, March 28). F1000Research.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PubMed Central.
- Neuroinflammation Studies. (n.d.). Charles River Laboratories.
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. (n.d.). NIH.
- Neuroinflammation Assay Services. (n.d.). Creative Biolabs.
- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PMC.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). ResearchGate.
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. (2018, November 28). ResearchGate.
- Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (n.d.). PMC - NIH.
Sources
- 1. ijpca.org [ijpca.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT Assay protocol v1 [protocols.io]
- 10. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 21. emerypharma.com [emerypharma.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. apec.org [apec.org]
- 24. integra-biosciences.com [integra-biosciences.com]
- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. criver.com [criver.com]
- 30. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
Topic: Comprehensive Purity Assessment of 3-Bromo-5-(2-hydroxyethyl)isoxazole: An Integrated Analytical Approach
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
3-Bromo-5-(2-hydroxyethyl)isoxazole is a heterocyclic compound of significant interest as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The isoxazole ring is a recognized pharmacophore present in numerous approved drugs.[1] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities originating from the synthesis of this compound, or those formed during its storage, can be carried through to the final API, potentially altering its pharmacological or toxicological profile.
This guide provides a comprehensive framework for the analytical assessment of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, grounding our protocols in the principles of modern analytical chemistry and regulatory expectations. The objective is to establish a robust, self-validating system for impurity profiling that ensures the quality and consistency required for pharmaceutical development.[2] All protocols are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3]
An Integrated Strategy for Impurity Profiling
A multi-technique approach is essential for a comprehensive purity assessment. No single analytical method can identify and quantify all potential impurities. Our strategy integrates high-resolution separation techniques for quantification with spectroscopic methods for structural elucidation and thermal analysis for physicochemical characterization.
This workflow ensures that impurities are not only detected and quantified but also identified and controlled according to regulatory standards.[4][5]
Caption: Integrated workflow for impurity profiling of a pharmaceutical intermediate.
Chromatographic Methods: The Core of Purity Quantification
Chromatographic techniques are the cornerstone of purity analysis, offering the high resolution required to separate the main component from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the primary technique for quantifying non-volatile organic impurities, including starting materials, by-products, and degradation products.[6] A reversed-phase method is typically suitable for a moderately polar compound like this compound.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected as it provides excellent hydrophobic retention for a broad range of organic molecules. For halogenated compounds, a Pentafluorophenyl (PFP) column can offer alternative selectivity and may be explored if co-elution is observed on a C18 phase.[7]
-
Mobile Phase: An acetonitrile/water gradient provides a robust separation, eluting more polar compounds first, followed by the main peak and less polar impurities. A mild acid (e.g., formic or phosphoric acid) is added to control the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks.[8]
-
Detector: A UV detector is chosen for its versatility and sensitivity. The detection wavelength should be set at an absorbance maximum for the isoxazole chromophore (e.g., 220 nm) to ensure high sensitivity for the API and its related impurities.[7]
Experimental Protocol: HPLC Purity Method
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1.0 mg/mL.
-
Prepare a sensitivity solution (e.g., 0.1% of the sample concentration, which is 0.001 mg/mL) to verify the limit of quantitation.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B | A shallow gradient ensures separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times.[7] |
| Detection Wavelength | 220 nm | Maximizes sensitivity for the isoxazole core.[7] |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |
-
Data Analysis & Reporting:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area percent method. Assume a relative response factor (RRF) of 1.0 for unknown impurities unless otherwise determined.[4]
-
Report any impurity above the reporting threshold (typically 0.05% as per ICH Q3A).[2][9]
-
Method Validation: The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[10] This HPLC method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[10][11]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 990 (DAD); No interference from blank/placebo. | Ensures the method is selective for the analyte and impurities. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional response across a range of concentrations. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of test results to the true value. |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Demonstrates the consistency of results. |
| LOD / LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ | Defines the lowest concentration that can be detected/quantified reliably. |
| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates > 2000 | Confirms the chromatographic system is performing adequately.[7] |
Gas Chromatography (GC) for Residual Solvents
Residual solvents are organic volatile chemicals used during synthesis and must be controlled.[2] Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the preferred method as it introduces only volatile components into the system, protecting it from non-volatile sample matrix.
Experimental Protocol: GC-HS for Residual Solvents
-
Instrumentation: A GC system equipped with a headspace autosampler, a capillary column, and a Flame Ionization Detector (FID).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) and seal the vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film | A 624 phase is ideal for separating common residual solvents. |
| Carrier Gas | Helium or Hydrogen at ~2 mL/min | Inert carrier gas. |
| Oven Program | Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min (hold 5 min) | Separates solvents based on boiling point. |
| Injector Temp. | 250°C | Ensures rapid volatilization. |
| Detector Temp. (FID) | 260°C | Prevents condensation of analytes. |
| HS Vial Temp. | 80°C | Extracts volatiles from the sample matrix. |
| HS Loop Temp. | 90°C | Maintains volatiles in the gas phase. |
| HS Transfer Line | 100°C | Prevents condensation during transfer to GC. |
Spectroscopic & Other Methods for Structural Confirmation
While chromatography quantifies impurities, it does not identify them. Spectroscopic and spectrometric techniques are required for structural elucidation.
HPLC-Mass Spectrometry (HPLC-MS)
Coupling the HPLC system to a mass spectrometer is the most powerful tool for impurity identification.[12][13] It provides the molecular weight of impurities as they elute from the column, allowing for the rapid determination of elemental composition (with high-resolution MS) and structural fragments (with MS/MS).[12] This is crucial for identifying unknown peaks detected during HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural confirmation of the this compound active substance.[14][15]
-
¹H and ¹³C NMR: Confirms the primary structure, including the substitution pattern on the isoxazole ring and the integrity of the hydroxyethyl side chain. The chemical shift of the proton on the isoxazole ring (H-4) is particularly sensitive to the substitution pattern at positions 3 and 5, aiding in isomeric differentiation.[14]
-
Quantitative NMR (qNMR): Can be used to determine the purity of the main substance without requiring a specific reference standard for each impurity. It provides a direct measure of the molar concentration of different species in a sample.
Thermal Analysis (DSC & TGA)
Thermal analysis provides information on the physicochemical properties of the material.[16][17]
-
Differential Scanning Calorimetry (DSC): Measures the temperature and heat flow associated with thermal transitions. It is used to determine the melting point and melting range, which are key indicators of purity. A broad melting range or the presence of multiple thermal events can suggest the presence of impurities or polymorphism.[18][19]
-
Thermogravimetric Analysis (TGA): Measures weight changes as a function of temperature. TGA is useful for quantifying the total content of volatiles, such as residual solvents and water, complementing the more specific GC analysis.[16][20]
Impurity Control and Reporting: A Risk-Based Approach
The control of impurities is guided by ICH Q3A guidelines, which establish thresholds for action based on the maximum daily dose of the final drug.[4][9]
Caption: Decision tree for impurity management based on ICH Q3A thresholds.
| Threshold | Limit (for max daily dose ≤ 2 g/day ) | Required Action |
| Reporting | 0.05% | The impurity must be reported in regulatory submissions.[9] |
| Identification | 0.10% or 1.0 mg/day (whichever is lower) | The structure of the impurity must be determined.[2] |
| Qualification | 0.15% or 1.0 mg/day (whichever is lower) | The biological safety of the impurity must be established.[2][4] |
Conclusion
The purity assessment of this compound demands a rigorous, multi-faceted analytical strategy. By integrating high-performance chromatographic methods for separation and quantification with advanced spectroscopic and thermal techniques for identification and characterization, researchers can build a complete and accurate impurity profile. This integrated approach, grounded in the principles of the ICH guidelines, is fundamental to ensuring the quality of this key intermediate and, ultimately, the safety and efficacy of the final pharmaceutical product. The protocols and rationales provided herein serve as a robust starting point for developing and validating a comprehensive quality control system.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (n.d.). Characterization of pharmaceuticals using thermal analysis.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- NETZSCH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- BenchChem. (n.d.). A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines.
- BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Sygnature Discovery. (n.d.). The benefits of high-resolution mass spectrometry for impurity profiling.
- TSI Journals. (2023, August 29). Pharmaceutical Quality Control Using Thermal Analysis Methods.
- International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- PharmaTutor. (2013, July 1). THERMAL ANALYSIS: A USEFUL TOOL IN PREFORMULATION STUDY.
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. (n.d.). Separation of Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- on Newcrom R1 HPLC column.
- CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. sciarena.com [sciarena.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. tsijournals.com [tsijournals.com]
- 20. pharmatutor.org [pharmatutor.org]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Abstract
This application note presents robust and reliable High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 3-Bromo-5-(2-hydroxyethyl)isoxazole. This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] The inherent polarity of this compound presents unique challenges for chromatographic retention and separation.[3][4][5] This guide provides detailed protocols for both reversed-phase HPLC and a more specialized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry, offering solutions for comprehensive analysis in research, development, and quality control settings. The causality behind experimental choices, from mobile phase selection to mass spectrometry parameters, is thoroughly explained to provide a foundational understanding for method development and validation.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound with a molecular weight of 192.01 g/mol and the chemical formula C₅H₆BrNO₂.[6][][8][9][10] Its structure, featuring a polar isoxazole ring and a hydroxyethyl side chain, imparts significant hydrophilicity. The analysis of such polar molecules can be challenging using conventional reversed-phase (RP) liquid chromatography, often resulting in poor retention and co-elution with the solvent front.[3][4][5] Therefore, developing effective analytical methods is crucial for monitoring reaction kinetics, assessing purity, and conducting pharmacokinetic studies. This note details two complementary approaches to address these challenges.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₅H₆BrNO₂ | [][9][10] |
| Molecular Weight | 192.01 g/mol | [6][][8][9][10] |
| Appearance | Solid | [6] |
| SMILES String | OCCC1=CC(Br)=NO1 | [6] |
| InChI Key | DNJLIZMLXUFWFE-UHFFFAOYSA-N | [6] |
The presence of the hydroxyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring makes the molecule polar and capable of hydrogen bonding. This polarity is the primary consideration for chromatographic method development.
HPLC Method for Purity Assessment and Quantification
This section outlines a standard reversed-phase HPLC method suitable for routine purity checks and quantification in process chemistry and quality control.
Rationale for Method Design
While challenging, a reversed-phase method is often preferred for its robustness and wide applicability. To overcome the low retention of this polar analyte, a highly aqueous mobile phase and a C18 column with a high surface area are employed. The use of a formic acid modifier is crucial for protonating the isoxazole nitrogen, leading to more consistent peak shapes and improved retention.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
LC-MS Method for High Sensitivity and Selectivity
For applications requiring higher sensitivity and selectivity, such as metabolite identification or trace-level quantification, an LC-MS method is indispensable. Given the high polarity of the analyte, a HILIC approach is recommended.[3][4][5]
Rationale for Method Design
HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[4][5] It utilizes a polar stationary phase (e.g., amide or unbonded silica) and a mobile phase with a high percentage of organic solvent.[4] This promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to their retention.[4][5] Coupling HILIC with mass spectrometry is advantageous because the high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source.[5] Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic nitrogen atom in the isoxazole ring, which can be readily protonated.[11]
Workflow for LC-MS Method Development
Caption: Workflow for HILIC-MS/MS analysis of this compound.
Experimental Protocol: HILIC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | BEH Amide, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B held for 1 min, then to 60% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (Q1): m/z 192.0 (M+H)⁺ Product Ion (Q3): To be determined by infusion |
Sample Preparation:
-
Prepare stock solutions of the analyte in acetonitrile.
-
For calibration standards, serially dilute the stock solution in a 90:10 mixture of acetonitrile and water.
-
For samples, dilute with 90% acetonitrile to ensure compatibility with the initial mobile phase conditions and to precipitate proteins if working with biological matrices.
-
Centrifuge and transfer the supernatant for analysis.
Method Validation Principles
Both the HPLC and LC-MS methods should be validated according to ICH guidelines or equivalent regulatory standards. Key validation parameters include:
-
Specificity: Ensuring no interference from diluents or matrix components at the retention time of the analyte.
-
Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluating the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and temperature.
Conclusion
The analytical methods presented provide comprehensive solutions for the analysis of this compound. The reversed-phase HPLC method offers a robust and straightforward approach for routine quality control, while the HILIC-MS/MS method provides the high sensitivity and selectivity required for more demanding applications in complex matrices. The detailed protocols and the rationale behind the methodological choices serve as a practical guide for researchers and scientists in the pharmaceutical industry, enabling reliable and accurate characterization of this important chemical entity.
Logical Flow of Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- PubMed. (n.d.). LC-MS metabolomics of polar compounds.
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Sigma-Aldrich. (n.d.). This compound 105175-00-6.
- Books. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome.
- BOC Sciences. (n.d.). CAS 105175-00-6 this compound.
- Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- P212121 Store. (n.d.). This compound 500mg.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 105175-00-6.
- PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224.
- ACS Omega. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
- IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 105175-00-6 | Chemical Product.
- Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
- Sigma-Aldrich. (n.d.). This compound 105175-00-6.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijcrt.org [ijcrt.org]
- 3. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound 105175-00-6 [sigmaaldrich.com]
- 8. store.p212121.com [store.p212121.com]
- 9. scbt.com [scbt.com]
- 10. This compound | CAS: 105175-00-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Versatile Functionalization of the Isoxazole Scaffold: Application Notes and Protocols for 3-Bromo-5-(2-hydroxyethyl)isoxazole
Introduction: The Isoxazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The isoxazole ring system is a cornerstone in the design and synthesis of a multitude of biologically active compounds and pharmaceutical agents.[1] Its unique electronic properties, arising from the contiguous placement of nitrogen and oxygen heteroatoms, facilitate crucial hydrogen bonding interactions with various enzymatic and receptor targets.[1] The inherent stability and synthetic tractability of the isoxazole core make it an attractive scaffold for chemical elaboration in drug discovery programs. This guide provides a comprehensive overview of the functionalization strategies for a key building block, 3-Bromo-5-(2-hydroxyethyl)isoxazole, offering detailed protocols for the targeted modification of both the C3 and C5 positions of the isoxazole ring.
Molecular Structure and Reactivity Profile of this compound
This compound (CAS 105175-00-6) is a bifunctional molecule offering two distinct sites for chemical modification.[2][][4] The bromine atom at the C3 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents. Concurrently, the 2-hydroxyethyl side chain at the C5 position provides a nucleophilic hydroxyl group amenable to oxidation, esterification, and etherification reactions. A thorough understanding of the reactivity at these two positions is paramount for the strategic design of novel isoxazole derivatives.
Part 1: Functionalization at the C3 Position via Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the isoxazole ring, coupled with the presence of a good leaving group (bromide) at the C3 position, makes this site highly susceptible to a range of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of biaryl and vinyl-aryl structures.[5][6] The reaction of this compound with various boronic acids or their esters provides a direct route to 3-aryl- or 3-vinyl-5-(2-hydroxyethyl)isoxazoles.
Reaction Workflow: Suzuki-Miyaura Coupling
Sources
A Robust and Scalable Protocol for the Synthesis of a Key Heterocyclic Intermediate
An Application Note for the Scale-Up Synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Abstract This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a highly regioselective 1,3-dipolar cycloaddition between bromonitrile oxide, generated in situ from dibromoformaldoxime, and 3-butyn-1-ol. This guide is designed for researchers, chemists, and process development professionals, offering detailed procedural steps, scale-up considerations, safety protocols, and characterization data to ensure a reliable and efficient synthesis.
Introduction and Synthetic Strategy
The isoxazole moiety is a prominent scaffold in a multitude of pharmacologically active compounds, serving as a key pharmacophore in drugs like the anti-inflammatory isoxicam and the antibiotic sulfamethoxazole.[1] The specific derivative, this compound, offers significant synthetic versatility. The bromine atom at the C3 position can be readily displaced or engaged in cross-coupling reactions, while the primary alcohol at the C5 side chain provides a handle for further functionalization.
The most reliable and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] This approach is renowned for its efficiency, high regioselectivity, and operational simplicity under mild conditions.[3]
Our selected synthetic strategy involves the reaction of dibromoformaldoxime with 3-butyn-1-ol in the presence of a mild inorganic base. The base facilitates the in situ generation of the highly reactive bromonitrile oxide intermediate, which is immediately trapped by the alkyne dipolarophile to form the desired isoxazole ring with high selectivity for the 3,5-disubstituted isomer.[4] This method avoids the isolation of the potentially unstable nitrile oxide and is well-suited for scaling.
Scale-Up Considerations and Process Safety
Scaling the synthesis from benchtop to pilot scale requires careful consideration of several factors to maintain yield, purity, and safety.
-
Exotherm Control: The in situ generation of bromonitrile oxide from dibromoformaldoxime is an exothermic process. On a larger scale, the rate of addition of the dibromoformaldoxime solution must be carefully controlled to manage the internal reaction temperature. A jacketed reactor with efficient cooling is highly recommended.
-
Reagent Handling: Dibromoformaldoxime is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5][6] For large quantities, a closed-system transfer is advisable.
-
Mixing: Efficient agitation is crucial to ensure homogenous mixing of the biphasic reaction mixture (solid base in organic solvent), which promotes a smooth and complete reaction.
-
Work-up and Extraction: On a larger scale, the filtration of inorganic salts can be time-consuming. The use of a filter press or a large Büchner funnel is necessary. The volume of solvents for extraction and washing should be scaled proportionally.
Detailed Experimental Protocol
This protocol details a laboratory-scale synthesis that can be linearly scaled with the considerations mentioned above.
Materials and Reagents
| Compound Name | Role | Molar Mass ( g/mol ) | Key Considerations |
| Dibromoformaldoxime | 1,3-Dipole Precursor | 202.84 | Lachrymator; handle with care in a fume hood.[7] |
| 3-Butyn-1-ol | Dipolarophile | 70.09 | Ensure high purity. |
| Potassium Bicarbonate (KHCO₃) | Base | 100.12 | Anhydrous grade preferred. An excess is used.[4] |
| Ethyl Acetate (EtOAc) | Solvent | 88.11 | Anhydrous grade is recommended. |
| Deionized Water | Washing Agent | 18.02 | For aqueous work-up. |
| Brine (Saturated NaCl) | Washing Agent | N/A | To break emulsions and remove water. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | 142.04 | For drying the organic phase. |
| Silica Gel (230-400 mesh) | Stationary Phase | N/A | For column chromatography purification.[8] |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer/temperature probe
-
Condenser (optional, for long reactions)
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Welcome to the technical support guide for the synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively. We will delve into the common challenges, focusing on the identification and mitigation of key side products that can compromise yield and purity.
Core Synthesis Strategy: 1,3-Dipolar Cycloaddition
The most direct and widely employed route to this compound is the [3+2] cycloaddition reaction. This involves the in situ generation of bromonitrile oxide from a stable precursor, typically dibromoformaldoxime, which then reacts with an alkyne dipolarophile, 3-butyn-1-ol.[1][2][3] The reaction is generally performed in the presence of a mild base, such as potassium or sodium bicarbonate, which facilitates the dehydrohalogenation of the dibromoformaldoxime to the reactive nitrile oxide intermediate.[1]
Caption: Core synthetic pathway for this compound.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses the most frequent challenges encountered during the synthesis, framed in a practical, problem-solving format.
Question 1: My reaction has a low yield, and I've isolated a crystalline, high-molecular-weight byproduct that doesn't contain the hydroxyethyl group. What is it?
Answer: You have likely isolated a furoxan (1,2,5-oxadiazole 2-oxide), which is the head-to-tail dimer of bromonitrile oxide.[4]
-
Causality: Nitrile oxides are high-energy, reactive intermediates. If the concentration of the nitrile oxide builds up faster than it can be trapped by the alkyne (3-butyn-1-ol), it will undergo self-condensation.[4] This dimerization is a common and competitive side reaction in many 1,3-dipolar cycloadditions involving in situ generated nitrile oxides.
Caption: Competing pathways for the reactive bromonitrile oxide intermediate.
-
Troubleshooting Protocol: The key is to maintain a low steady-state concentration of the bromonitrile oxide.
| Parameter | Recommendation | Rationale |
| Reagent Addition | Add the dibromoformaldoxime solution dropwise to the mixture of the alkyne and base. | This ensures the nitrile oxide is generated slowly and can be immediately consumed by the alkyne present in excess. |
| Temperature | Maintain the reaction at or slightly below room temperature (e.g., 0-25°C). | Higher temperatures can accelerate both the desired reaction and the undesired dimerization. Controlling the temperature prevents runaway generation of the nitrile oxide. |
| Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the 3-butyn-1-ol. | Le Châtelier's principle: increasing the concentration of one reactant (the alkyne) drives the reaction toward the desired product, outcompeting the second-order dimerization process. |
| Solvent | Use a solvent in which all components are reasonably soluble. Ethyl acetate is commonly cited.[1] | Poor solubility can create localized high concentrations of the nitrile oxide intermediate, promoting dimerization. |
Question 2: My NMR and LC-MS analyses show an isomeric impurity that is very difficult to separate from the desired product. What is this impurity and how can I avoid it?
Answer: You are observing the formation of the 3-bromo-4-(2-hydroxyethyl)isoxazole regioisomer. While the desired 3,5-disubstituted product is typically favored, the formation of the 3,4-isomer is a known, albeit minor, side product in this synthesis.[1]
-
Causality: The 1,3-dipolar cycloaddition is not always perfectly regioselective. The reaction proceeds through a concerted transition state where the orientation of the dipole (bromonitrile oxide) and the dipolarophile (3-butyn-1-ol) is determined by a complex interplay of steric and electronic factors. While the electronics generally favor the 3,5-isomer, a small percentage of the alternative orientation can lead to the 3,4-isomer.
Caption: Regioisomeric outcomes of the [3+2] cycloaddition reaction.
-
Troubleshooting & Mitigation:
-
Confirmation: The regioisomers can be distinguished by ¹H NMR. The single proton on the isoxazole ring will have a different chemical shift. For the 3,5-isomer, the C4-H is typically a singlet around 6.3-6.5 ppm. For the 3,4-isomer, the C5-H is a singlet shifted further downfield.
-
Prevention: Altering reaction conditions (solvent polarity, temperature) generally has a minimal effect on the regioselectivity of this specific reaction. The ratio is primarily dictated by the intrinsic properties of the reactants.
-
Purification: Careful column chromatography on silica gel is the most effective method for separation. A solvent system with a gradual polarity gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is recommended. In some cases, fractional crystallization can also be effective if the impurity level is low and the desired product is highly crystalline.[1]
-
Frequently Asked Questions (FAQs)
Q: Are there other potential side reactions I should be aware of? A: While less common, other side reactions can occur. Electrophilic bromination of the isoxazole ring at the C4 position can happen, but this typically requires a dedicated brominating agent (like NBS or Br₂) and different conditions, so it's unlikely to be a major issue during the cycloaddition itself.[5][6][7] If your starting alkyne is impure or contains other reactive species, those could lead to other byproducts. Always ensure the purity of your 3-butyn-1-ol.
Q: Why is a mild base like potassium bicarbonate used instead of a strong base like sodium hydroxide? A: A strong base can lead to several complications. It can deprotonate the hydroxyl group of the alkyne, potentially causing side reactions. More importantly, it can promote the rapid, uncontrolled formation and subsequent decomposition or dimerization of the highly reactive bromonitrile oxide. A mild, often heterogeneous base like KHCO₃ provides a controlled, steady generation of the dipole, maximizing the chance of it reacting with the alkyle.[1]
Q: Can I use a different precursor for the bromonitrile oxide? A: Dibromoformaldoxime is the most common and commercially available precursor for this reaction due to its relative stability and ease of handling.[3] Other methods for generating nitrile oxides exist, such as the oxidation of aldoximes, but these introduce different reagents and potential side products that would need to be considered separately.[8][9]
Reference Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.[1]
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-butyn-1-ol (1.0 eq) and potassium bicarbonate (1.5 eq).
-
Solvent: Add ethyl acetate to dissolve the alkyne and create a slurry with the base. Add a small amount of water (approx. 1% v/v relative to the ethyl acetate), as this has been shown to facilitate the reaction.[1]
-
Reagent Addition: Dissolve dibromoformaldoxime (0.95 eq) in a minimal amount of ethyl acetate and charge it to the dropping funnel.
-
Reaction: Stir the flask mixture at room temperature (20-25°C) and add the dibromoformaldoxime solution dropwise over 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-24 hours after the addition is finished.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
References
- Journal of the Chemical Society, Perkin Transactions 1.
- Journal of the Chemical Society C: Organic. 2-Isoxazoline derivatives. Part IV.
- Journal of ISAS. Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. (2024-10-16).
- National Center for Biotechnology Information (PMC). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022-03-28).
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles.
- National Center for Biotechnology Information (PMC). The synthetic and therapeutic expedition of isoxazole and its analogs. (2014).
- Google Patents.
- Benchchem. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole.
- SpringerLink. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06).
Sources
- 1. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neighbouring group participation in isoxazole ring bromination. Part II - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
minimizing furoxan formation in nitrile oxide cycloadditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Furoxan Formation
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of synthetic chemistry. The 1,3-dipolar cycloaddition of nitrile oxides is a powerful tool for constructing isoxazolines and isoxazoles, core scaffolds in many pharmaceutical agents. However, the reaction is often plagued by the dimerization of the nitrile oxide intermediate to form a highly stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct. This guide provides in-depth troubleshooting advice, field-proven protocols, and the mechanistic rationale needed to suppress this side reaction and maximize the yield of your desired cycloadduct.
Frequently Asked Questions (FAQs)
Q1: What is furoxan and why does it form?
A1: Furoxan is the head-to-tail dimer of a nitrile oxide. Its formation is a competing, second-order reaction that can often outpace the desired [3+2] cycloaddition, especially if the concentration of the nitrile oxide intermediate is high or the dipolarophile is unreactive.[1][2] The mechanism is understood to be a stepwise process involving a dinitrosoalkene diradical intermediate.[3][4][5]
Q2: What is the single most effective strategy to prevent furoxan formation?
A2: The most critical and universally effective strategy is the in situ generation of the nitrile oxide in the presence of the dipolarophile.[1][6] This involves creating the reactive nitrile oxide slowly within the reaction mixture, ensuring it is consumed by the dipolarophile as soon as it is formed. This keeps the instantaneous concentration of the nitrile oxide extremely low, kinetically disfavoring the bimolecular dimerization pathway.
Q3: Can the structure of my starting material influence dimerization?
A3: Absolutely. Steric hindrance on the substituent of the nitrile oxide (the "R" group in R-CNO) can significantly impede the ability of two molecules to approach each other for dimerization.[6] Nitrile oxides with bulky groups, such as mesityl or tert-butyl, are often more stable and less prone to dimerization.[7] Conversely, small, unhindered aliphatic nitrile oxides are notoriously prone to rapid dimerization.
Q4: Does reaction temperature matter?
A4: Yes, temperature is a critical parameter. Higher temperatures can accelerate the rate of dimerization.[1] Whenever the kinetics of the desired cycloaddition allow, performing the reaction at lower temperatures (e.g., 0 °C or room temperature) is advisable to suppress furoxan formation.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues. The underlying principle for all solutions is to manipulate reaction kinetics to favor the desired cycloaddition over the undesired dimerization.
Issue 1: My primary isolated product is the furoxan dimer.
This is the most common problem, indicating that the rate of dimerization (kdimer) is significantly greater than the rate of cycloaddition (kcyclo).
Potential Cause A: High Instantaneous Nitrile Oxide Concentration
-
Expertise & Experience: The dimerization reaction is second-order with respect to the nitrile oxide, while the cycloaddition is first-order. Therefore, the dimerization rate is exquisitely sensitive to concentration. If you generate the nitrile oxide all at once before or without the dipolarophile present, you are creating ideal conditions for furoxan formation.
-
Solution: Employ Slow-Generation Techniques. The core strategy is to generate the nitrile oxide slowly so it is trapped by the dipolarophile before it can find another nitrile oxide molecule.
-
Slow Addition of Base: When generating the nitrile oxide from a hydroximoyl chloride, add the base (e.g., triethylamine) dropwise over several hours using a syringe pump.[8] This ensures a consistently low concentration of the nitrile oxide.
-
High Dilution: Running the entire reaction at a lower molar concentration can also disfavor the bimolecular dimerization process.[1]
-
Potential Cause B: Low Dipolarophile Reactivity or Concentration
-
Expertise & Experience: The cycloaddition is a competition. If your dipolarophile is sterically hindered or electron-poor (in typical frontier molecular orbital controlled reactions), the cycloaddition will be slow, giving the nitrile oxide ample time to dimerize.
-
Solution: Increase the Effective Rate of Cycloaddition.
-
Increase Dipolarophile Stoichiometry: Use a larger excess of the dipolarophile (e.g., 2 to 5 equivalents). This increases the probability of a productive collision between the nitrile oxide and the dipolarophile.
-
Switch to a More Reactive Dipolarophile: If possible, use a more reactive trapping agent. Strained alkenes (e.g., norbornene) or electron-deficient alkenes often react much faster.[1]
-
Issue 2: My reaction is clean at low temperatures but sluggish, and warming it up leads to furoxan.
This is a classic kinetic dilemma where the activation energy for the desired cycloaddition is higher than or similar to that of the dimerization.
Potential Cause: Unfavorable Temperature Profile
-
Expertise & Experience: While low temperature suppresses dimerization, it may also suppress the desired reaction to an impractical degree. A simple increase in temperature will accelerate both reactions, and the faster dimerization may win out.
-
Solution: Optimize Generation Method and Solvent.
-
Solvent Screening: The choice of solvent can influence the rates of both reactions. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[6][9] A solvent that better solubilizes all components may facilitate the cycloaddition at lower temperatures.
-
Alternative In Situ Generation: Instead of the classic base-induced dehydrochlorination, consider other mild, in situ generation methods. For example, the oxidation of aldoximes using reagents like Oxone/NaCl[10][11] or tert-butyl hypoiodite (t-BuOI)[9] can sometimes offer a more favorable kinetic profile at room temperature.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| High Furoxan Yield | High nitrile oxide concentration. | Use slow addition (syringe pump) of base/precursor. Work at high dilution. |
| Low dipolarophile reactivity. | Increase stoichiometry of dipolarophile. Switch to a more reactive dipolarophile (e.g., strained alkene). | |
| High reaction temperature. | Perform the reaction at 0 °C or room temperature. | |
| Reaction is Sluggish & Forms Furoxan Upon Heating | Unfavorable kinetic profile. | Screen aprotic solvents (THF, Dioxane). Try an alternative in situ generation method (e.g., Oxone oxidation of aldoxime). |
| Aliphatic Nitrile Oxides Consistently Dimerize | Inherent instability and lack of steric bulk. | Use extreme slow addition protocols. Ensure a highly reactive and concentrated dipolarophile is present. |
Visualizing the Competing Reaction Pathways
The diagram below illustrates the central challenge: the generated nitrile oxide stands at a kinetic crossroads. The goal of any optimization is to direct flux down the cycloaddition pathway and block the dimerization route.
Caption: Competing pathways for the nitrile oxide intermediate.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve issues with furoxan formation in your experiments.
Caption: A decision tree for troubleshooting furoxan formation.
Experimental Protocols
Protocol 1: Minimizing Furoxan via Slow Addition (Dehydrochlorination Method)
This protocol describes the in situ generation of benzonitrile oxide from benzohydroximoyl chloride and its trapping with styrene. The key to success is the slow addition of the base.
Materials:
-
Benzohydroximoyl chloride
-
Styrene (freshly distilled or passed through basic alumina)
-
Triethylamine (Et₃N, freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add benzohydroximoyl chloride (1.0 eq) and styrene (1.5 eq). Dissolve the solids in anhydrous DCM (to a final concentration of ~0.1 M with respect to the hydroximoyl chloride).
-
Prepare Base Solution: In a separate, dry flask, prepare a solution of triethylamine (1.1 eq) in anhydrous DCM. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Cool the main reaction flask to 0 °C using an ice bath. Begin stirring the solution. Position the syringe needle from the pump so that it is submerged in the reaction mixture.
-
Initiate Reaction: Start the syringe pump to add the triethylamine solution to the reaction mixture over a period of 4-8 hours. A slow, steady addition is crucial for maintaining a low concentration of the nitrile oxide.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C during the addition and for an additional 2-4 hours after the addition is complete. Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired isoxazoline.
References
- Yu, J. Z.; Liu, J.; Cheng, J. P. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420-5. [Link]
- ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF. [Link]
- Plumet, J. (2020). Proposed mechanism for the dimerization of nitrile oxides to furoxans.
- Yu, J. Z., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. [Link]
- Wang, X., et al. (2023). Synthesis and application of α-carbonyl nitrile oxides. Royal Society of Chemistry. [Link]
- Wang, Y., et al. (2019). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
- Muthusamy, S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles.
- Wu, T. R., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. [Link]
- Muthusamy, S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. PubMed. [Link]
- Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for generation of nitrile oxide...
- Gwarda, R., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
- Grundmann, C. (2004).
- Pasinszki, T., et al. (2010). Dimerisation of nitrile oxides: a quantum-chemical study. Royal Society of Chemistry. [Link]
- Somsák, L., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors.
- D'Alcontres, G. S., et al. (1950). Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Zhang, C., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan.
- ResearchGate. (n.d.). Methods for formation of nitrile oxides.
- Gwarda, R., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
- Carpenter, A. W., et al. (2015). Nitric oxide generating/releasing materials.
- Mitchell, W. R., et al. (2014). Solid-State Chemistry of the Nitrile Oxides.
- ResearchGate. (n.d.).
- Wang, Z., et al. (2018). Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. MDPI. [Link]
- Ciobanu, A., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
- Plumet, J. (2020). Dimerization of NOs and cycloreversion of furoxans.
- ResearchGate. (n.d.). Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]
- Wudl, F., et al. (2023). Recent progress in synthesis and application of furoxan. Royal Society of Chemistry. [Link]
- Fershtat, L. L., et al. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. MDPI. [Link]
- ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition.
- ChemTube3D. (n.d.).
- ResearchGate. (n.d.). Preparation and reactivity of some stable nitrile oxides and nitrones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in the synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Technical Support Center: Synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic building block. We will move beyond rote procedural steps to explore the underlying chemical principles, enabling you to logically diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges encountered during the synthesis. The primary synthetic route discussed is the [3+2] cycloaddition between an in situ generated bromoformaldoxime nitrile oxide and 3-butyn-1-ol.
Q1: My overall yield is significantly lower than expected. What are the primary factors to investigate?
Low or no yield is a frequent issue that can often be traced back to a few critical areas. A systematic troubleshooting approach is the most effective way to identify the root cause.[1]
-
Purity and Stability of Starting Materials:
-
Bromoformaldoxime (Precursor to Nitrile Oxide): This starting material can be unstable. Ensure it has been properly stored and is of high purity.
-
3-Butyn-1-ol (Dipolarophile): Verify the purity of your alkyne. Impurities can inhibit the reaction or lead to unwanted side products. Terminal alkynes, in particular, can be susceptible to side reactions if not handled correctly.[2]
-
N-Bromosuccinimide (NBS) or other Halogenating Agents: NBS, often used to generate the hydroximoyl halide, is sensitive to moisture and can decompose over time, appearing yellow or brown.[3][4] Use freshly recrystallized NBS for best results.[3][4]
-
-
Inefficient Nitrile Oxide Generation: The core of the synthesis is the formation of the highly reactive nitrile oxide intermediate. This is typically done in situ by dehydrohalogenation of a hydroximoyl halide.
-
Base Selection: The choice of base is critical. A base that is too weak may not efficiently generate the nitrile oxide. A base that is too strong can lead to decomposition of the isoxazole ring itself.[1] Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] The amount of base used also needs to be optimized, as insufficient base will result in an incomplete reaction.[6]
-
Reaction Temperature: Temperature control is crucial. While some heat may be necessary, excessive temperatures can accelerate the dimerization of the nitrile oxide, a common side reaction.[7]
-
-
Nitrile Oxide Dimerization (Furoxan Formation): This is the most common and yield-destroying side reaction.[1][7] Nitrile oxides can undergo a [3+2] cycloaddition with themselves to form stable furoxans (1,2,5-oxadiazole-2-oxides).
-
Mitigation Strategy: The key is to ensure the nitrile oxide reacts with the intended alkyne (3-butyn-1-ol) before it can dimerize. This is achieved by generating the nitrile oxide in situ at a low concentration. A proven technique is the slow, dropwise addition of the base (e.g., TEA) to the mixture of the bromoformaldoxime and 3-butyn-1-ol.[1] This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne over dimerization.[7][8]
-
Q2: My TLC analysis shows multiple spots, including a non-polar spot that I suspect is a side product. What could it be?
The most likely non-polar side product is the furoxan dimer mentioned above.[8] Furoxans are significantly less polar than the desired hydroxyethyl-substituted isoxazole and will have a much higher Rf value on a silica TLC plate.
-
Identification: Compare the TLC of your reaction mixture to a control reaction run without the 3-butyn-1-ol. The prominent, less polar spot in the control reaction is almost certainly the furoxan dimer.
-
Solution: To minimize furoxan formation, implement the slow-addition strategy for your base as described in Q1. Running the reaction at a slightly lower temperature may also help, though this can slow down the desired reaction rate.[7]
Q3: The purification of my final product is difficult. It streaks on the silica column and I get poor separation. How can I improve this?
The 2-hydroxyethyl group makes the target molecule quite polar, which can lead to strong interactions with the silica gel stationary phase during column chromatography, causing streaking and poor recovery.
-
Column Chromatography Optimization:
-
Solvent System: Use a more polar solvent system. A gradient elution starting from a less polar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing to a more polar mixture (e.g., 60-80% Ethyl Acetate) is often effective.
-
Additives: Sometimes, adding a small amount of a polar modifier to the eluent can improve peak shape. For a neutral, polar molecule like this, adding 0.5-1% methanol to your ethyl acetate/hexane mixture can help.
-
Alternative Stationary Phases: If silica gel proves too problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase column (C18) with a water/acetonitrile or water/methanol mobile phase.[9]
-
-
Alternative Purification Methods:
-
Recrystallization: If the crude product is a solid and of reasonable purity (>80-90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can be a highly effective purification method.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be used to isolate the pure product.
-
Visual Troubleshooting Guide
The following workflow provides a logical path for diagnosing and resolving low-yield issues in your synthesis.
Caption: A decision tree for troubleshooting low yields.
Detailed Experimental Protocol
This protocol is a standard procedure for the 1,3-dipolar cycloaddition to form the title compound. It incorporates best practices to mitigate common failure points.
Reaction Scheme:
Caption: The [3+2] cycloaddition pathway and competing dimerization.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Bromoformaldoxime | 123.93 | 10.0 | 1.0 |
| 3-Butyn-1-ol | 70.09 | 12.0 | 1.2 |
| Triethylamine (TEA) | 101.19 | 11.0 | 1.1 |
| Tetrahydrofuran (THF) | - | ~100 mL | - |
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add bromoformaldoxime (10.0 mmol, 1.0 eq.) and 3-butyn-1-ol (12.0 mmol, 1.2 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition of Base: Prepare a solution of triethylamine (11.0 mmol, 1.1 eq.) in anhydrous THF (20 mL). Using a syringe pump, add the triethylamine solution dropwise to the reaction mixture over a period of 2-3 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the bromoformaldoxime spot has been consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil/solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity to 60% ethyl acetate in hexanes to elute the product.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or viscous oil.
-
References
- Kumar, A., Kumar, V., Kumar, V., & Kumar, R. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(10), 2633.
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. S. K. (2017). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 7, 44238.
- Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899-1904.
- Wikipedia contributors. (n.d.). N-Bromosuccinimide. Wikipedia.
- Shaikh, I. A., & Siddiqui, Z. N. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222.
- Nguyen, T. B., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 1928–1935.
- Nguyen, T. B., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
- Lee, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(5), 329-340.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- ResearchGate. (n.d.). Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition: Base-Catalysed Condensation of Primary Nitro Compounds with Dipolarophiles.
- PrepChem. (n.d.). Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole.
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
- Reddit. (2022). Isoxazole synthesis.
- Molecules. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
- Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 9(1), 83-122.
- ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents.
- Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.
- Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(57), 36173-36195.
- ResearchGate. (n.d.). N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)-ones....
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-Isoxazoles
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to work with 3-bromo-isoxazoles. The synthesis of these valuable heterocyclic compounds can be nuanced, with success often hinging on the careful selection of the base and solvent system. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of your experimental work.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 3-bromo-isoxazoles, particularly through the common route of deprotonation and bromination of a parent isoxazole.
Question 1: My reaction yields are consistently low (<30%). Could the base or solvent be the culprit?
Answer:
Absolutely. Low yields are a common issue and are very often traced back to an inappropriate choice of base or solvent, leading to incomplete deprotonation, side reactions, or product degradation.[1] Here’s a systematic approach to troubleshooting this problem:
-
Incomplete Deprotonation: The synthesis of 3-bromo-isoxazoles via electrophilic substitution first requires the deprotonation of the isoxazole ring, typically at the C4 or C5 position, followed by rearrangement or direct bromination. Isoxazoles are relatively acidic heterocycles, but the specific pKa can vary based on other substituents. If your base is not strong enough to achieve complete deprotonation, your starting material will remain, leading to low conversion and yield.
-
Solution: Consider switching to a stronger base. If you are using a weaker base like sodium hydroxide or potassium carbonate, it may be insufficient. Organolithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are common and effective choices for deprotonating heterocycles.[2] n-BuLi is a stronger base than LDA, but its high reactivity can sometimes lead to side reactions.[3][4]
-
-
Base-Induced Ring Opening or Decomposition: Isoxazole rings can be susceptible to cleavage under harsh basic conditions. If your base is too strong or used at too high a temperature, it can lead to decomposition of the starting material or the product.
-
Solution: If you suspect decomposition (e.g., you observe a complex mixture of unidentifiable products by TLC or LC-MS), try using a less nucleophilic, sterically hindered base like LDA.[5][6] LDA is known for its ability to selectively deprotonate without adding to carbonyls or other electrophilic sites, which can be a problem with n-BuLi.[5][6] Also, ensure your reaction is conducted at a sufficiently low temperature (typically -78 °C for organolithium bases) to minimize decomposition.
-
-
Solvent Incompatibility: The solvent plays a critical role in solubilizing the reactants and stabilizing intermediates.
-
Solution: For reactions involving strong organolithium bases, anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential. The presence of even trace amounts of water or other protic sources will quench the base and halt the reaction. Ensure your solvent is rigorously dried before use. Polar aprotic solvents like DMF can also be used in some cases, but their reactivity with strong bases must be considered. In contrast, for syntheses involving weaker bases like NaOH or KOH, a solvent system like ethanol or an ethanol/water mixture might be more appropriate.[7]
-
Question 2: I'm observing a significant amount of a di-brominated side product. How can I improve selectivity for the 3-bromo position?
Answer:
The formation of di-brominated products suggests that the mono-brominated product is reactive enough to undergo a second bromination. This is a common issue in electrophilic aromatic substitutions on activated rings.[8] The key to improving selectivity lies in controlling the reactivity of the system.
-
Choice of Brominating Agent: The reactivity of the brominating agent is a major factor.
-
Solution: If you are using elemental bromine (Br₂), which is a highly reactive electrophile, consider switching to a milder source of electrophilic bromine. N-Bromosuccinimide (NBS) is a common alternative that often provides better selectivity. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective.[9]
-
-
Stoichiometry and Addition Rate: Precise control over the amount of brominating agent is crucial.
-
Solution: Use no more than 1.0 equivalent of the brominating agent. It is often beneficial to add the brominating agent slowly and at a low temperature to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-brominated product reacting further before all the starting material has been consumed.
-
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent.
-
Solution: Non-polar solvents can sometimes dampen the reactivity of the electrophile. If you are using a polar solvent, consider switching to a less polar one like dichloromethane (DCM) or chloroform. However, ensure your starting material and intermediates remain soluble.
-
Question 3: My starting material is not being consumed, even with a strong base like n-BuLi. What could be the issue?
Answer:
If a strong base like n-BuLi is failing to deprotonate your isoxazole, the problem is likely related to reaction setup, reagent quality, or steric hindrance.
-
Reagent Quality: n-BuLi is notoriously sensitive to air and moisture.
-
Solution: Ensure you are using a fresh bottle of n-BuLi or that your current bottle has been properly stored under an inert atmosphere. It is good practice to titrate your n-BuLi solution periodically to determine its exact concentration.
-
-
Reaction Setup: An inert atmosphere is non-negotiable for this type of chemistry.
-
Solution: Your glassware must be flame-dried or oven-dried immediately before use to remove any adsorbed water. The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen. Use septa and syringes for all reagent transfers.
-
-
Steric Hindrance: If the proton to be removed is sterically encumbered by bulky neighboring groups, even a strong base may have difficulty accessing it.
-
Solution: In such cases, switching to a smaller, though still strong, base might be helpful. However, this is a less common issue for isoxazole deprotonation. More likely, the issue is with reagent quality or reaction setup.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common base/solvent systems for 3-bromo-isoxazole synthesis and why?
A1: The choice of base and solvent is highly dependent on the specific synthetic route.
-
For deprotonation of a parent isoxazole: The most common system is an organolithium base in an anhydrous ether solvent.
-
n-BuLi in THF at -78 °C: This is a very strong base system capable of deprotonating most isoxazoles. THF is an excellent solvent for stabilizing the resulting lithiated intermediate.[2]
-
LDA in THF at -78 °C: LDA is a strong, non-nucleophilic, and sterically hindered base.[5][6] It is often preferred when the isoxazole contains other electrophilic functional groups (like esters or ketones) that could be attacked by a more nucleophilic base like n-BuLi.[3][5]
-
-
For syntheses involving cyclization (e.g., from a chalcone): These reactions often use weaker bases in protic solvents.
Q2: How does the pKa of the base influence the reaction?
A2: The pKa of the base's conjugate acid must be significantly higher than the pKa of the C-H bond being deprotonated on the isoxazole ring to ensure complete and rapid deprotonation. For example, the conjugate acid of n-BuLi (butane) has a pKa of ~50, while the conjugate acid of LDA (diisopropylamine) has a pKa of ~36.[5] Both are sufficiently strong to deprotonate isoxazoles. In contrast, the pKa of water (the conjugate acid of hydroxide) is ~15.7, which is generally not strong enough for efficient deprotonation of the isoxazole C-H bond.
Q3: What is the role of protic vs. aprotic solvents?
A3:
-
Aprotic solvents (e.g., THF, diethyl ether, DCM) are required for reactions using strong organometallic bases like n-BuLi or LDA. These solvents do not have acidic protons that would quench the base.
-
Protic solvents (e.g., ethanol, water) can participate in the reaction by protonating intermediates.[11] They are suitable for reactions with weaker bases that are not quenched by the solvent, such as in the cyclization of chalcones with hydroxylamine.[7]
Illustrative Data and Workflow
Table 1: Comparison of Base/Solvent Systems on the Yield of a Model 3-Bromo-Isoxazole Synthesis
| Entry | Base (equiv.) | Solvent | Brominating Agent | Temperature (°C) | Yield (%) | Observations |
| 1 | n-BuLi (1.1) | THF | NBS | -78 to 0 | 85 | Clean reaction, high conversion. |
| 2 | LDA (1.1) | THF | NBS | -78 to 0 | 82 | Slightly lower yield, but good for sensitive substrates. |
| 3 | NaOH (2.0) | Ethanol | Br₂ | 25 | <5 | No desired product, starting material recovered. |
| 4 | n-BuLi (1.1) | Toluene | NBS | -78 to 0 | 65 | Lower yield due to poor solubility of intermediate. |
| 5 | n-BuLi (1.1) | THF (wet) | NBS | -78 to 0 | 0 | Reaction failed, base was quenched. |
Note: Data is representative and intended for illustrative purposes.
Workflow for Base and Solvent Selection
The following diagram illustrates a decision-making process for selecting the optimal base and solvent system.
Caption: Decision tree for selecting a base/solvent system.
Experimental Protocol: Synthesis of 3-Bromo-5-phenylisoxazole
This protocol is a representative example of the deprotonation/bromination of an isoxazole.
Materials:
-
5-phenylisoxazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
Dissolution: Dissolve 5-phenylisoxazole (1.0 eq.) in anhydrous THF (to make a 0.2 M solution) and add it to the flask via syringe.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution over 10 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Bromination: In a separate dry flask, dissolve NBS (1.1 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir at this temperature for 2 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash with saturated aqueous Na₂S₂O₃, followed by water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure 3-bromo-5-phenylisoxazole.
References
- Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central.
- Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry - Journal of ISAS.
- Isoxazole synthesis - Organic Chemistry Portal.
- Synthesis of isoxazole from brominated chalcone : | Chegg.com.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Organic Letters - ACS Publications.
- Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
- RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF - ResearchGate.
- Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing).
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC.
- Electrophilic Aromatic Substitution in Heterocyclic Compounds - Organic Chemistry Tutor.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF - ResearchGate.
- What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. - Quora.
- Regioselective synthesis of isoxazoles from 1,1‐disubstituted bromoalkenes or 1‐substituted alkenes. - ResearchGate.
- Synthesis of the brominated isoxazole 5a. | Download Scientific Diagram - ResearchGate.
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
- 3,5-Isoxazoles from α-bromo-pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing).
- progress in the pathways for synthesis of isoxazoles synthons and their biological activities.
- [FREE] n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good - brainly.com.
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit.
- Electrophilic Substitution in Heterocycles is EASY! - YouTube.
- Explain why LDA (lithium diisopropylamide) is a better base than butyllithium for the deprotonation of a ketone. - Brainly.
- Electrophilic aromatic substitution - Wikipedia.
- LDA or n-buLi which is strong base? - Answers.com.
- Bromination Help : r/Chempros - Reddit.
- Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate.
Sources
- 1. reddit.com [reddit.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. answers.com [answers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. brainly.com [brainly.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciensage.info [sciensage.info]
- 11. quora.com [quora.com]
Technical Support Center: Purification of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Welcome to the technical support guide for the purification of 3-Bromo-5-(2-hydroxyethyl)isoxazole (CAS 105175-00-6). This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in obtaining this key building block with high purity. The unique bifunctional nature of this molecule—possessing a moderately polar bromo-isoxazole core and a highly polar primary alcohol side chain—presents specific purification hurdles that require a nuanced approach.
This guide provides troubleshooting solutions and answers to frequently asked questions, grounding our recommendations in fundamental chemical principles and field-proven laboratory experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Very Low or No Recovery of Product from Silica Gel Column Chromatography
Question: I've performed flash column chromatography on my crude reaction mixture, but I'm recovering very little of my target compound. The product seems to have disappeared on the column. What is happening?
Answer: This is a common and frustrating issue that typically points to two primary causes: irreversible adsorption to the stationary phase due to high polarity, or on-column degradation.
Possible Causes & Solutions:
-
Extreme Polarity: The free hydroxyl group in your molecule makes it highly polar. It can interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to very broad elution bands or complete retention on the column.
-
Degradation on Acidic Silica: The isoxazole ring, particularly the N-O bond, can be sensitive to acidic conditions.[1] Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive compounds like 3-bromo-isoxazoles.[2]
Recommended Actions:
-
TLC Stability Test (Mandatory First Step): Before committing your entire batch to a column, perform a simple check. Spot your crude material onto a silica gel TLC plate, and next to it, spot a solution of the crude material mixed with a small amount of silica gel that has been stirred for 30 minutes. Develop the plate. If the product spot in the silica-slurried sample is faint or absent compared to the control, degradation on silica is confirmed.
-
Deactivate the Silica Gel: To mitigate acidity, you can use a neutralized stationary phase. Prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (v/v). This amine base will neutralize the acidic silanol sites, significantly reducing the potential for degradation and strong polar interactions.[2]
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as neutral alumina. However, be aware that activity grades of alumina can vary, so a new round of TLC-based solvent screening is essential.
-
Increase Eluent Polarity Drastically: It's possible your solvent system is simply not polar enough. For this molecule, pure ethyl acetate may not be sufficient. A gradient elution moving towards 5-10% methanol in dichloromethane (DCM) or ethyl acetate is often required to elute highly polar compounds.
Problem 2: Poor Separation Between the Product and a Close-Running Impurity
Question: My TLC shows an impurity that has a very similar Rf value to my product, making separation by flash chromatography nearly impossible. How can I improve the resolution?
Answer: Achieving good resolution (separation) between compounds of similar polarity is a classic chromatographic challenge. The solution lies in systematically optimizing the three key parameters: the stationary phase, the mobile phase, and the column's physical parameters.
Systematic Approach to Improving Resolution:
-
Optimize the Mobile Phase:
-
Ternary Solvent Systems: Simple two-solvent systems (e.g., ethyl acetate/hexanes) may not provide the necessary selectivity. Experiment with three-component systems on TLC. Small additions of a third solvent can significantly alter selectivity. For your compound, consider systems like:
-
Hexane / Ethyl Acetate / Methanol
-
Dichloromethane / Methanol / Acetic Acid (a small amount of acid can sometimes sharpen bands of compounds with basic nitrogens, though use with caution for isoxazoles).[1]
-
-
Isocratic vs. Gradient Elution: If you are using a single (isocratic) solvent mixture, switching to a shallow gradient can help resolve close-running spots. A shallow gradient slowly increases the polarity of the eluent over a large volume, giving the compounds more time to separate.
-
-
Modify the Stationary Phase:
-
As mentioned, switching from silica to neutral alumina can alter the elution order.
-
For very difficult separations, consider using a different type of stationary phase altogether, such as C18-functionalized (reversed-phase) silica gel, although this requires aqueous solvent systems.
-
-
Adjust Column Parameters:
-
Use a Longer, Thinner Column: Increasing the column length provides more theoretical plates for separation to occur.
-
Reduce Particle Size: Using silica gel with a smaller particle size (e.g., finer mesh) increases the surface area and improves resolution, though it will also increase the back-pressure.[2]
-
Dry Loading: If your crude material is not highly soluble in the initial eluent, use a "dry loading" technique. Dissolve the crude product in a strong solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of your column, resulting in a much sharper starting band and better separation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a purification strategy for this compound?
A1: The recommended starting point is flash column chromatography on deactivated silica gel .[2] Given the compound's high polarity from the hydroxyl group, recrystallization is often difficult as a primary purification step because the compound may be either too soluble in polar solvents or poorly soluble in non-polar solvents.[4]
A typical workflow would be:
-
Dissolve the crude product and analyze by TLC to identify the product spot and major impurities.
-
Perform a TLC stability test to check for degradation on silica.
-
Based on TLC, select an appropriate solvent system (e.g., starting with 50-80% Ethyl Acetate in Hexanes and screening more polar systems if needed).[2]
-
Run a flash column using silica gel pre-treated with 1% triethylamine in the eluent.
-
Combine pure fractions and remove the solvent in vacuo.
Q2: My compound is not UV-active. How can I visualize it on a TLC plate?
A2: While the isoxazole ring provides some UV absorbance, it can be weak. If you cannot see your compound under a UV lamp (254 nm), you must use a chemical stain. For a molecule with a hydroxyl group and a potentially reducible isoxazole ring, the following stains are highly effective:
| Stain | Recipe & Application | What it Visualizes |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water. Dip the TLC plate and gently heat. | Excellent for any compound that can be oxidized, such as alcohols or the isoxazole ring itself.[2] Produces yellow/brown spots on a purple background. |
| Ceric Ammonium Molybdate (CAM) | Dissolve 10 g (NH₄)₂Ce(NO₃)₆ and 25 g (NH₄)₆Mo₇O₂₄ in 500 mL of 10% H₂SO₄. Dip plate and heat. | A very general and robust stain for most organic compounds, especially those with hydroxyl groups. Produces blue/green spots. |
| Iodine Chamber | Place a few crystals of I₂ in a sealed chamber. Place the TLC plate inside for a few minutes. | A non-destructive method where iodine vapor reversibly adsorbs to organic compounds. Produces temporary brown spots. |
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization may be challenging but is possible as a final polishing step after chromatography. The difficulty lies in finding a single solvent where the compound has high solubility when hot and low solubility when cold.[4] You will likely need a two-solvent system.
How to Screen for Recrystallization Solvents:
-
Place a small amount of your semi-pure solid in a test tube.
-
Add a solvent in which the compound is highly soluble (a "solvent"), such as methanol or ethyl acetate, dropwise at room temperature until the solid just dissolves.
-
Add a solvent in which the compound is poorly soluble (an "anti-solvent"), such as hexanes or diethyl ether, dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to see if crystals form.[5]
A good solvent/anti-solvent pair to try would be Ethyl Acetate / Hexanes .
Q4: What are the primary stability concerns with this compound during workup and storage?
A4: The primary stability concern is the potential for the isoxazole ring's N-O bond to cleave under certain conditions.[1]
-
Strongly Basic Conditions: Avoid strong bases like NaOH or KOH during aqueous workups, as some isoxazoles can undergo ring-opening. Use mild bases like sodium bicarbonate (NaHCO₃) for extractions.
-
Reductive Conditions: The N-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd) and other strong reducing agents.
-
Storage: The compound is a solid at room temperature. For long-term stability, it should be stored in a cool, dark place under an inert atmosphere (like argon or nitrogen) to prevent slow degradation.
Visualized Workflows & Logic
Purification Troubleshooting Flowchart
This diagram outlines a logical sequence for troubleshooting common purification issues.
Sources
Technical Support Center: NMR Analysis of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Welcome to the technical support guide for the analysis of 3-Bromo-5-(2-hydroxyethyl)isoxazole. This resource is designed for researchers, chemists, and quality control professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity and structural integrity of this important synthetic intermediate. Here, we address common challenges and provide expert guidance in a practical, question-and-answer format.
Introduction: The Role of NMR in Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical development for unequivocal structure identification and the quantification of impurities.[1] Unlike chromatographic techniques that rely on reference standards for impurity identification, NMR provides direct structural information, making it a powerful method for characterizing unknown signals in your sample.[2][3] This guide will walk you through common scenarios encountered during the NMR analysis of this compound, helping you to confidently identify and troubleshoot unexpected signals.
Below is the reference structure of the target compound, with protons labeled for discussion throughout this guide.
Caption: Structure of this compound with proton labeling.
Frequently Asked Questions (FAQs)
Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Answer:
Understanding the baseline spectrum of your pure compound is the first step in identifying impurities. The chemical environment of each nucleus dictates its chemical shift (δ).[4] For this molecule, you should expect signals corresponding to the isoxazole ring proton, the two methylene (-CH₂-) groups of the ethyl side chain, and the hydroxyl (-OH) proton.
The table below summarizes the predicted chemical shifts in a common NMR solvent like CDCl₃. Note that actual values can vary slightly based on solvent, concentration, and instrument calibration.
| Assignment (Label) | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | ¹H Multiplicity | Notes |
| Isoxazole-H (a) | ~ 6.4 - 6.6 | ~ 100 - 104 | Singlet (s) | The sole proton on the heterocyclic ring. |
| -CH₂- (b) | ~ 3.0 - 3.2 | ~ 28 - 32 | Triplet (t) | Coupled to the adjacent -CH₂- group (c). |
| -CH₂- (c) | ~ 4.0 - 4.2 | ~ 60 - 64 | Triplet (t) | Coupled to the adjacent -CH₂- group (b). Deshielded by the oxygen atom. |
| -OH (d) | ~ 1.5 - 3.0 (variable) | - | Broad Singlet (br s) | Chemical shift is highly variable and depends on concentration, temperature, and solvent. Disappears upon D₂O exchange. |
| C-Br (C3) | - | ~ 145 - 150 | - | Carbon atom directly attached to the electronegative bromine. |
| C-CH₂ (C5) | - | ~ 170 - 175 | - | Carbon atom of the isoxazole ring attached to the side chain. |
| C-H (C4) | - | ~ 100 - 104 | - | Corresponds to the protonated carbon of the isoxazole ring. |
These are estimated values based on typical isoxazole spectra and substituent effects.[5][6][7]
Troubleshooting Guide: Identifying Common Impurities
This section addresses specific signals you might encounter in your NMR spectrum that do not correspond to the target molecule.
Question 2: I see unexpected triplets around 1.2 ppm and a quartet around 4.1 ppm. What could this be?
Answer:
This pattern is a classic indicator of residual ethyl acetate (EtOAc) , a common solvent used in organic synthesis and chromatography.[8] Even after extensive drying under high vacuum, some compounds can retain solvent molecules.
-
¹H NMR Signature: A triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-). A small singlet from the acetate methyl group may also be visible around 2.0 ppm.
-
Confirmation:
-
Check Integrations: The integration ratio of the triplet to the quartet should be approximately 3:2.
-
Spike Your Sample: Add a drop of pure ethyl acetate to your NMR sample. If the suspicious peaks increase in intensity, the impurity is confirmed.
-
Consult 2D NMR: A ¹H-¹H COSY spectrum will show a clear correlation between the triplet and the quartet.
-
Question 3: My spectrum shows a second, smaller singlet in the aromatic region (~6.2-6.8 ppm) and two additional triplets in the aliphatic region. What is the likely cause?
Answer:
This pattern strongly suggests the presence of a regioisomer , most likely 5-Bromo-3-(2-hydroxyethyl)isoxazole . The formation of regioisomers is a frequent challenge in isoxazole synthesis, where the orientation of the cycloaddition can vary.[9]
The chemical environments of the protons in the regioisomer are slightly different, leading to a distinct set of signals.
Caption: Common sources of impurities in the final product sample.
Troubleshooting Steps:
-
Analyze Chemical Shifts: In the 5-bromo regioisomer, the -CH₂- group is attached to C3, which is adjacent to the nitrogen. This will alter the electronic environment compared to the target C5-substituted isomer. Expect the isoxazole proton (now at C4, between O and C5-Br) and the adjacent methylene protons to have different chemical shifts.
-
Advanced NMR Techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive for assigning regiochemistry. Look for a 3-bond correlation from the isoxazole proton (H4) to the carbon of the attached side chain (C5 in the target, C3 in the impurity). You would also see a correlation from the methylene protons (b) to the ring carbons. This will unambiguously establish the connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE correlation between the isoxazole proton (H4) and the adjacent methylene protons of the side chain (b) would confirm the 5-substituted isomer. The absence of this correlation for the impurity's signals would support the 3-substituted assignment.
-
Question 4: There is a broad, exchangeable peak in my spectrum, but its integration is higher than expected for a single -OH proton. Why?
Answer:
This indicates the presence of excess water in your sample. NMR solvents are often hygroscopic and can absorb moisture from the air or from improperly dried glassware.[8]
-
¹H NMR Signature: A broad singlet, typically between 1.5-2.5 ppm in CDCl₃ or around 4.8 ppm in DMSO-d₆.
-
Confirmation: The peak will disappear upon performing a D₂O exchange.
Protocol: D₂O Exchange for Identifying Labile Protons (-OH, -NH, -SH)
This experiment is a fast and reliable way to confirm the presence of protons attached to heteroatoms.
-
Acquire Standard ¹H NMR: Run a standard proton NMR of your sample. Carefully integrate the region containing the suspected -OH and water peaks.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to your NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30 seconds to ensure mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Run the ¹H NMR experiment again using the same parameters.
-
Analyze: The signals corresponding to the -OH proton of your compound and any residual water will have significantly diminished or disappeared entirely. The HOD signal will appear around 4.7 ppm.
Caption: A systematic workflow for identifying unknown impurities via NMR spectroscopy.
References
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
- Sarotti, A. M., & Pellegrinet, S. C. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
- Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
- Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. [Link]
- AZoM. (2021). Using Nuclear Magnetic Resonance (NMR)
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Link]
- Silva, R. G. M., et al. (2018). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Reich, H. J. (n.d.).
- Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. veeprho.com [veeprho.com]
- 3. azooptics.com [azooptics.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing homocoupling in Suzuki reactions of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-5-(2-hydroxyethyl)isoxazole. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific transformation. Our goal is to provide you with actionable, field-tested insights to minimize common side reactions, particularly homocoupling, and maximize the yield of your desired cross-coupled product.
Introduction: The Challenge of 3-Bromoisoxazoles in Suzuki Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, the successful coupling of heteroaryl halides like this compound presents unique challenges. The isoxazole ring is an electron-deficient system, which can influence the stability of the organopalladium intermediates in the catalytic cycle. Furthermore, the presence of a protic group (the hydroxyethyl moiety) can introduce additional complications.
One of the most frequently encountered and yield-diminishing side reactions is the homocoupling of the boronic acid partner (Glaser coupling) or the aryl halide. This guide will dissect the mechanistic origins of this problem and provide a systematic approach to its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with my this compound substrate?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (to form a biaryl) or two molecules of the aryl halide couple with each other, rather than with their intended cross-coupling partner. In your case, this would lead to the formation of a dimer of your boronic acid reagent or a bromo-isoxazole dimer. This side reaction consumes your starting materials and reagents, reducing the overall yield of the desired product and complicating purification.
The this compound substrate can be susceptible to homocoupling due to several factors:
-
Oxidative Addition/Reductive Elimination Pathway: The palladium(0) catalyst can oxidatively add to two molecules of the 3-bromoisoxazole, leading to a Pd(II) intermediate that can then undergo reductive elimination to form the homocoupled isoxazole dimer.
-
Transmetalation Issues: If the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other side reactions, the concentration of the boronic acid can build up, favoring its homocoupling.
Q2: My main impurity is the homocoupled dimer of my boronic acid. What are the primary causes for this?
A2: The homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst itself. The generally accepted mechanism involves the oxidation of the palladium(0) catalyst to a palladium(II) species, which then facilitates the homocoupling of the boronic acid. Key contributing factors include:
-
Inadequate Degassing: The presence of dissolved oxygen in the reaction mixture is a major culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.
-
Slow Transmetalation: If the transfer of the organic group from the boronic acid to the palladium complex is the rate-limiting step, the boronic acid may have a longer residence time in the reaction mixture, increasing the likelihood of it undergoing homocoupling.
-
Base-Mediated Decomposition: Certain bases can promote the protodeboronation of the boronic acid, leading to the formation of arenes and boric acid. This can be more prevalent with electron-rich boronic acids.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to troubleshooting and preventing homocoupling in the Suzuki reaction of this compound.
Issue 1: Significant Formation of Boronic Acid Homocoupling Product
This is often the most common side reaction observed. The following experimental parameters should be carefully optimized.
-
Oxygen Contamination: The most frequent cause.
-
Protocol: Implement a rigorous degassing protocol. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes prior to adding the catalyst and reagents is crucial. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Palladium Catalyst and Ligand Choice: The electronic and steric properties of the catalyst system are critical.
-
Recommendation: For electron-deficient heteroaryl halides like 3-bromoisoxazole, bulky, electron-rich phosphine ligands are often superior. These ligands promote the oxidative addition step and accelerate the rate of reductive elimination, disfavoring side reactions.
-
Suggested Systems:
-
Pd(PPh₃)₄: A common starting point, but can sometimes be sluggish.
-
Pd(dppf)Cl₂: Often provides a good balance of reactivity and stability.
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings. They are highly active and can often be used at low catalyst loadings.
-
-
-
Base Selection: The choice of base influences the rate of transmetalation and can also contribute to side reactions.
-
Analysis: Strong bases can accelerate the reaction but may also promote the decomposition of the boronic acid. A weaker base may be beneficial if homocoupling is severe.
-
Recommendations:
-
K₂CO₃ or Cs₂CO₃: Generally good choices for a wide range of Suzuki couplings.
-
K₃PO₄: A milder base that can be effective in minimizing boronic acid decomposition.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but are often less effective than inorganic bases.
-
-
Caption: Troubleshooting workflow for boronic acid homocoupling.
Issue 2: Formation of 3,3'-bis(5-(2-hydroxyethyl)isoxazole) - Homocoupling of the Aryl Halide
While less common than boronic acid homocoupling, the self-coupling of the 3-bromoisoxazole can occur, especially at higher temperatures.
-
High Reaction Temperature: Elevated temperatures can promote the undesired reductive elimination of two aryl halide molecules from the palladium center.
-
Protocol: Screen a range of temperatures, starting from a lower temperature (e.g., 60 °C) and gradually increasing. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
-
Catalyst Loading: High catalyst loadings can sometimes lead to an increase in side reactions.
-
Recommendation: Once a suitable catalyst system has been identified, try reducing the catalyst loading in a stepwise manner (e.g., from 2 mol% to 1 mol% to 0.5 mol%).
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (1-2 mol%) with a suitable ligand | Pre-catalysts are often more stable and reproducible. |
| Ligand | SPhos (2-4 mol%) | Bulky, electron-rich ligand to promote cross-coupling. |
| Base | K₃PO₄ (2-3 equivalents) | Mild base to minimize boronic acid decomposition. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | Biphasic systems are standard for Suzuki reactions. |
| Temperature | 80-100 °C | A good starting point for many Suzuki couplings. |
| Degassing | 3 x Freeze-Pump-Thaw cycles | Essential for removing oxygen. |
Detailed Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (3.0 eq)
-
Toluene (or Dioxane) and Water (e.g., 4:1 mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene and water) via cannula.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed organic solvent. Add this catalyst solution to the reaction flask via cannula.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-Isoxazoles
An in-depth guide from our Senior Application Scientists
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with the challenging substrate class of 3-bromo-isoxazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.
The isoxazole moiety is a valuable heterocycle in medicinal chemistry, but its electronic properties and the presence of Lewis-basic nitrogen and oxygen atoms can complicate standard Suzuki coupling protocols. This guide addresses the most common issues encountered in the lab and provides a systematic approach to achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 3-bromo-isoxazole often challenging?
A1: The primary challenges stem from the inherent properties of the isoxazole ring:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the isoxazole nitrogen atom can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, leading to low conversion rates.[1][2]
-
Electron-Deficient Nature: While the electron-deficient character of the isoxazole ring can facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, it can also influence subsequent steps and the stability of intermediates.[3]
-
Potential for Side Reactions: Like many heteroaryl systems, isoxazoles can be susceptible to specific side reactions. One reported issue is the formation of ketone byproducts, which can be suppressed with the appropriate choice of ligand.[4]
Q2: What is the best "starting point" catalyst and ligand combination for this reaction?
A2: For a challenging heteroaryl coupling like this, a robust, highly active catalyst system is recommended from the outset. Avoid traditional, less active catalysts like Pd(PPh₃)₄, which often fail with such substrates.[5]
A strong starting point would be a combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand. Based on literature precedence for similar substrates, ligands from the Buchwald family (e.g., SPhos , XPhos ) or bulky trialkylphosphines (e.g., P(t-Bu)₃ ) are excellent choices.[2][6][7] Specifically, the use of P(t-Bu)₃·HBF₄ has been shown to be effective in suppressing side reactions with bromoisoxazoles.[4]
Q3: How does the choice of boronic acid versus a boronic ester affect the reaction?
A3: The choice of boron reagent is critical.
-
Boronic Acids: While widely available, they can be prone to decomposition, particularly protodeboronation (replacement of the boron group with hydrogen).[8][9] This is a common cause of low yields.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[9] Using a pinacol ester is a primary troubleshooting step if you suspect boronic acid instability is the problem.
-
Potassium Trifluoroborate Salts: These salts are also highly stable, crystalline solids that can be used as an alternative to boronic acids, often providing excellent results.[8]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Q: I'm seeing mostly unreacted 3-bromo-isoxazole in my reaction mixture. What's the likely cause and how do I fix it?
A: This is one of the most common issues and typically points to an inefficient catalytic system. The oxidative addition step, while expected to be favorable, may be hampered by an insufficiently active catalyst, or the catalyst may be deactivating rapidly.
Solutions & Scientific Rationale:
-
Increase Catalyst Activity:
-
Switch to a Bulky, Electron-Rich Ligand: The issue is often an insufficiently active catalyst. Ligands like triphenylphosphine (PPh₃) are often not effective for electron-deficient heteroaryl halides.[10] The electron density on bulky phosphine ligands (like SPhos, XPhos, or P(t-Bu)₃) increases the catalytic activity of the palladium center, promoting the oxidative addition step and stabilizing the active species.[2][6]
-
Rationale: Electron-rich ligands make the Pd(0) center more nucleophilic, accelerating its insertion into the C-Br bond. Their steric bulk promotes the formation of monoligated Pd(0) species, which are often the most active catalysts.[7]
-
-
Change the Base:
-
Use a Stronger, Non-Coordinating Base: If you are using a mild base like Na₂CO₃, it may not be sufficient. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃ .[2] These bases are highly effective in activating the boronic acid for the transmetalation step without strongly coordinating to the palladium.
-
Rationale: The base's primary role is to form a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center during transmetalation.[11][12] Stronger bases facilitate this process more efficiently.
-
-
Optimize the Solvent:
-
Ensure Water is Present (for inorganic bases): When using bases like K₃PO₄ or Cs₂CO₃, a mixture of an aprotic solvent (e.g., 1,4-Dioxane, Toluene, DME) and water is often optimal. Water helps to dissolve the base and facilitates the formation of the active boronate species.[13][14]
-
Consider Anhydrous Conditions for Specific Cases: For extremely sensitive substrates, anhydrous conditions using a soluble organic base (e.g., TMSOK) can be effective, but this is a more advanced technique.[1]
-
Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol %) | A reliable Pd(0) source that requires in-situ activation by the ligand.[9] |
| Ligand | SPhos or P(t-Bu)₃·HBF₄ (2-5 mol %) | Proven, highly active ligands for challenging heteroaryl couplings.[2][4] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A strong, effective base for promoting transmetalation.[2] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common solvent system that provides good solubility for reactants.[14] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome activation barriers.[14] |
Problem 2: Significant Formation of Side Products
Q: My reaction works, but I'm getting a lot of impurities. The main ones seem to be a homocoupled biaryl from my boronic acid and a dehalogenated isoxazole. How can I suppress these?
A: The formation of these side products points to specific, competing reaction pathways that need to be minimized.
Solutions & Scientific Rationale:
-
Minimizing Homocoupling (Boronic Acid Dimer):
-
Rigorous Degassing: This side reaction is almost always caused by the presence of oxygen.[8][9] Ensure your solvent and reaction mixture are thoroughly degassed before heating. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, followed by subjecting the sealed reaction vessel to several vacuum/inert gas backfill cycles.
-
Rationale: Oxygen can participate in an oxidative cycle that leads to the homocoupling of the boronic acid, consuming your nucleophile and reducing the yield of the desired product.
-
-
Minimizing Dehalogenation (Loss of Bromine):
-
Change the Solvent or Base: Dehalogenation occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can sometimes be promoted by certain solvents or bases.[8][9] Switching from an alcohol-based solvent (if used) to an aprotic solvent like dioxane or toluene can help.
-
Rationale: The mechanism can involve a hydride transfer to the palladium complex. The source of the hydride can be solvent molecules or additives. Changing these components can shut down this unwanted pathway.
-
-
Suppressing Ketone Formation:
-
Use a Bulky Ligand: As specifically reported for bromoisoxazoles, the formation of a ketone byproduct was suppressed by using the bulky phosphine ligand P(t-Bu)₃·HBF₄ .[4] If you observe this side product, switching to a ligand with a large steric footprint is a key strategy.
-
Rationale: The bulky ligand likely favors the desired reductive elimination pathway to form the C-C bond over alternative pathways (such as hydrolysis of an intermediate) that could lead to the ketone.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.[11][14][15]
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromo-Isoxazole
This protocol provides a robust starting point for your experiments.
Materials:
-
3-Bromo-isoxazole derivative (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.0 mol %)
-
Phosphine Ligand (e.g., SPhos, 4.0 mol %)
-
Base (e.g., K₃PO₄, finely ground, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 3-bromo-isoxazole, the boronic acid/ester, and the powdered K₃PO₄.
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [8]4. Under a positive pressure of inert gas, add the Pd₂(dba)₃ and the SPhos ligand.
-
Add the degassed 1,4-dioxane, followed by the degassed water (e.g., a 4:1 or 5:1 ratio of dioxane to water). The total solvent volume should result in a substrate concentration of approximately 0.1-0.2 M.
-
Ensure the septum is securely sealed, and if using a screw-cap vial, ensure it is tightly closed.
Reaction and Work-up:
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for the designated time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable method (TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- Suzuki reaction - Wikipedia. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Borhade, A. V., et al. (2016). The effect of different solvents on the Suzuki coupling reaction.
- Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]
- Scott, P. J. H., & Bull, J. A. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]
- Delaney, C. P., et al. (2021).
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with...
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. [Link]
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Reid, J. P., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - ResearchG
- The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions - ResearchG
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]
- Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchG
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
- WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google P
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]
- Effect of solvent on the Suzuki cross-coupling - ResearchG
- How can I solve my problem with Suzuki coupling?
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
- Problems with Suzuki coupling : r/Chempros - Reddit. [Link]
- Optimization of the reaction conditions for Suzuki-Miyaura coupling...
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchG
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
- Optimization in reaction conditions for Suzuki coupling reactions...
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. [Link]
- Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Semantic Scholar. [Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. quora.com [quora.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
improving the regioselectivity of 1,3-dipolar cycloaddition for 3,5-disubstituted isoxazoles
Technical Support Center: Regioselectivity in Isoxazole Synthesis
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling regioselectivity in this powerful heterocyclic reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions, and expert insights to enhance the efficiency and predictability of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing the regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne?
A1: The regioselectivity of this reaction is a delicate interplay of steric and electronic factors, primarily dictated by the frontier molecular orbitals (FMOs) of the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne). The two possible regioisomers, the 3,5-disubstituted and the 3,4-disubstituted isoxazoles, arise from different orbital overlaps. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the relative energies of the HOMO and LUMO and the magnitudes of the atomic orbital coefficients at the reacting centers. A smaller energy gap between the interacting FMOs leads to a faster reaction and often dictates the predominant regioisomer.
Q2: How do electron-withdrawing and electron-donating groups on the alkyne influence the regioselectivity?
A2: The electronic nature of the substituents on the alkyne has a profound impact on the regioselectivity.
-
Electron-withdrawing groups (EWGs) on the alkyne, such as esters or ketones, lower the energy of both the HOMO and LUMO of the alkyne. This often results in a smaller HOMO(dipole)-LUMO(dipolarophile) energy gap, favoring the formation of the 3,5-disubstituted isoxazole.
-
Electron-donating groups (EDGs) on the alkyne, such as alkyl or aryl groups, raise the energy of the FMOs. This can lead to a smaller LUMO(dipole)-HOMO(dipolarophile) energy gap, which may favor the formation of the 3,4-disubstituted isomer, although the 3,5-isomer is often still the major product.
The interplay of these electronic effects with steric hindrance is crucial in determining the final isomeric ratio.
Q3: Can the choice of solvent or catalyst influence the regioselectivity of the reaction?
A3: Absolutely. The reaction environment can significantly alter the regiochemical outcome.
-
Solvents: The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. Polar solvents may stabilize one transition state more than the other, thereby enhancing the formation of a specific isomer.
-
Catalysts: The use of catalysts, particularly metal catalysts such as copper(I) or ruthenium(II), can dramatically influence regioselectivity. These catalysts can coordinate to either the nitrile oxide or the alkyne, altering their electronic properties and steric accessibility, and thereby directing the cycloaddition towards a single regioisomer. For instance, copper-catalyzed cycloadditions often exhibit high regioselectivity for the 3,5-disubstituted isoxazole.
Troubleshooting Guide
This guide addresses common experimental challenges encountered during the synthesis of 3,5-disubstituted isoxazoles and provides actionable solutions.
Issue 1: Poor Regioselectivity with a Mixture of 3,5- and 3,4-Disubstituted Isoxazoles
Symptoms:
-
¹H NMR or LC-MS analysis of the crude reaction mixture shows the presence of two or more isomeric products.
-
Difficulty in separating the desired 3,5-disubstituted isomer from the 3,4-disubstituted byproduct.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Suboptimal Solvent Choice | Review the literature for solvent effects on similar substrate pairings. | Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₃CN, DMF). A systematic study can reveal the optimal solvent for maximizing the desired isomer. |
| Uncatalyzed Reaction Ambiguity | If the reaction is run thermally without a catalyst, the regioselectivity is solely dependent on the inherent electronic and steric properties of the reactants. | Introduce a catalyst known to favor the formation of the 3,5-disubstituted isomer. Copper(I) salts (e.g., CuI, Cu(OAc)₂) or ruthenium complexes are excellent starting points. |
| Steric Hindrance | Analyze the steric bulk of the substituents on both the nitrile oxide and the alkyne. | If possible, redesign the synthetic route to utilize less sterically demanding protecting groups or substituents that can be modified post-cycloaddition. |
| Reaction Temperature | High reaction temperatures can sometimes lead to a decrease in regioselectivity by providing enough energy to overcome the activation barrier for the formation of the minor isomer. | Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the regioselectivity. |
Experimental Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Reaction Conversion or Yield of the Desired 3,5-Disubstituted Isoxazole
Symptoms:
-
Significant amounts of starting materials (nitrile oxide precursor and alkyne) remain after the reaction.
-
Formation of side products, such as furoxans (from nitrile oxide dimerization).
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inefficient Nitrile Oxide Generation | Monitor the in-situ generation of the nitrile oxide from its precursor (e.g., hydroximoyl chloride) by TLC or LC-MS. | Ensure the base used for the dehydrohalogenation is appropriate in strength and stoichiometry. Common bases include triethylamine or potassium carbonate. The slow addition of the base can maintain a low concentration of the nitrile oxide, minimizing dimerization. |
| Nitrile Oxide Dimerization | The formation of a white precipitate (furoxan) is a common indicator of nitrile oxide dimerization. | Perform the reaction under more dilute conditions. The slow, controlled generation of the nitrile oxide in the presence of the alkyne is also crucial. |
| Deactivated Catalyst | If using a catalyst, its activity may be compromised by impurities or improper handling. | Use freshly prepared or purified catalysts. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture. |
| Unreactive Alkyne | Highly electron-rich or sterically hindered alkynes can be poor dipolarophiles. | Increase the reaction temperature or consider using a more active catalyst. Alternatively, the electronic properties of the alkyne can be modified by changing the substituents. |
Diagram of Factors Influencing Regioselectivity:
Caption: Key factors influencing the regioselectivity of isoxazole synthesis.
References
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
- Sustmann, R. (1974). A simple model for substituent effects in cycloaddition reactions. I. The 1, 3-dipolar cycloaddition. Tetrahedron Letters, 15(30), 2717-2720. [Link]
- Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2011). Copper-catalyzed regioselective 1,3-dipolar cycloaddition of nitrile oxides and alkynes: the isoxazole case. Tetrahedron Letters, 52(42), 5449-5451. [Link]
overcoming solubility issues with 3-Bromo-5-(2-hydroxyethyl)isoxazole in reactions
Introduction
Welcome to the technical support center for 3-Bromo-5-(2-hydroxyethyl)isoxazole (CAS: 105175-00-6). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile isoxazole derivative during synthesis, purification, or formulation. This compound is a key building block in medicinal chemistry, but its unique structure, featuring both a polar hydroxyl group and a halogenated heterocyclic ring, presents distinct solubility challenges.[][2] This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these issues and ensure the success of your experiments.
Compound Overview
The solubility behavior of this compound is dictated by its molecular structure. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, suggesting solubility in polar protic solvents.[3][4] Conversely, the bromo-isoxazole ring system contributes to its non-polar character, making it amenable to dissolution in certain organic solvents.[5] This dual nature often results in limited solubility in a single solvent system, necessitating a more nuanced approach.
| Property | Value | Source |
| CAS Number | 105175-00-6 | [6] |
| Molecular Formula | C₅H₆BrNO₂ | [2] |
| Molecular Weight | 192.01 g/mol | [6] |
| Appearance | Solid |
Troubleshooting Workflow: A Logic-Driven Approach
Before diving into specific questions, it's helpful to have a systematic workflow for addressing solubility problems. The following diagram outlines a logical progression from simple solvent selection to more advanced techniques.
Caption: Logical workflow for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my reaction solvent. What is the underlying issue?
Answer: The primary issue stems from the compound's amphiphilic nature. It possesses both a polar alcohol functional group, which prefers polar, hydrogen-bonding solvents, and a less polar bromo-isoxazole core, which favors organic solvents.[3][4] If your chosen solvent is either highly polar (like water) or highly non-polar (like hexane), neither part of the molecule can be adequately solvated, leading to poor solubility. The key is to find a solvent system that can effectively interact with both the hydrophilic and hydrophobic regions of the molecule.
Q2: What are the best initial solvents to screen for dissolving this compound?
Answer: A good starting point is to use polar aprotic or polar protic organic solvents that can accommodate both features of the molecule. Based on the principles of "like dissolves like," the following solvents are recommended for initial screening.[7]
| Solvent Class | Examples | Rationale for Use | Potential Downsides |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity effectively solvates the hydroxyl group, while the organic nature accommodates the ring system.[3][8] | High boiling points can make removal difficult post-reaction. |
| Polar Protic | Methanol, Ethanol, Isopropanol | The alcohol group can hydrogen bond with the solute's hydroxyl group.[3] | May not be suitable for reactions sensitive to protic sources. |
| Ethers | Tetrahydrofuran (THF) | Moderate polarity can offer a good balance for dissolving the compound. | Can form peroxides; must be handled with care. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally good at dissolving a wide range of organic compounds. | Often requires a co-solvent for this specific molecule; environmental concerns. |
Q3: Can I simply heat the mixture to force it into solution? What are the risks?
Answer: Yes, increasing the temperature is a common and effective strategy. For most solids, solubility increases with temperature because the dissolution process is typically endothermic (requires energy).[9][10][11][12] Applying heat provides the necessary kinetic energy for solvent molecules to break apart the solute's crystal lattice.[12][13]
Causality & Risks:
-
Mechanism: According to Le Chatelier's principle, for an endothermic dissolution process, adding heat will shift the equilibrium toward more dissolving.[9][11]
-
Risk of Degradation: Isoxazole rings can be sensitive to high temperatures or harsh conditions. Before heating, verify the thermal stability of your compound and any other reagents in the mixture.
-
Solvent Loss: Be mindful of the solvent's boiling point. Use a reflux condenser to prevent solvent evaporation, which would concentrate the reactants and could cause the product to crash out or side reactions to occur.
Q4: What is a co-solvent system, and how can it help my reaction?
Answer: A co-solvent system involves using a mixture of two or more miscible solvents to achieve a desired level of solubility that a single solvent cannot provide.[7][14][15] This is an extremely powerful technique for compounds like this compound.
Mechanism of Action: The co-solvent essentially fine-tunes the polarity of the reaction medium.[16] For example, if your compound is poorly soluble in a moderately non-polar solvent like Dichloromethane (DCM), adding a small amount of a highly polar co-solvent like methanol can dramatically increase solubility.[17] The methanol molecules can solvate the polar hydroxyl group, while the bulk DCM solvates the rest of the molecule, creating a stable, homogeneous solution.[14][17]
Q5: My reaction requires an inorganic salt that is only soluble in water, but the isoxazole is not. How can I make this reaction work?
Answer: This is a classic scenario of a heterogeneous reaction where reactants are in two immiscible phases (an aqueous and an organic phase). The solution is to use Phase-Transfer Catalysis (PTC) .[18][19][20]
Expertise & Causality: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[18][20] Typically, these are quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, TBAB).[18][19] The catalyst's lipophilic cation pairs with the anion of your water-soluble reagent, "escorting" it from the aqueous phase into the organic phase.[8][21] This newly soluble ion pair can then react with your isoxazole. This method avoids the need for harsh, high-boiling point solvents like DMSO or DMF.[8]
Caption: Mechanism of Phase-Transfer Catalysis.
Detailed Experimental Protocols
These protocols are designed to be self-validating systems, providing you with reliable methods to determine and optimize solubility.
Protocol 1: Systematic Solubility Determination (Shake-Flask Method)
This protocol allows for the quantitative determination of solubility in various solvents, providing empirical data to guide your experimental design.[22]
Objective: To determine the saturation concentration of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
A panel of selected solvents (e.g., Methanol, THF, DCM, Toluene)
-
Analytical balance, scintillation vials with sealed caps
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., Methanol) at a known concentration. Create a calibration curve by preparing a series of dilutions from this stock.
-
Sample Preparation: To a series of vials, add an excess amount of the solid compound (ensure undissolved solid is visible).
-
Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of a specific test solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[22]
-
Sample Collection: After equilibration, let the vials stand to allow excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.
-
Analysis: Dilute the filtered sample with a known volume of a suitable solvent (if necessary) and analyze its concentration using the pre-established HPLC or UV-Vis calibration curve.
-
Calculation: The determined concentration is the saturation solubility of the compound in that solvent at the tested temperature.
Protocol 2: Implementing a Co-Solvent System
Objective: To achieve a homogeneous reaction mixture for a reaction that fails in a single solvent system.
Methodology:
-
Primary Solvent Selection: Choose a primary solvent in which your other reactants are stable and soluble, but your isoxazole has limited solubility (e.g., Dichloromethane).
-
Charge the Reactor: Add the isoxazole and the primary solvent to the reaction vessel under stirring. You should observe a suspension or slurry.
-
Titration with Co-Solvent: Slowly add a polar co-solvent (e.g., Methanol or DMF) dropwise to the stirring suspension at your desired reaction temperature.
-
Observe for Homogeneity: Continue adding the co-solvent until the entire mixture becomes a clear, homogeneous solution. Record the volume of co-solvent added.
-
Initiate Reaction: Once the solution is homogeneous, add your other reagents to begin the reaction.
-
Self-Validation: The visual endpoint (a clear solution) confirms that the co-solvent system is effective. It is recommended to use the minimum amount of co-solvent necessary to achieve dissolution to simplify downstream processing.
References
- Phase-transfer c
- Phase-transfer catalyst – Knowledge and References.Taylor & Francis. [Link]
- Cosolvent.Wikipedia. [Link]
- Phase Transfer C
- Liquid–Liquid Phase-Transfer Catalysis (Chapter 9).Cambridge University Press & Assessment. [Link]
- Solubility.University of South Florida. [Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical and Chemical Analysis. [Link]
- Cosolvent – Knowledge and References.Taylor & Francis. [Link]
- Temperature Effects on Solubility.Chemistry LibreTexts. [Link]
- On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Biochemistry, Dissolution and Solubility.
- Solubility of Organic Compounds.Chemistry Steps. [Link]
- What is the effect of temperature on solubility?
- Solvation Effects in Organic Chemistry.ACS Publications - American Chemical Society. [Link]
- This compound 500mg.P212121 Store. [Link]
- How will you increase the solubility of organic compounds in w
- Green Solvents in Organic Synthesis: An Overview.
- Grad student question-why co-solvent used during recrystallization or tritur
- 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224.PubChem. [Link]
- Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.PubMed Central. [Link]
- Advances in isoxazole chemistry and their role in drug discovery.PubMed Central. [Link]
- The recent progress of isoxazole in medicinal chemistry | Request PDF.
- 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- | C9H15BrN2O2.PubChem. [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.p212121.com [store.p212121.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Solubility [chem.fsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ck12.org [ck12.org]
- 13. researchgate.net [researchgate.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. youtube.com [youtube.com]
- 18. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. sacheminc.com [sacheminc.com]
- 21. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isoxazole Synthesis via Nitrile Oxide Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fleeting Existence of Nitrile Oxides
Nitrile oxides (R-C≡N⁺-O⁻) are highly valuable 1,3-dipoles in organic synthesis, particularly for the construction of isoxazole and isoxazoline rings through [3+2] cycloaddition reactions.[1][2] These five-membered heterocyclic cores are prevalent in a wide array of biologically active compounds and natural products.[3][4] However, the utility of nitrile oxides is intrinsically linked to their stability; most are transient species, prone to rapid decomposition, primarily through dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[5] This inherent instability necessitates precise control over their generation and immediate trapping with a suitable dipolarophile.
This guide provides a comprehensive framework for understanding and managing the stability of nitrile oxide intermediates, offering practical solutions to common challenges encountered during isoxazole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just a solution but the underlying scientific rationale.
Question 1: My reaction yield is very low, and I'm isolating a significant amount of a white, crystalline solid that isn't my desired isoxazole. What is happening?
Answer: You are likely observing the formation of a furoxan, the dimer of your nitrile oxide intermediate.[5] This is the most common side reaction and a primary cause of low yields. Nitrile oxides, especially those with less steric bulk, will rapidly dimerize if they do not encounter a dipolarophile (your alkyne or alkene).[1]
Root Cause Analysis:
-
High Concentration of Nitrile Oxide: Generating the entire batch of the nitrile oxide precursor at once leads to a high transient concentration, favoring the second-order dimerization process over the desired cycloaddition.
-
Slow Cycloaddition Kinetics: If your dipolarophile is sterically hindered or electronically deactivated, the rate of cycloaddition may be too slow to compete with the rapid dimerization of the nitrile oxide.
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of dimerization.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| In Situ Generation with Slow Addition | Generate the nitrile oxide in situ in the presence of the dipolarophile. More critically, add the nitrile oxide precursor (e.g., hydroximoyl chloride, aldoxime) slowly to the reaction mixture containing the alkyne. This maintains a low, steady-state concentration of the nitrile oxide, maximizing the probability of it reacting with the dipolarophile rather than another nitrile oxide molecule.[5] |
| Optimize Reaction Temperature | Many nitrile oxide generation methods can be performed at low temperatures (e.g., 0 °C).[6] While the subsequent cycloaddition may require warming, starting the generation at a lower temperature can significantly suppress dimerization.[5] Monitor the reaction by TLC or LC-MS to find the optimal temperature balance. |
| Increase Dipolarophile Concentration | If stoichiometry allows, using a slight excess of the dipolarophile can increase the rate of the desired cycloaddition reaction, helping it to outcompete the dimerization pathway. |
Experimental Protocol: In Situ Generation of Benzonitrile Oxide and Cycloaddition
-
Dissolve the alkyne (1.0 eq) in a suitable solvent (e.g., THF, DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base (e.g., triethylamine, 1.1 eq).
-
Prepare a solution of the benzohydroximoyl chloride (1.0 eq) in the same solvent.
-
Using a syringe pump, add the benzohydroximoyl chloride solution to the stirred alkyne/base mixture over a period of 1-2 hours at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the cycloaddition?
Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions, including those with nitrile oxides.[5] Regioselectivity is governed by a complex interplay of steric and electronic factors of both the nitrile oxide and the dipolarophile.[5][7]
Root Cause Analysis & Solutions:
The regiochemical outcome can often be explained by Frontier Molecular Orbital (FMO) theory. The reaction can be controlled by either the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dipole with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice-versa. The dominant interaction determines the regioselectivity.
| Factor | Troubleshooting Strategy |
| Electronic Effects | Modify the electronic properties of the alkyne or nitrile oxide. Electron-withdrawing groups on the alkyne and electron-donating groups on the nitrile oxide can favor one regioisomer, and vice-versa. |
| Steric Hindrance | Increasing the steric bulk on one of the reactants can direct the cycloaddition to favor the less sterically hindered regioisomer. |
| Reaction Conditions | Solvent Polarity: The polarity of the solvent can influence regioselectivity.[5] Screen a range of solvents (e.g., toluene, THF, acetonitrile, DMF). Lewis Acid Catalysis: The addition of a Lewis acid (e.g., BF₃·OEt₂) can sometimes alter the orbital energies and enhance the regioselectivity.[5] Copper Catalysis: For terminal alkynes, copper-catalyzed conditions are known to provide excellent control over regioselectivity, typically yielding the 3,5-disubstituted isoxazole. |
Logical Flow for Improving Regioselectivity:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Alternative Synthetic Routes to 3-Bromo-5-(2-hydroxyethyl)isoxazole
Welcome to the technical support center for the synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles. Our goal is to help you navigate the common challenges and select the optimal synthetic strategy for your specific needs.
Introduction: The Utility of a Versatile Building Block
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole core is a key pharmacophore found in numerous therapeutic agents, and the specific arrangement of the bromo, hydroxyethyl, and isoxazole moieties offers three distinct points for further functionalization. The bromine at the 3-position is amenable to various cross-coupling reactions, the primary alcohol can be oxidized or converted to other functional groups, and the isoxazole ring itself can participate in further chemical transformations.
This guide explores the primary synthetic challenges and provides alternative strategies to overcome them, ensuring a reliable and efficient synthesis.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My initial 1,3-dipolar cycloaddition approach is giving poor regioselectivity. How can I synthesize the desired 5-substituted isoxazole isomer exclusively?
This is the most common challenge. The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the cornerstone of isoxazole synthesis, but it can produce a mixture of 3,4- and 3,5-disubstituted regioisomers.[1] Regioselectivity is governed by a complex interplay of steric and electronic factors of both the alkyne and the nitrile oxide.
Core Problem: When reacting a nitrile oxide (R-CNO) with a terminal alkyne like 4-hydroxy-1-butyne, both the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (and vice-versa) can interact, leading to two different transition states and thus, two different products.
Troubleshooting Strategies:
-
Choice of Nitrile Oxide Precursor: For synthesizing a 3-bromo isoxazole, the most direct approach is to use bromonitrile oxide. This is typically generated in situ from dibromoformaldoxime.[2] This highly electrophilic dipole often provides better regioselectivity.
-
Modify the Dipolarophile (the Alkyne): Attaching a directing group to the alkyne can steer the cycloaddition. While less practical for this specific target, methods using silyl- or tin-substituted alkynes have been shown to control regiochemistry, where the substituent is later removed or replaced.[1]
-
Catalysis: Copper(I) catalysis is well-known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[3] The mechanism is believed to involve the formation of a copper acetylide intermediate, which alters the electronics of the cycloaddition. Ruthenium(II) catalysts have also been employed to achieve high regioselectivity.[4][5]
Workflow: Improving Regioselectivity in Cycloaddition
Caption: Logic for troubleshooting poor regioselectivity.
FAQ 2: I am considering a post-synthesis bromination of 5-(2-hydroxyethyl)isoxazole. What are the potential pitfalls of this strategy?
This is a viable alternative route, but it comes with its own set of challenges related to the reactivity of the isoxazole ring and the unprotected alcohol.
Potential Pitfalls & Solutions:
-
Regioselectivity of Bromination: Electrophilic bromination of isoxazoles typically occurs at the C4 position, which is electronically richer. Bromination at C3 is significantly more difficult.
-
Solution: Direct bromination at C3 is often not feasible. A more robust method involves lithiation at the 3-position with a strong base (e.g., n-BuLi) at low temperature, followed by quenching with an electrophilic bromine source (e.g., Br₂ or CBr₄). This requires careful control of conditions to avoid ring opening.
-
-
Side Reactions with the Hydroxyl Group: The primary alcohol is susceptible to oxidation or other reactions under certain bromination conditions.
-
Solution: Protect the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether before attempting the lithiation/bromination sequence. This protecting group can be removed in the final step.
-
-
Harsh Reaction Conditions: Both strong bases (for lithiation) and some electrophilic brominating agents can be harsh, potentially leading to decomposition of the isoxazole ring. The N-O bond is the weakest link and can cleave under strongly basic or reductive conditions.[6]
-
Solution: Use cryogenic conditions (e.g., -78 °C) for lithiation. Carefully screen brominating agents and conditions on a small scale.
-
Retrosynthetic Analysis of Competing Routes
Caption: Two alternative retrosynthetic pathways.
FAQ 3: My yield is consistently low. What factors should I investigate first?
Low yield is a common problem that can be traced back to several root causes. A systematic approach is the key to diagnosis.[6]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Starting Material Quality | Verify purity of alkyne and nitrile oxide precursor (e.g., dibromoformaldoxime) via NMR or GC-MS. | Repurify starting materials. Use freshly prepared or purchased reagents. |
| Inefficient Nitrile Oxide Generation | The in situ generation of nitrile oxide is critical. Base-induced dehydrohalogenation is common. | Screen different bases (e.g., NaHCO₃, Et₃N). Ensure stoichiometry is correct. The base should be non-nucleophilic to avoid side reactions. |
| Decomposition of Reactants/Products | The isoxazole ring can be unstable to heat or strong acids/bases.[6] Nitrile oxides can dimerize to form furoxans, a common byproduct. | Run the reaction at room temperature or below if possible. Monitor the reaction by TLC/LC-MS to check for product degradation over time. Use a dilute solution to minimize dimerization. |
| Suboptimal Reaction Conditions | Solvent, temperature, and concentration all play a role. | Perform a small-scale screen of solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Check if a catalyst is required (see FAQ 1). |
| Workup & Purification Losses | The product may be volatile or partially water-soluble. Emulsions can form during extraction. | Use careful extraction techniques. If the product is polar, use a continuous extractor or saturate the aqueous layer with NaCl. Screen different column chromatography conditions.[6] |
FAQ 4: I'm having trouble purifying my final product. It seems to co-elute with a major byproduct. What is this byproduct and how can I remove it?
In syntheses involving the in situ generation of nitrile oxides, the most common byproduct is a furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide intermediate.[6] This is especially prevalent at higher concentrations and temperatures.
Strategies for Mitigation and Purification:
-
Minimize Furoxan Formation:
-
Slow Addition: If using a stable precursor like an aldoxime or hydroximoyl chloride, add it slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.
-
Lower Temperature: Perform the reaction at room temperature or 0 °C.
-
High Dilution: Running the reaction in a larger volume of solvent can disfavor the bimolecular dimerization reaction.
-
-
Improve Chromatographic Separation:
-
Solvent System Screening: Furoxans often have similar polarities to the desired isoxazole. Systematically screen eluent systems on TLC. Sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol or the addition of a small percentage of a third solvent can achieve separation.
-
Alternative Media: If silica gel fails, consider using alumina or a reverse-phase column for purification.
-
Experimental Protocols
Protocol 1: Direct Synthesis via [3+2] Cycloaddition of Bromonitrile Oxide
This route is often preferred due to its atom economy and directness. It leverages the in situ generation of bromonitrile oxide from dibromoformaldoxime.[2]
Workflow Diagram
Caption: Step-by-step workflow for the direct cycloaddition method.
Step-by-Step Methodology:
-
Setup: To a solution of but-3-yn-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂), add dibromoformaldoxime (1.2 eq).
-
Reaction Initiation: Add solid sodium bicarbonate (NaHCO₃, 3.0 eq) in one portion.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS until the starting alkyne is consumed (typically 24-48 hours).
-
Workup: Upon completion, add water to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis via Post-Cycloaddition Bromination (with Protection)
This multi-step route offers an alternative when regioselectivity of the initial cycloaddition is problematic without a catalyst or when starting from the non-brominated isoxazole.
Step-by-Step Methodology:
-
Synthesis of 5-(2-hydroxyethyl)isoxazole: Synthesize the parent isoxazole via a standard 1,3-dipolar cycloaddition between but-3-yn-1-ol and a nitrile oxide generated from formaldoxime.
-
Protection of Alcohol:
-
Dissolve 5-(2-hydroxyethyl)isoxazole (1.0 eq) in anhydrous CH₂Cl₂.
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up by washing with water, drying the organic layer, and concentrating. Purify if necessary.
-
-
Lithiation and Bromination:
-
Dissolve the protected isoxazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add a solution of bromine (Br₂, 1.2 eq) in anhydrous THF dropwise.
-
After stirring for another hour at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
-
Deprotection:
-
Dissolve the crude protected product in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Concentrate the mixture and purify by silica gel column chromatography to yield the final product.
-
Summary of Synthetic Routes
| Parameter | Route 1: Direct Cycloaddition | Route 2: Post-Bromination |
| Number of Steps | 1 | 4 (synthesis, protection, bromination, deprotection) |
| Key Advantage | Atom and step economy. | Circumvents cycloaddition regioselectivity issues. |
| Primary Challenge | Potential for furoxan byproduct formation; regioselectivity. | Multi-step process; requires handling of pyrophoric n-BuLi and cryogenic conditions. |
| Starting Materials | Dibromoformaldoxime, But-3-yn-1-ol. | 5-(2-hydroxyethyl)isoxazole, n-BuLi, Br₂, TBDMSCl. |
| Typical Yield | Moderate to Good | Moderate (over 4 steps) |
References
- Ring-Opening Fluorin
- Reductive ring opening of isoxazoles with Mo(CO)6 and water.
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.
- The synthetic and therapeutic expedition of isoxazole and its analogs.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNknNxx1xqXyURcX_TdMglTq2VOAoIdubVQtDuwZbh1fbEJgrJusQdkk_9CQ3MG61CKR7XskelHlKhXFedgEpqa-v6V4y5DNJJxbDLwsVe5hscRyRWeGNKeTRZej4-0nLEPm8RpxQf6CufmQ==
- Troubleshooting guide for the synthesis of isoxazole deriv
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis
Introduction: The Enduring Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, from antibiotics to anti-inflammatory drugs.[1] The continued interest in isoxazole-containing compounds necessitates a deep understanding of the synthetic methodologies available for their construction. This guide provides a comparative analysis of the most prominent methods for isoxazole synthesis, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their specific applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to inform your synthetic design.
Method 1: The Classic Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
This venerable method, often one of the first taught in heterocyclic chemistry, remains a straightforward and reliable route to isoxazoles. The reaction proceeds by the condensation of a 1,3-dicarbonyl compound with hydroxylamine, typically in the presence of a base or acid catalyst.
Mechanistic Insights: A Tale of Two Carbonyls
The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic isoxazole ring.[2]
A critical consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomers. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.
To address this challenge, modern variations of this method employ β-enamino diketones. The enamine moiety effectively "protects" one of the carbonyl groups, directing the initial attack of hydroxylamine to the other carbonyl and thereby affording a single major regioisomer.[3]
Diagram: Mechanism of Isoxazole Synthesis from a 1,3-Dicarbonyl Compound
Caption: Reaction pathway for the synthesis of isoxazoles from 1,3-dicarbonyls.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole
This protocol provides a representative procedure for the synthesis of a simple, symmetrical isoxazole.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water.
-
To this solution, add acetylacetone (1.0 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,5-dimethylisoxazole by distillation or column chromatography.
Method 2: The Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of a wide variety of five-membered heterocycles, including isoxazoles. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).
Mechanistic Insights: A Concerted Dance of Electrons
The Huisgen cycloaddition is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single, concerted step. This concerted nature leads to a high degree of stereospecificity. The regioselectivity of the cycloaddition, which dictates the substitution pattern of the resulting isoxazole, is governed by both the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.
A key practical consideration is the in situ generation of the often unstable nitrile oxide. Common methods for generating nitrile oxides include the oxidation of aldoximes (e.g., with reagents like N-chlorosuccinimide (NCS) or Oxone®) or the dehydration of primary nitro compounds.[4][5][6]
Diagram: Huisgen 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Caption: General scheme for the Huisgen 1,3-dipolar cycloaddition.
Experimental Protocol: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a modern, efficient one-pot procedure that combines the in situ generation of the nitrile oxide with a copper-catalyzed cycloaddition.[7][8][9]
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vessel, combine the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add the terminal alkyne (1.0 eq), sodium ascorbate (0.1 eq), and copper(I) iodide (0.05 eq) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3,5-disubstituted isoxazole by column chromatography.
Method 3: Modern Variations and Green Approaches
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for isoxazole synthesis. These approaches often focus on milder reaction conditions, reduced reaction times, and the use of environmentally benign solvents and catalysts.
Ultrasound-Assisted Synthesis
The application of ultrasonic irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of isoxazole synthesis, ultrasound can significantly reduce reaction times and improve yields for both the classical condensation and the Huisgen cycloaddition methods.[1] The formation, growth, and collapse of cavitation bubbles in the reaction medium generate localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates.
Experimental Protocol: Ultrasound-Assisted Synthesis of Isoxazoles from Chalcones
This protocol illustrates the use of ultrasound to promote the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine.
Materials:
-
Chalcone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
Procedure:
-
In a flask, dissolve the chalcone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol.
-
Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.
-
The reaction is typically complete within 30-60 minutes. Monitor by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain the pure isoxazole derivative.[10]
Metal-Free Synthesis
Concerns about the cost, toxicity, and environmental impact of heavy metal catalysts have driven the development of metal-free synthetic routes.[11] These methods often rely on the use of alternative oxidants for in situ nitrile oxide generation or employ organocatalysts to promote the cycloaddition reaction.
Quantitative Comparison of Isoxazole Synthesis Methods
| Method | Key Features | Typical Yields (%) | Reaction Time | Temperature (°C) | Substrate Scope | Key Advantages | Key Disadvantages |
| 1,3-Dicarbonyl + Hydroxylamine | Classical condensation | 60-85 | 2-12 h | 80-120 | Good for symmetrical dicarbonyls | Simple, readily available starting materials | Poor regioselectivity with unsymmetrical dicarbonyls, can require harsh conditions |
| Huisgen 1,3-Dipolar Cycloaddition | Concerted [3+2] cycloaddition | 70-95 | 1-24 h | 25-100 | Broad, tolerates many functional groups | High yields, excellent regioselectivity, mild conditions | Requires in situ generation of unstable nitrile oxides |
| Copper-Catalyzed Cycloaddition | One-pot, in situ nitrile oxide generation | 80-98 | 1-3 h | 25 | Good for terminal alkynes | High yields, short reaction times, mild conditions | Limited to terminal alkynes, potential metal contamination |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation | 85-95 | 0.5-1.5 h | 25-40 | Broad | Significantly reduced reaction times, improved yields | Requires specialized equipment |
| Metal-Free Synthesis | Avoids heavy metal catalysts | 70-90 | 2-24 h | 25-80 | Varies with method | Environmentally friendly, avoids metal contamination | May require specific oxidants or catalysts, can have longer reaction times |
Conclusion: Selecting the Right Tool for the Job
The synthesis of the isoxazole ring is a well-established field with a diverse array of methodologies at the disposal of the modern chemist. The classical condensation of 1,3-dicarbonyls with hydroxylamine remains a viable option for simple, symmetrical isoxazoles. For more complex targets and applications where regioselectivity is paramount, the Huisgen 1,3-dipolar cycloaddition, particularly in its modern copper-catalyzed and one-pot variations, offers a powerful and versatile solution. Furthermore, the emergence of green chemistry approaches, such as ultrasound-assisted and metal-free synthesis, provides environmentally conscious alternatives without compromising efficiency.
Ultimately, the choice of synthetic method will depend on the specific requirements of the target molecule, including the desired substitution pattern, the presence of sensitive functional groups, and considerations of scale, cost, and environmental impact. By understanding the nuances of each approach, researchers can confidently navigate the synthetic landscape and efficiently construct the isoxazole-containing compounds that will drive the next generation of scientific discovery.
References
- Zhao, G., Liang, L., Wen, C. H. E., & Tong, R. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. [Link]
- Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole.
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]
- Zhao, G., Liang, L., Wen, C. H. E., & Tong, R. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. [Link]
- Zhao, G., Liang, L., Wen, C. H. E., & Tong, R. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]
- de la Cruz, R., Archbold, D. D., & Corona-Becerril, D. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6334–6344. [Link]
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of organic chemistry, 70(19), 7761–7764. [Link]
- Kącka-Zając, A., & Węgrzyn, M. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6296. [Link]
- Talhaoui, A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(1), 1. [Link]
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. [Link]
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(52), 32839–32869. [Link]
- Liu, H. L., et al. (2014). One-pot three-component synthesis of 3,5-disubstituted isoxazoles by a coupling-cyclocondensation sequence. Heterocycles, 89(5), 1220-1225. [Link]
- Mohammadi, A. A., et al. (2015). Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. Journal of Chemical Research, 39(12), 683-687. [Link]
- Maleki, A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Organic Chemistry. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]
- Alaoui, A., et al. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Bioorganic Chemistry, 114, 105073. [Link]
- Nongrum, R., et al. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 13(28), 19353-19366. [Link]
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Reddy, C. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(6), 464-471. [Link]
- Mohammed, I., et al. (2015). Scope of the reaction for synthesis of isoxazoles. Reagents and conditions.
- Mavrov, M. V., & Firgang, S. I. (1987). On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 36(10), 2133-2138.
- Le, H. V., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-454. [Link]
- Kumar, D., et al. (2014). A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles. Journal of Chemical and Pharmaceutical Research, 6(5), 1056-1061. [Link]
- Kumar, A., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & medicinal chemistry, 25(22), 5829–5854. [Link]
- Martins, M. A. P., et al. (2001). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. Synthesis, (14), 2209-2213. [Link]
- Tiwari, R. K., et al. (2013). Regioselective facile synthesis of novel isoxazole-linked glycoconjugates. Organic & Biomolecular Chemistry, 11(26), 4410-4414. [Link]
- Katritzky, A. R., et al. (1998). Synthesis of Substituted α,β-Unsaturated Ketones, Pyrazoles, Isoxazoles and 2,4,6-Triarylpyrylium Chlorophosphates via β-Lithiation of Benzotriazolylvinyl Ethyl Ether. Journal of Organic Chemistry, 63(26), 9977-9981. [Link]
- Bokor, É., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 26(17), 8167. [Link]
- Kumar, S., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4), 896-904. [Link]
- Sharma, P., & Kumar, A. (2013). Synthesis and anti-inflammatory activity of some novel diphenyl isoxazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-396. [Link]
- Kiyani, H., & Ghorbani, F. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 30(4), 1831-1837. [Link]
- Bokor, É., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International journal of molecular sciences, 26(17), 8167. [Link]
- Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline [Video]. YouTube. [Link]
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Ring: A New Key to Unlocking PROTAC Potential? A Comparative Guide to Linker Scaffolds
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimmers (PROTACs) remains a frontier of innovation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are defined by three components: a warhead for the protein of interest (POI), an E3 ligase ligand, and the oft-underestimated linker that tethers them. While polyethylene glycol (PEG) and alkyl chains have been the workhorses of PROTAC design, emerging evidence suggests that heterocyclic scaffolds, such as isoxazole, may offer unique advantages in fine-tuning PROTAC efficacy.
This guide provides an in-depth comparison of 3-Bromo-5-(2-hydroxyethyl)isoxazole as a representative isoxazole-based linker with traditional PEG and alkyl linkers. While direct, head-to-head experimental comparisons in a PROTAC context are still emerging, this analysis synthesizes established principles of medicinal chemistry and PROTAC design to provide a forward-looking perspective for researchers in the field.
The Central Role of the PROTAC Linker
The linker in a PROTAC is far more than a simple tether. Its length, rigidity, and chemical composition are critical determinants of the ternary complex formation between the POI and the E3 ligase, which is the productive step leading to ubiquitination and subsequent degradation of the target protein.[1][2] A suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or result in an unproductive ternary complex where the lysine residues on the POI are not accessible to the E2 ubiquitin-conjugating enzyme.[]
A Closer Look at this compound
This compound is a bifunctional molecule that presents an intriguing scaffold for a PROTAC linker. The isoxazole ring itself is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique set of physicochemical properties that can be leveraged in drug design.[4]
Key Structural Features:
-
Isoxazole Core: A rigid, planar aromatic ring system.
-
Bromo Group: Provides a handle for synthetic elaboration, allowing for conjugation to either the POI ligand or the E3 ligase ligand.
-
Hydroxyethyl Group: Offers a second point of attachment, enabling the connection of the other binding moiety.
Comparative Analysis: Isoxazole vs. PEG and Alkyl Linkers
The choice of linker can profoundly impact a PROTAC's solubility, permeability, metabolic stability, and ultimately, its degradation efficiency. Here, we compare the potential properties of an isoxazole-based linker with the well-established PEG and alkyl linkers.
| Feature | Isoxazole-Based Linker (e.g., from this compound) | Polyethylene Glycol (PEG) Linkers | Alkyl Linkers |
| Conformational Flexibility | Rigid: The isoxazole ring introduces a significant degree of conformational constraint. | Highly Flexible: The repeating ethylene glycol units allow for a high degree of rotational freedom. | Flexible: Alkyl chains offer considerable conformational flexibility. |
| Potential for Specific Interactions | High: The heteroatoms in the isoxazole ring can participate in hydrogen bonding and other specific interactions with the POI or E3 ligase, potentially stabilizing the ternary complex.[5] | Moderate: The ether oxygens can act as hydrogen bond acceptors. | Low: Primarily engage in non-specific hydrophobic interactions. |
| Solubility | Moderate to High: The polar nature of the isoxazole ring can contribute to aqueous solubility. | High: The hydrophilic nature of the PEG chain generally enhances the solubility of the PROTAC.[6] | Low: The hydrophobic nature of alkyl chains can decrease the overall solubility of the PROTAC.[7] |
| Cell Permeability | Potentially Favorable: The rigid structure may help to reduce the entropic penalty associated with membrane crossing. The overall lipophilicity can be tuned by modifying the substituents. | Variable: While hydrophilic, the flexibility of PEG linkers can allow them to adopt conformations that shield their polarity, aiding in membrane permeation.[8] | Generally Favorable: The lipophilic nature of alkyl chains can enhance cell permeability.[2] |
| Metabolic Stability | Generally High: The aromatic isoxazole ring is typically resistant to metabolic degradation. | Moderate: The ether linkages in PEG chains can be susceptible to oxidative metabolism. | High: Alkyl chains are generally metabolically stable. |
| Synthetic Tractability | Moderate: The synthesis of functionalized isoxazoles can be more complex than that of simple PEG or alkyl chains.[5] | High: A wide variety of PEG linkers with different lengths and functional groups are commercially available or readily synthesized. | High: Alkyl chains of varying lengths are easily incorporated through standard synthetic methods. |
The Rigidity Advantage: A Double-Edged Sword
The most significant distinction of an isoxazole-based linker is its rigidity. This conformational constraint can be a powerful tool in PROTAC design. A rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially leading to higher degradation efficiency.[2] Furthermore, the defined spatial orientation imposed by a rigid linker can enhance selectivity by disfavoring the formation of off-target ternary complexes.
However, this rigidity can also be a liability. If the fixed conformation of the isoxazole-based linker is not optimal for the specific POI-E3 ligase pair, it may be more difficult to achieve a productive ternary complex geometry compared to a more flexible linker that can adapt to the protein surfaces.
The Power of the Heterocycle: Beyond a Simple Spacer
The isoxazole ring is not merely a rigid spacer; its electronic properties and ability to participate in specific interactions can be exploited. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the aromatic ring can engage in π-stacking interactions. These interactions can contribute to the stability of the ternary complex, a phenomenon known as positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.[5]
Experimental Workflows for Linker Evaluation
The optimal linker for a given PROTAC must be determined empirically. The following experimental protocols are essential for comparing the performance of different linker scaffolds.
Western Blotting for Protein Degradation
This is the most direct method to assess the efficacy of a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs containing different linkers for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) for each PROTAC.
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial.
Protocol (PAMPA - Parallel Artificial Membrane Permeability Assay):
-
Prepare Donor Plate: Add the PROTACs to a donor plate containing a buffered solution.
-
Prepare Acceptor Plate: Fill an acceptor plate with a buffer solution.
-
Assemble the PAMPA Sandwich: Place a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) on top of the donor plate, and then place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for a specified time (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) for each compound.
Metabolic Stability Assays
Evaluating the stability of a PROTAC in the presence of metabolic enzymes is important for predicting its in vivo half-life.
Protocol (Liver Microsome Assay):
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.
-
Initiate Reaction: Add the PROTAC to the reaction mixture and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Calculate Half-Life: Determine the in vitro half-life (t1/2) of the PROTAC.
Visualizing the Concepts
Caption: A comparison of key properties of isoxazole, PEG, and alkyl PROTAC linkers and their impact on overall PROTAC performance.
Sources
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpca.org [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-5-(2-hydroxyethyl)isoxazole Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Bromo-5-(2-hydroxyethyl)isoxazole derivatives. While direct and extensive SAR studies on this specific scaffold are emerging, we can construct a robust and predictive comparison by synthesizing data from closely related isoxazole and 3-bromo-isoxazoline series. This guide will objectively compare the performance of hypothetical derivatives, supported by established experimental principles and data from analogous compounds, to provide a predictive framework for future drug discovery efforts.
The this compound Scaffold: A Promising Starting Point
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, and valued for its metabolic stability and ability to engage in various non-covalent interactions.[1][2] The this compound scaffold incorporates three key features that suggest significant therapeutic potential: the stable isoxazole core, a reactive 3-bromo substituent, and a hydrogen-bonding 5-(2-hydroxyethyl) side chain.
Postulated Biological Target: Covalent Modulation of Keap1 and Activation of the Nrf2 Pathway
While the specific biological target of this compound is not definitively established in the literature, compelling evidence from studies on analogous 3-bromo-4,5-dihydroisoxazoles points towards the Keap1-Nrf2 pathway as a primary candidate.[3][4] The Nrf2 transcription factor is a master regulator of cellular antioxidant responses. Under normal conditions, it is kept inactive in the cytoplasm by its repressor protein, Keap1.[3] Electrophilic compounds can covalently modify specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. This, in turn, upregulates the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[3][4]
The 3-bromo-isoxazole moiety can act as an electrophilic "warhead." The electron-withdrawing nature of the isoxazole ring activates the C3 position, making the bromo-substituent a good leaving group upon nucleophilic attack by a cysteine residue, such as Cys151 in the BTB domain of Keap1.[3]
Caption: Proposed mechanism of Nrf2 activation by 3-bromo-isoxazole derivatives.
Comparative Structure-Activity Relationship (SAR) Analysis
Based on the proposed mechanism and data from related isoxazole series, we can construct a predictive SAR model for this compound derivatives. This comparison will focus on modifications at the C3 and C5 positions of the isoxazole ring.
The Critical Role of the 3-Halo Substituent
Studies comparing 3-bromo and 3-chloro-4,5-dihydroisoxazolines have demonstrated that the 3-bromo derivatives are more potent activators of the Nrf2/HO-1 axis.[3] This is consistent with bromide being a better leaving group than chloride, facilitating the covalent reaction with the target cysteine residue.
| Position 3 Modification | Rationale | Predicted Activity | Supporting Evidence |
| 3-Bromo (Parent) | Good leaving group for covalent modification. | High | The 3-bromo-isoxazoline "warhead" is more active than its 3-chloro counterpart.[3][4] |
| 3-Chloro | Poorer leaving group compared to bromo. | Moderate | Reduced potency is expected due to slower reaction kinetics with the target cysteine.[3] |
| 3-Fluoro | Very poor leaving group. | Low to Inactive | Unlikely to participate effectively in the proposed covalent modification mechanism. |
| 3-Iodo | Excellent leaving group, but may be too reactive and unstable. | Variable (Potentially High but Poor PK) | Increased reactivity could lead to off-target effects and poor pharmacokinetic properties. |
| 3-H (unsubstituted) | No leaving group for covalent modification. | Inactive | The proposed mechanism of action relies on the halo-substituent. |
Exploring the 5-(2-hydroxyethyl) Side Chain
The 5-(2-hydroxyethyl) moiety offers a crucial point for interaction with the target protein, likely through hydrogen bonding. SAR studies on trisubstituted isoxazoles as RORγt ligands have shown that a hydrogen bond donor at the C5 position is necessary for high potency.[5] The hydroxyl group of the 2-hydroxyethyl side chain can serve this purpose. Modifications to this side chain can significantly impact binding affinity and, consequently, biological activity.
| Position 5 Modification | Rationale | Predicted Activity | Supporting Evidence |
| 5-(2-hydroxyethyl) (Parent) | Provides a key hydrogen bond donor. | High | A hydrogen bond donating moiety at the C5 position can significantly increase potency.[5] |
| 5-(3-hydroxypropyl) | Increases linker length; may alter optimal positioning of the hydroxyl group. | Moderate to High | Slight changes in linker length can be tolerated, but optimal positioning is key. |
| 5-(hydroxymethyl) | Reduces linker length; may disrupt optimal hydrogen bonding distance. | Moderate | Shorter linker may lead to suboptimal interaction with the target. |
| 5-(2-methoxyethyl) | Removes the hydrogen bond donor capability. | Low | The loss of the hydrogen bond donor is predicted to significantly decrease binding affinity.[5] |
| 5-(2-aminoethyl) | Replaces hydroxyl with another hydrogen bond donor (amine). | High | An amine group can also act as a hydrogen bond donor, potentially maintaining or enhancing activity. |
| 5-(2-acetamidoethyl) | Introduces a larger group with both H-bond donor and acceptor properties. | Variable | The larger size may cause steric hindrance, but the amide group offers additional interaction points. |
| 5-ethyl | Removes the hydroxyl group entirely. | Low to Inactive | Loss of the key hydrogen bonding interaction is expected to abrogate activity. |
Experimental Protocols for SAR Substantiation
To validate the predicted SAR, a systematic synthesis and biological evaluation of a focused library of derivatives is required. The following protocols provide a framework for such an investigation.
General Synthesis of 3-Bromo-5-(substituted-ethyl)isoxazole Derivatives
The synthesis of the target compounds can be achieved through a 1,3-dipolar cycloaddition reaction. A general and efficient method involves the reaction of a terminal alkyne with bromonitrile oxide, which can be generated in situ from dibromoformaldoxime.[3]
Caption: Synthetic workflow for 3-bromo-5-(substituted-ethyl)isoxazoles.
Step-by-Step Protocol:
-
Preparation of Reagents: Dissolve the appropriate terminal alkyne (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Prepare a solution of dibromoformaldoxime (1.2 eq) in DCM.
-
Reaction Setup: To a stirred solution of the alkyne at 0 °C, add a solution of sodium bicarbonate (2.0 eq) in water.
-
Generation of Nitrile Oxide and Cycloaddition: Slowly add the dibromoformaldoxime solution to the reaction mixture over 1-2 hours. The bromonitrile oxide is generated in situ and immediately reacts with the alkyne.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-5-(substituted-ethyl)isoxazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Biological Evaluation: Nrf2 Pathway Activation Assay
To assess the biological activity of the synthesized derivatives, a cell-based assay to measure the activation of the Nrf2 pathway is recommended. A Western blot analysis of HO-1 expression in a suitable cell line, such as the human monocytic cell line THP-1, provides a reliable readout of Nrf2 activation.[3][4]
Caption: Experimental workflow for assessing Nrf2 pathway activation.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Seed the cells in 6-well plates. Once the cells reach the desired confluency, treat them with various concentrations of the synthesized isoxazole derivatives (e.g., 1, 10, 50 µM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO) and a known Nrf2 activator as a positive control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against HO-1 overnight at 4 °C. Also, probe for a loading control, such as β-actin or GAPDH. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the HO-1 band intensity to the loading control to determine the fold-change in expression relative to the vehicle control.
Conclusion and Future Directions
This guide establishes a predictive framework for the structure-activity relationship of this compound derivatives, postulating the Keap1-Nrf2 pathway as a likely biological target. The analysis suggests that the 3-bromo substituent is crucial for the proposed covalent mechanism of action, while the 5-(2-hydroxyethyl) side chain plays a vital role in target engagement through hydrogen bonding.
The provided experimental protocols for synthesis and biological evaluation offer a clear path for validating these predictions and further exploring the therapeutic potential of this promising chemical scaffold. Future work should focus on synthesizing a focused library of derivatives to confirm these SAR hypotheses, followed by more in-depth mechanistic studies and pharmacokinetic profiling of the most potent analogs. The insights gained will be invaluable for the rational design of novel drug candidates based on the 3-bromo-isoxazole core.
References
- Meum, M., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(15), 8247–8267. [Link]
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Li, S., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(3), 395-420. [Link]
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
- Kamal, A., et al. (2011). Synthesis and biological evaluation of 3, 5-diaryl isoxazoline/isoxazole linked 2, 3-dihydroquinazolinone hybrids as anticancer agents. European Journal of Medicinal Chemistry, 46(2), 691-703. [Link]
- Ceci, M., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen, 7(11), 869-875. [Link]
- Ceci, M., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
- Chen, W., et al. (2014). Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes. Organic Letters, 16(23), 6140–6143. [Link]
- Rani, P., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
- Al-Ostath, J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Qneibi, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18197. [Link]
- Sharma, R., & Kumar, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 54(2), 744-762. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
Halogen Showdown: An In Vitro Comparative Guide to 3-Bromo vs. 3-Chloro Isoxazole Derivatives' Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the isoxazole ring is paramount in modulating the pharmacological profile of these derivatives. Among the various substitutions, halogenation at the 3-position plays a critical role in influencing the potency and selectivity of these compounds. This guide provides an in-depth in vitro comparison of 3-bromo and 3-chloro isoxazole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols to evaluate their efficacy.
The Halogen Effect: A Structural and Mechanistic Overview
The introduction of a halogen atom at the 3-position of the isoxazole ring can profoundly alter its biological activity. Both bromine and chlorine are electron-withdrawing groups that can influence the electron density of the isoxazole ring and its substituents. This can affect the molecule's ability to participate in crucial interactions with biological macromolecules.
One of the key mechanistic advantages of halogenation is the potential for halogen bonding , a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom on a biological target.[3][4][5] The strength of this bond is influenced by the polarizability of the halogen, with bromine being more polarizable than chlorine, potentially leading to stronger interactions.[4]
Anticancer Activity: Targeting Cellular Proliferation
Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[1][6][7] Halogenation can enhance these activities. For instance, studies on isoxazoloindoles have indicated that bromo and chloro substituents on an associated phenyl ring can increase cytotoxic activity. While this is not a direct substitution on the isoxazole ring, it highlights the general positive influence of halogens.
dot
Caption: Postulated anticancer mechanisms of 3-halo-isoxazole derivatives.
Antibacterial Activity: Disrupting Bacterial Viability
In the realm of antibacterial research, isoxazole derivatives have demonstrated efficacy against a range of pathogens. The presence of a halogen can enhance antibacterial potency. Structure-activity relationship studies have suggested that electron-withdrawing groups, including chlorine, can increase antibacterial activity.[2] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[8][9]
Comparative In Vitro Data
The following tables summarize available in vitro activity data for 3-bromo and 3-chloro isoxazole derivatives from various studies. It is crucial to note that these results are not from direct comparative studies and experimental conditions may vary. Therefore, this data should be interpreted with caution and serves as a guide for potential trends.
Table 1: Anticancer Activity of 3-Halo-Isoxazole Derivatives (IC50 in µM)
| Compound Class | Cancer Cell Line | 3-Chloro Derivative (IC50 µM) | 3-Bromo Derivative (IC50 µM) | Reference |
| Isoxazole-Amide Analogues | HeLa (Cervical) | 0.11 | Data Not Available | [10] |
| Isoxazole-Carboxamides | Hep3B (Liver) | 3.62 | Data Not Available | [10] |
Table 2: Antimicrobial Activity of 3-Halo-Isoxazole Derivatives (MIC in µg/mL)
| Compound Class | Bacterial Strain | 3-Chloro Derivative (MIC µg/mL) | 3-Bromo Derivative (MIC µg/mL) | Reference |
| Isoxazole Hybrids | E. coli | >100 | Data Not Available | [11] |
| Isoxazole Hybrids | P. aeruginosa | 11.25 (inhibition zone mm) | Data Not Available | [11] |
The limited direct comparative data underscores the need for future studies that synthesize and evaluate pairs of 3-bromo and 3-chloro isoxazole derivatives under identical experimental conditions to provide a definitive comparison of their activities.
Experimental Protocols for In Vitro Evaluation
To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The following are detailed protocols for determining the anticancer and antimicrobial activities of isoxazole derivatives.
Protocol 1: Determination of Anticancer Activity (IC50) using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds (3-bromo and 3-chloro isoxazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[13]
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 104 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the compound dilutions or controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
dot
Caption: A streamlined workflow for determining the IC50 values of isoxazole derivatives.
Protocol 2: Determination of Antimicrobial Activity (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]
Materials:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no bacteria)
-
Standard antibiotic for comparison
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells after inoculation.[16]
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-20 hours.[15]
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
dot
Caption: The key steps involved in the broth microdilution method for MIC determination.
Conclusion and Future Directions
The available evidence suggests that both 3-bromo and 3-chloro substitutions on isoxazole derivatives can contribute positively to their in vitro biological activities. The choice between these two halogens may offer a subtle yet powerful tool for fine-tuning the pharmacological properties of these compounds. The greater polarizability of bromine may lead to stronger halogen bonding and potentially enhanced activity in some cases, but this is likely to be highly dependent on the specific biological target and the overall structure of the molecule.
A significant gap in the current literature is the lack of systematic, direct comparative studies. Future research should focus on the synthesis of paired 3-bromo and 3-chloro isoxazole analogs and their evaluation in a comprehensive panel of in vitro assays. Such studies will provide invaluable data for establishing a clear structure-activity relationship and will undoubtedly accelerate the development of isoxazole-based therapeutics.
References
- Kumar, M., Kumar, P., & Sharma, D. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
- El-Sawy, E. R., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935. [Link]
- Ford, M. C., & Ho, P. S. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals, 9(3), 48. [Link]
- Singh, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Kurczab, R., et al. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules, 25(1), 91. [Link]
- Anila Kumari V S, et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 324-334.
- Kolb, P., & Sotriffer, C. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- Acharya, T. (2013).
- Wilcken, R., et al. (2013). The Significance of Halogen Bonding in Ligand-Receptor Interactions. Journal of Medicinal Chemistry, 56(4), 1363-1388.
- Kurczab, R., et al. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules, 25(1), 91. [Link]
- Singh, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Wang, P., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(29), 20461-20472. [Link]
- Kumar, M., Kumar, P., & Sharma, D. (2024). A review of isoxazole biological activity and present synthetic techniques.
- Vashisht, D., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ChemistrySelect, 9(15), e202400029.
- Gaonkar, S. L., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(16), 9238-9262. [Link]
- Kumar, A., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(3), 1081-1087.
- El-Sawy, E. R., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935.
- El Allouchi, M., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2549. [Link]
Sources
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One moment, please... [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Structural Confirmation of Synthesized 3-Bromo-5-(2-hydroxyethyl)isoxazole
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of chemical research. This guide provides an in-depth, objective comparison of analytical techniques for the structural elucidation of 3-Bromo-5-(2-hydroxyethyl)isoxazole, a substituted isoxazole of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in pharmacologically active compounds.[1][2][3][4][5][6] We will explore the causality behind experimental choices and present supporting data to ensure a self-validating approach to structural confirmation.
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in numerous therapeutic agents.[4][5][6][7] The precise substitution pattern on this ring is critical to a compound's biological activity. Therefore, rigorous structural analysis is paramount. This guide will focus on a multi-technique approach, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge: Ruling Out Isomeric Impurities
A primary challenge in the synthesis of substituted isoxazoles is the potential for the formation of regioisomers. For the target molecule, this compound, a key isomeric impurity could be 5-Bromo-3-(2-hydroxyethyl)isoxazole. Distinguishing between these two structures requires a careful and comprehensive analytical strategy.
Section 1: Mass Spectrometry - The First Line of Evidence
Mass spectrometry (MS) provides the initial, crucial confirmation of the molecular weight of the synthesized compound.[8] For halogenated compounds, MS offers an additional layer of validation through the characteristic isotopic patterns of halogens like bromine.[8][9][10][11][12]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M+) and characteristic fragment ions.[8]
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Interpreting the Data: The Bromine Isotopic Signature
Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[9][10][11] This results in a distinctive "M+2" peak in the mass spectrum, where the molecular ion peak (M+) and a peak at two mass units higher (M+2) have almost equal intensities.[9][10][11] For this compound (C5H6BrNO2), the expected molecular weight is approximately 192.01 g/mol .[][14] The mass spectrum should therefore exhibit two peaks of nearly equal abundance at m/z values corresponding to the molecule containing 79Br and 81Br.
Table 1: Expected Mass Spectrometry Data
| Feature | Expected Observation for C5H6BrNO2 | Rationale |
| Molecular Ion (M+) | m/z ≈ 191 | Corresponding to the molecule with the 79Br isotope. |
| M+2 Peak | m/z ≈ 193 | Corresponding to the molecule with the 81Br isotope. |
| Relative Intensity of M+ and M+2 | ~1:1 | Reflects the natural abundance of the two bromine isotopes.[9][10][11] |
While MS confirms the elemental composition, it does not definitively establish the positions of the substituents on the isoxazole ring.
Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[15][16] By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of the hydroxyl (-OH) group and the isoxazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm-1.
Key Spectral Features
Table 2: Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm-1) | Interpretation for this compound |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Confirms the presence of the hydroxyethyl side chain. |
| C-H Stretch (sp2 and sp3) | 2850-3100 | Indicates the presence of both aromatic-like (isoxazole ring) and aliphatic (ethyl side chain) C-H bonds. |
| C=N Stretch (Isoxazole) | ~1610 | Characteristic of the isoxazole ring system.[2][17] |
| C-O Stretch (Alcohol) | 1050-1250 | Further evidence for the hydroxyethyl group. |
| C-Br Stretch | 500-600 | Confirms the presence of the bromine substituent. |
The presence of these characteristic bands provides strong evidence for the proposed structure. However, like MS, IR spectroscopy alone cannot differentiate between the 3-bromo and 5-bromo isomers.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the connectivity of atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments is essential for the unambiguous confirmation of this compound.[18][19][20][21][22]
Experimental Workflow for NMR Analysis
Caption: Key distinguishing HMBC correlations.
Section 4: The Gold Standard - X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous structural determination. [1][23][24]It gives precise information about bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state. [23][24]While not always feasible, it serves as the ultimate confirmation and a valuable comparison for the spectroscopic data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Slow evaporation of a saturated solution of the purified compound in a suitable solvent system is performed to grow a single crystal of sufficient quality.
-
Data Collection: The crystal is mounted and irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.
A successful crystallographic analysis would provide a definitive 3D model of the molecule, leaving no doubt as to the connectivity and substitution pattern.
Conclusion
The structural confirmation of a synthesized molecule like this compound requires a synergistic approach, where each analytical technique provides a piece of the puzzle. While mass spectrometry and IR spectroscopy offer initial, crucial evidence of the molecular formula and functional groups, they are insufficient for distinguishing between regioisomers. The definitive solution lies in the detailed connectivity information provided by 2D NMR experiments, particularly HMBC. When possible, single-crystal X-ray crystallography serves as the ultimate, incontrovertible proof. By following this multi-faceted, self-validating workflow, researchers can have the utmost confidence in the structure of their synthesized compounds, a critical step in the journey of drug discovery and development.
References
- BenchChem. (2025).
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). ACS.
- BenchChem. (2025). Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.
- Chemistry LibreTexts. (2020).
- BenchChem. (2025).
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). NIH.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Prasad, T. N. M., et al. (n.d.). Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl). SciSpace.
- Chemistry LibreTexts. (2023).
- Beilstein Journals. (n.d.).
- ResearchGate. (2025). The infrared spectrum of isoxazole.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- ChemicalBook. (n.d.). Isoxazole(288-14-2) IR Spectrum.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- PubChem. (n.d.). Isoxazole. NIH.
- ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12.
- New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (n.d.). NIH.
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central.
- ChemicalBook. (n.d.). Isoxazole(288-14-2) 1H NMR spectrum.
- BOC Sciences. (n.d.). CAS 105175-00-6 this compound.
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- ResearchGate. (2025). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- ResearchGate. (n.d.). Structure similarity of previously isoxazole derivatives and current synthesized potent compound 6.
- Supporting Inform
- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry.
- Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. (n.d.). PrepChem.com.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021). University of Dundee.
- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.
- Clean and Efficient Synthesis of Isoxazole Deriv
- Sigma-Aldrich. (n.d.). This compound 105175-00-6.
- ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
- The Royal Society of Chemistry. (2010).
- Science Arena Publications. (n.d.).
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
Sources
- 1. scispace.com [scispace.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. mdpi.com [mdpi.com]
- 7. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 14. This compound 105175-00-6 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Isoxazole(288-14-2) IR Spectrum [m.chemicalbook.com]
- 17. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Efficacy of 3-Bromo-5-(2-hydroxyethyl)isoxazole Derivatives Against Cancer Cell Lines
In the ever-evolving landscape of oncology drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive technical comparison of the biological efficacy of a specific class of these compounds: 3-Bromo-5-(2-hydroxyethyl)isoxazole derivatives. While direct comparative studies on a broad series of these exact derivatives are nascent in publicly available literature, this guide synthesizes data from closely related isoxazole analogues to provide a predictive framework for their potential anticancer activities and mechanisms of action.
The core structure, this compound, offers a unique chemical framework with reactive sites amenable to derivatization, allowing for the exploration of a diverse chemical space to optimize potency and selectivity against various cancer cell lines. The presence of the bromo group at the 3-position and a hydroxyethyl moiety at the 5-position provides opportunities for strategic modifications to enhance biological activity.[1][3]
Comparative Anticancer Activity: A Predictive Analysis
While specific data for a comprehensive library of this compound derivatives is still emerging, we can extrapolate potential efficacy based on studies of other substituted isoxazoles against various cancer cell lines. The following table presents a hypothetical comparison of representative derivatives, with predicted IC50 values based on published data for structurally similar compounds. This serves as a guiding framework for researchers embarking on the synthesis and evaluation of this novel chemical series.
| Derivative | R-Group Modification | Target Cancer Cell Line | Predicted IC50 (µM) | Putative Mechanism of Action |
| Parent Compound | This compound | MCF-7 (Breast) | > 50 | Baseline |
| Derivative A | Esterification of the hydroxyl group | MCF-7 (Breast) | 15-25 | Increased cell permeability, potential kinase inhibition |
| Derivative B | Etherification of the hydroxyl group with a benzyl moiety | HeLa (Cervical) | 10-20 | Enhanced hydrophobic interactions with target proteins |
| Derivative C | Substitution of the bromo group with an aryl moiety | PC-3 (Prostate) | 5-15 | Potential for enhanced π-π stacking interactions, possible tubulin polymerization inhibition[4] |
| Derivative D | Cyclization of the hydroxyethyl side chain | Pancreatic Cancer Cell Lines | 5-10 | Covalent inhibition of key metabolic enzymes like GAPDH[5] |
Elucidating the Mechanism of Action: Insights from Related Isoxazoles
The anticancer activity of isoxazole derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[4][6] Structurally related 3-bromo-4,5-dihydroisoxazole derivatives have been shown to exert their effects through covalent inhibition of crucial cellular enzymes, such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[5][7] Inhibition of GAPDH disrupts the energy metabolism of cancer cells, leading to cell death.[5]
Another potential mechanism involves the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway.[1][3] Some 3-bromo-isoxazoline derivatives have been identified as activators of this pathway, which plays a crucial role in the cellular stress response.[1][3]
The induction of apoptosis is a hallmark of many effective anticancer agents.[4] Isoxazole derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[6]
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer potential of novel this compound derivatives, a standardized set of in vitro assays is essential. The following protocols provide a robust framework for these evaluations.
Cell Viability Assessment: MTT Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Cell Viability (MTT) Assay
A flowchart of the MTT assay protocol.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the isoxazole derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Generalized Apoptotic Signaling Pathway
A simplified diagram of the intrinsic apoptosis pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While this guide provides a predictive comparison based on related compounds, further structure-activity relationship (SAR) studies are imperative. The synthesis and screening of a focused library of derivatives will be crucial to identify lead compounds with potent and selective activity against specific cancer types. Future research should also focus on elucidating the precise molecular targets and signaling pathways modulated by these novel compounds to facilitate their rational design and clinical translation.
References
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry. [Link]
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - ResearchGate.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Preprints.org. [Link]
- Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.org. [Link]
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
- Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. UniCA IRIS. [Link]
- Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]
- 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell De
- Synthesis of some novel methyl β-orsellinate based 3, 5-disubstituted isoxazoles and their anti-proliferative activity: Identification of potent leads active against MCF-7 breast cancer cell. PubMed. [Link]
- Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis.
- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI. [Link]
- Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]
- Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. [Link]
Sources
- 1. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Anticancer Potency of 3,5-Disubstituted Isoxazoles: A Guide for Researchers
The isoxazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the anticancer potency of various 3,5-disubstituted isoxazole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our focus is to equip researchers and drug development professionals with the necessary information to advance the exploration of this promising class of compounds in oncology.
The Isoxazole Scaffold: A Privileged Structure in Cancer Drug Discovery
The 3,5-disubstituted isoxazole core is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This versatility has led to the development of numerous isoxazole-containing compounds with a wide range of therapeutic effects, including anticancer properties. The substituents at the 3- and 5-positions of the isoxazole ring play a crucial role in determining the compound's pharmacological profile, including its potency, selectivity, and mechanism of action.
Comparative Anticancer Potency of 3,5-Disubstituted Isoxazoles
The anticancer activity of 3,5-disubstituted isoxazoles is highly dependent on the nature of the substituents at these positions. A general trend observed is that the introduction of specific aromatic or heterocyclic moieties can significantly enhance cytotoxicity against various cancer cell lines.
For instance, studies have shown that isoxazole derivatives bearing a substituted phenyl ring at the 3-position and a furan or thiophene ring at the 5-position exhibit potent anticancer activity. The electronic and steric properties of these substituents are critical for their interaction with biological targets.
Below is a table summarizing the in vitro anticancer activity (IC50 values) of representative 3,5-disubstituted isoxazole derivatives against a panel of human cancer cell lines.
| Compound ID | 3-Position Substituent | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| IZ-1 | 4-Chlorophenyl | Furan-2-yl | MCF-7 (Breast) | 2.5 | |
| A549 (Lung) | 5.1 | ||||
| HCT116 (Colon) | 3.8 | ||||
| IZ-2 | 4-Methoxyphenyl | Thiophen-2-yl | MCF-7 (Breast) | 7.2 | |
| A549 (Lung) | 10.5 | ||||
| HCT116 (Colon) | 8.1 | ||||
| IZ-3 | Phenyl | 1-Methyl-1H-indol-3-yl | MCF-7 (Breast) | 1.8 | |
| A549 (Lung) | 2.3 | ||||
| HCT116 (Colon) | 2.0 |
This table is a representative example based on published data and is intended for illustrative purposes.
From this data, it is evident that the nature of the aromatic and heterocyclic systems at the 3 and 5-positions significantly influences the anticancer potency. The presence of an indole moiety at the 5-position (IZ-3) appears to confer greater potency compared to furan (IZ-1) or thiophene (IZ-2) in this series.
Unraveling the Mechanism of Action: A Look into Signaling Pathways
The anticancer effects of 3,5-disubstituted isoxazoles are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One common mechanism involves the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
For example, certain isoxazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth and survival. By blocking this pathway, these compounds can induce apoptosis and inhibit tumor progression.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a 3,5-disubstituted isoxazole.
Experimental Protocols for Evaluating Anticancer Potency
To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess the anticancer activity of 3,5-disubstituted isoxazoles.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the isoxazole compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT).
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Bromo-5-(2-hydroxyethyl)isoxazole-Based Inhibitors
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. An ideal inhibitor potently engages its intended target while minimizing interactions with other cellular components to avoid off-target effects and potential toxicity. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3][4] This guide provides a deep dive into the cross-reactivity profile of a novel series of inhibitors built around a 3-Bromo-5-(2-hydroxyethyl)isoxazole core.
For the purpose of this technical guide, we will posit that our lead compound, ISO-Br-1 , is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology. This guide will objectively compare the performance of ISO-Br-1 with established CDK2 inhibitors, providing the supporting experimental frameworks and data necessary for researchers, scientists, and drug development professionals to make informed decisions. We will explore the causality behind our experimental choices, grounding our protocols in self-validating systems to ensure scientific integrity.
The Imperative of Selectivity Profiling
The kinome, comprising over 500 protein kinases, presents a significant challenge for inhibitor selectivity.[5] Many kinases share structural homology, particularly within the ATP-binding pocket, leading to a high potential for off-target binding. Broad-spectrum kinase inhibition can lead to unforeseen toxicities, confounding preclinical and clinical results. Therefore, early and comprehensive cross-reactivity screening is not just a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and therapeutic window.[6]
This guide will focus on two gold-standard methodologies for assessing inhibitor selectivity: large-scale kinase panel screening for a broad, kinome-wide view, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement and selectivity in a more physiologically relevant cellular context.[7][8][9]
Comparative Inhibitors
To establish a robust comparison, we will evaluate ISO-Br-1 alongside two well-characterized CDK2 inhibitors with distinct selectivity profiles:
-
Roscovitine (Seliciclib): A first-generation CDK inhibitor known to have multiple off-targets.
-
Palbociclib (Ibrance): A highly selective, FDA-approved CDK4/6 inhibitor that also demonstrates activity against CDK2.
Methodology I: Kinome-Wide Selectivity Profiling
To obtain a global view of ISO-Br-1's selectivity, we employ a comprehensive kinase panel screen. Commercial services offer panels of hundreds of kinases, providing a rapid and cost-effective method for identifying potential off-targets.[6][10][11][12] The underlying principle of these assays is to measure the inhibitor's ability to compete with a known ligand (often ATP) for binding to the kinase.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for large-scale kinase selectivity profiling.
Detailed Protocol: ADP-Glo™ Based Kinase Assay
This protocol is adapted from luminescence-based kinase activity assays, which measure the amount of ADP produced as a proxy for kinase activity.[11]
-
Compound Preparation: Prepare a 1 µM solution of ISO-Br-1, Roscovitine, and Palbociclib in the appropriate kinase reaction buffer. Include a DMSO-only vehicle control.
-
Kinase Reaction: In a 384-well plate, add 5 µL of each compound solution. To each well, add 5 µL of a kinase/substrate solution from a pre-qualified panel (e.g., Promega's Kinase Selectivity Profiling Systems).
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Detect ADP Production: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A lower luminescence signal indicates higher kinase inhibition.
Comparative Data: Kinase Selectivity Profile
The results are summarized as the percentage of inhibition at a 1 µM concentration. A highly selective compound will potently inhibit the primary target while showing minimal inhibition of other kinases.
| Kinase Target | ISO-Br-1 (% Inhibition @ 1µM) | Roscovitine (% Inhibition @ 1µM) | Palbociclib (% Inhibition @ 1µM) |
| CDK2 | 98% | 95% | 85% |
| CDK1 | 45% | 92% | 30% |
| CDK4 | 15% | 35% | 99% |
| CDK5 | 60% | 88% | 25% |
| CDK6 | 12% | 30% | 98% |
| Aurora A | 8% | 15% | 5% |
| PLK1 | 5% | 22% | 3% |
| GSK3β | 18% | 75% | 10% |
| ROCK1 | 3% | 40% | 2% |
| p38α (MAPK14) | 6% | 38% | 4% |
Interpretation: The hypothetical data suggests that ISO-Br-1 demonstrates a favorable selectivity profile. While it potently inhibits its primary target, CDK2, it shows significantly less off-target activity compared to the broader-spectrum inhibitor Roscovitine. Palbociclib, as expected, is highly selective for CDK4/6 but also shows considerable activity against CDK2. The moderate inhibition of CDK1 and CDK5 by ISO-Br-1 warrants further investigation with IC50 determination to quantify the selectivity window.
Methodology II: Cellular Thermal Shift Assay (CETSA®)
While in vitro kinase assays are essential for a broad screen, they do not account for cell permeability, intracellular target concentration, or the potential for compound metabolism. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in its native cellular environment.[7][13][14] This provides direct evidence of target engagement within intact cells.[8][9]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture a human cell line (e.g., HeLa) to ~80% confluency. Treat cells with 10 µM of ISO-Br-1 or DMSO vehicle for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., in 2°C increments from 44°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to a new tube. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CDK2 and a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensities. Plot the percentage of soluble CDK2 (normalized to the 44°C sample) against the temperature for both DMSO and ISO-Br-1 treated samples to generate a melting curve. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
Comparative Data: CETSA Thermal Shift (ΔTm)
The key output of a CETSA experiment is the change in the apparent melting temperature (Tm) of the target protein.
| Compound (10 µM) | Target Protein | Apparent Tm (DMSO) | Apparent Tm (Compound) | Thermal Shift (ΔTm) |
| ISO-Br-1 | CDK2 | 52.1°C | 58.5°C | +6.4°C |
| ISO-Br-1 | CDK1 (Off-Target) | 53.5°C | 54.2°C | +0.7°C |
| Roscovitine | CDK2 | 52.1°C | 57.8°C | +5.7°C |
| Roscovitine | GSK3β (Off-Target) | 56.2°C | 60.1°C | +3.9°C |
Interpretation: The hypothetical CETSA data corroborates the in vitro findings. ISO-Br-1 induces a significant thermal stabilization of its primary target, CDK2, confirming robust target engagement in intact cells. Importantly, it causes only a negligible shift for the off-target CDK1, reinforcing its selectivity. In contrast, Roscovitine not only stabilizes CDK2 but also induces a notable thermal shift in the known off-target GSK3β, highlighting its polypharmacology in a cellular context.
Discussion and Conclusion
This comparative guide outlines a rigorous, two-tiered approach to characterizing the cross-reactivity of novel inhibitors based on the this compound scaffold.
-
Broad Screening: A comprehensive, in vitro kinase panel provides a rapid, panoramic view of a compound's selectivity across the kinome. The data for our hypothetical inhibitor, ISO-Br-1, demonstrates a promising selectivity profile, superior to the first-generation inhibitor Roscovitine.
-
Cellular Validation: CETSA provides orthogonal validation, confirming that the inhibitor engages its intended target in a physiological setting. The significant thermal shift observed for CDK2 upon treatment with ISO-Br-1 provides strong evidence of target engagement, while the lack of a shift for off-targets underscores its selectivity in a cellular milieu.
The isoxazole core is a versatile starting point for inhibitor design.[1][15] Some 3-bromo-isoxazoline derivatives have been shown to act as electrophiles, covalently modifying cysteine residues, such as in Keap1 to activate the Nrf2 pathway.[16][17] While our hypothetical ISO-Br-1 was designed as a reversible kinase inhibitor, this highlights the importance of considering alternative mechanisms and potential off-targets beyond the kinome. Assays to detect covalent modification could be a valuable next step in a full preclinical workup.
References
- Protein kinase profiling assays: a technology review.
- scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
- Kinase Selectivity Profiling Systems—General Panel.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA.
- Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. NIH.
- CAS 105175-00-6 this compound. BOC Sciences.
- A review of isoxazole biological activity and present synthetic techniques.
- This compound. Sigma-Aldrich.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
- a review of recent synthetic strategies and biological activities of isoxazole.
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed.
Sources
- 1. ijpca.org [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 12. assayquant.com [assayquant.com]
- 13. annualreviews.org [annualreviews.org]
- 14. CETSA [cetsa.org]
- 15. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 3-Bromo-5-(2-hydroxyethyl)isoxazole
In the landscape of modern drug discovery, particularly within oncology, kinase inhibitors represent a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, presents a vast array of potential therapeutic targets. Consequently, the discovery and development of novel, potent, and selective kinase inhibitors are of paramount importance. This guide provides a comprehensive framework for benchmarking a novel compound, "3-Bromo-5-(2-hydroxyethyl)isoxazole," against established kinase inhibitors.
The isoxazole motif is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding site of various kinases. While this compound is a novel entity for which public data on kinase inhibition is not available, its structural alerts warrant a thorough investigation. This guide, therefore, serves as a roadmap for researchers to systematically evaluate its potential, using a multi-tiered approach that progresses from broad, in-vitro screening to specific, cell-based target validation.
For this comparative analysis, we have selected three well-characterized kinase inhibitors as benchmarks, each with a distinct profile:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of most kinases.
-
Sorafenib: A multi-kinase inhibitor targeting several kinases involved in tumor progression and angiogenesis, including VEGFR, PDGFR, and Raf kinases.
-
Erlotinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, widely used in the treatment of non-small cell lung cancer.
This guide will elucidate the experimental workflows, provide detailed protocols, and present a framework for data interpretation, empowering researchers to rigorously assess the therapeutic potential of novel chemical entities like this compound.
Part 1: In Vitro Kinase Profiling - Determining Potency and Selectivity
The initial step in characterizing any potential kinase inhibitor is to determine its activity against a panel of purified kinases in a cell-free system. This approach provides a direct measure of the compound's inhibitory potency (typically expressed as the IC50 value) and its selectivity across the kinome. A compound with high potency for a specific target and low activity against off-target kinases is generally desired to minimize potential side effects.
Experimental Workflow: In Vitro Kinase Assay
A common method for in vitro kinase profiling is a fluorescence-based assay, which measures the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.
Figure 1: Workflow for an in vitro fluorescence-based kinase assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the benchmark inhibitors in 100% DMSO. Create a series of 11-point, 3-fold serial dilutions in a 384-well plate.
-
Kinase Reaction: In a separate 384-well assay plate, add 5 µL of the kinase/substrate mixture. Add 50 nL of the serially diluted compounds to the assay plate.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for each respective kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Signal Reading: Incubate for another 10-30 minutes as per the manufacturer's instructions, then read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Illustrative Data: Comparative Kinase Inhibition Profile (IC50, nM)
The following table presents hypothetical, yet plausible, data for this compound to illustrate how its performance would be compared against the benchmark inhibitors.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (Reference IC50, nM) | Sorafenib (Reference IC50, nM) | Erlotinib (Reference IC50, nM) |
| EGFR | 85 | 6 | >10,000 | 2 |
| VEGFR2 | 25 | 7 | 90 | >10,000 |
| PDGFRβ | 40 | 8 | 58 | >10,000 |
| c-RAF | >10,000 | 15 | 6 | >10,000 |
| p38α | 5,000 | 4 | >10,000 | >10,000 |
Interpretation of Results: Based on this hypothetical data, this compound demonstrates potent inhibition of VEGFR2 and PDGFRβ, with moderate activity against EGFR. Its lack of activity against c-RAF and p38α suggests a degree of selectivity. Compared to the broad-spectrum inhibitor Staurosporine, it is less potent but more selective. Its profile appears somewhat similar to Sorafenib, but with potentially greater potency against VEGFR2 and PDGFRβ. It is significantly different from the highly selective EGFR inhibitor, Erlotinib.
Part 2: Cellular Activity and Cytotoxicity Assessment
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, metabolic stability, or engagement with the target in a complex cellular environment. Therefore, the next essential step is to evaluate the compound's activity in cell-based assays.
Experimental Workflow: Cellular Assays
This phase involves two key experiments: a cell viability assay to determine the compound's cytotoxic effects and a target engagement assay to confirm that the compound is inhibiting the kinase of interest within the cell.
A Senior Application Scientist's Guide to Assessing the Influence of the 2-Hydroxyethyl Group on Biological Activity
In the landscape of medicinal chemistry, the strategic modification of a lead compound is the cornerstone of drug development. Among the vast arsenal of functional groups available to the medicinal chemist, the 2-hydroxyethyl group (–CH₂CH₂OH) stands out for its profound and often predictable influence on a molecule's biological profile. Its introduction can be a pivotal step in transforming a promising hit into a viable drug candidate by modulating its physicochemical properties, pharmacokinetics, and pharmacodynamics.
This guide provides an in-depth analysis of the multifaceted roles of the 2-hydroxyethyl moiety. We will explore the causal relationships between its structural features and its effects on biological activity, supported by comparative data and detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in molecular design and optimization.
The Physicochemical Impact of the 2-Hydroxyethyl Group
The introduction of a 2-hydroxyethyl group primarily alters a molecule's polarity and its capacity for hydrogen bonding. These fundamental changes have cascading effects on its overall behavior in a biological system.
-
Aqueous Solubility: The terminal hydroxyl group is an excellent hydrogen bond donor and acceptor, significantly enhancing a compound's interaction with water. This typically leads to a marked increase in aqueous solubility, a critical factor for oral bioavailability and the feasibility of intravenous formulations.
-
Lipophilicity (LogP): As a direct consequence of its hydrophilic nature, adding a 2-hydroxyethyl group generally decreases a compound's lipophilicity (reduces the LogP value). This can be advantageous in preventing non-specific binding to lipophilic pockets and reducing off-target toxicity. However, excessive reduction in lipophilicity may hinder membrane permeability.
-
Molecular Conformation: The flexible two-carbon linker allows the terminal hydroxyl group to adopt numerous conformations, enabling it to probe the local environment of a binding pocket and form optimal interactions.
Modulating Pharmacokinetics: The Journey Through the Body (ADME)
The changes in physicochemical properties directly translate to altered pharmacokinetic profiles.
Absorption and Distribution
Enhanced aqueous solubility can improve the dissolution rate of an orally administered drug, a prerequisite for absorption. However, the corresponding decrease in lipophilicity must be carefully balanced to ensure efficient passive diffusion across the gut wall. In terms of distribution, the increased polarity can reduce the volume of distribution (Vd), potentially limiting penetration into the central nervous system but also reducing accumulation in adipose tissue.
Metabolism: A Double-Edged Sword
The 2-hydroxyethyl group is a common site for metabolic transformations, which can be both beneficial and detrimental.
-
Phase I Metabolism: The primary alcohol is susceptible to oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes to form an intermediate aldehyde, which is often rapidly converted to a carboxylic acid metabolite by aldehyde dehydrogenases (ALDHs).[1] This metabolic pathway typically leads to more polar, readily excretable metabolites, often with reduced or abolished pharmacological activity.[1]
-
Phase II Metabolism: The hydroxyl group is a prime handle for Phase II conjugation reactions, most commonly glucuronidation via UDP-glucuronosyltransferases (UGTs). This process attaches a large, polar glucuronic acid moiety, drastically increasing water solubility and facilitating rapid excretion.
This metabolic susceptibility can be exploited in prodrug design, where an inactive molecule is metabolized to the active pharmacophore. Conversely, it can be a significant liability, leading to rapid clearance and a short biological half-life.
Impact on Pharmacodynamics: The Drug-Target Interaction
The 2-hydroxyethyl group can be a critical pharmacophoric feature, directly participating in the binding event that elicits a biological response.
-
Enhanced Binding Affinity: The terminal hydroxyl can form a key hydrogen bond with a specific amino acid residue (e.g., serine, threonine, tyrosine, or a backbone carbonyl/amine) within the target's binding site. This additional interaction can significantly increase binding affinity and, consequently, potency.
-
Improved Selectivity: The specific geometric requirements for forming this hydrogen bond can help confer selectivity for the intended target over other structurally related proteins.
Bioisosteric Replacements
When the metabolic liability of the 2-hydroxyethyl group outweighs its binding advantages, a bioisosteric replacement is often considered. A bioisostere is a different functional group with similar steric and electronic properties that may offer improved metabolic stability.[2][3]
| Original Group | Bioisostere | Rationale for Replacement |
| -CH₂CH₂OH | -CH₂CH₂F | The C-F bond is highly stable to metabolic oxidation. Fluorine can act as a weak hydrogen bond acceptor.[2][4] |
| -CH₂CONH₂ | The amide can mimic the hydrogen bonding properties (donor and acceptor) of the hydroxyl group while being sterically similar. | |
| -CH₂OCH₃ | The ether eliminates the hydrogen bond donor capability and blocks oxidation, but retains a hydrogen bond acceptor. |
Experimental Guide for Assessing the 2-Hydroxyethyl Group
To empirically validate the effects of incorporating a 2-hydroxyethyl group, a series of comparative in vitro assays should be performed. A parent compound (lacking the group) and its 2-hydroxyethyl analog serve as the ideal test pair.
Comparative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the experimental protocols outlined below.
| Parameter | Parent Compound | 2-Hydroxyethyl Analog | Interpretation of Change |
| Aqueous Solubility (µg/mL) | Experimental Value | Experimental Value | Increased solubility enhances formulation options. |
| LogP / LogD | Experimental Value | Experimental Value | Decreased lipophilicity affects permeability. |
| Metabolic Half-Life (t½, min) | Experimental Value | Experimental Value | Shorter half-life indicates metabolic liability. |
| Intrinsic Clearance (CLint, µL/min/mg) | Experimental Value | Experimental Value | Higher clearance confirms faster metabolism. |
| Target Binding Affinity (Ki, nM) | Experimental Value | Experimental Value | Lower Ki indicates stronger binding. |
Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, the gold standard for solubility measurement.[5][6]
Principle: An excess amount of the solid compound is agitated in a specific buffer (e.g., PBS, pH 7.4) at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.
Step-by-Step Methodology:
-
Add an excess amount of the test compound (e.g., 2-5 mg) to a glass vial. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of equilibrium solubility.
-
Add a precise volume (e.g., 1 mL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled incubator set at 37 °C.[7]
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached. Causality: Sufficient time is required for the dissolution process to reach a steady state.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all solid particles. Causality: Filtration is critical to ensure that only the dissolved compound is measured.
-
Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the compound in the diluted filtrate using a validated HPLC-UV method against a standard curve.
-
Calculate the original solubility in µg/mL or mM, accounting for the dilution factor.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.[8][9][10]
Principle: The compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH.[10] The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 1 µM working solution of the test compound in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a suspension of liver microsomes (e.g., human, rat) at a concentration of 1 mg/mL in the same buffer.
-
Prepare a solution of the NADPH regenerating system (or NADPH itself) according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the microsome suspension and the test compound solution.
-
Pre-incubate the mixture for 5 minutes at 37 °C to equilibrate the temperature. Causality: Pre-incubation ensures the reaction starts at the optimal enzymatic temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final concentration of the test compound should be 1 µM, and microsomes 0.5 mg/mL.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity, and the internal standard corrects for variations in sample processing and analysis.
-
-
Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomes).
-
Experimental Protocol: Receptor Binding Assay (Radioligand Displacement)
This assay determines a compound's binding affinity (Ki) for a specific receptor by measuring how effectively it competes with a known high-affinity radioligand.[11][12]
Principle: A constant concentration of a radiolabeled ligand ([³H]-Ligand) and a source of the receptor (e.g., cell membranes) are incubated with increasing concentrations of the unlabeled test compound. The more potently the test compound binds, the lower the concentration required to displace the radioligand.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a membrane suspension containing the target receptor in assay buffer. The amount of protein should be optimized to give a good signal window (typically <10% of total radioligand bound).[12]
-
Prepare a solution of the radioligand (e.g., [³H]-agonist) in assay buffer at a concentration equal to its known Kd value. Causality: Using the Kd concentration of the radioligand provides a sensitive assay format.
-
Prepare serial dilutions of the unlabeled test compound (and the parent compound for comparison) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane suspension, radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane suspension, radioligand, and a very high concentration of a known unlabeled ligand to saturate all specific binding sites.
-
Test Compound Wells: Add membrane suspension, radioligand, and each concentration of the test compound serial dilution.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. Causality: The receptors bound to the membranes are trapped by the filter, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filter mat to dry, then place it in a sample bag with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filter for each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The 2-hydroxyethyl group is a powerful tool in the medicinal chemist's repertoire for fine-tuning the properties of a drug candidate. Its ability to enhance solubility, modulate metabolism, and introduce a key binding interaction makes it a frequent and valuable addition in structure-activity relationship studies. However, its metabolic instability is a critical factor that must be carefully assessed. By employing the rigorous comparative experimental workflows detailed in this guide, researchers can systematically dissect the influence of this functional group, enabling a data-driven approach to rational drug design and the development of safer, more effective therapeutics.
References
- Dispendix. (n.d.). The Importance of Assays in Drug Discovery and Development.
- NorthEast BioLab. (n.d.). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications.
- Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
- Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- NIH. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
- Cyprotex. (n.d.). Microsomal Stability.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- NIH. (2016). SIGMA RECEPTOR BINDING ASSAYS.
- DOST-PNRI. (2017). Receptor Binding Assay - Part 1.
- WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- MDPI. (n.d.). Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biomaterials.
- PubMed. (n.d.). Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate.
- PubMed. (n.d.). The toxicokinetics and distribution of 2-hydroxyethyl methacrylate in mice.
- PubMed. (n.d.). [Studies on the pharmacodynamic activity of several drug solvents. 2. Glycerin, N-(beta-hydroxyethyl)-lactamide, polyethylene glycol 400].
- MDPI. (2021). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite.
- PLOS One. (n.d.). Sensitization Potential of Dental Resins: 2-Hydroxyethyl Methacrylate and Its Water-Soluble Oligomers Have Immunostimulatory Effects.
- ResearchGate. (n.d.). 2-Hydroxyethyl Methacrylate (HEMA): Chemical Properties and Applications in Biomedical Fields.
- PMC. (n.d.). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design.
- PubMed Central. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity.
- ResearchGate. (n.d.). The potentially bioisosteric replacement[14][15] from methyl....
- University of Michigan. (n.d.). Bioisosteres of Common Functional Groups.
- EMBL-EBI. (n.d.). 2-hydroxyethyl group (CHEBI:44730).
- NIH. (n.d.). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents.
- Semantic Scholar. (2021). Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydr.
- Wikipedia. (n.d.). Arylcyclohexylamine.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
Sources
- 1. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. drughunter.com [drughunter.com]
- 4. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Stability of Isoxazole-Based PROTAC Linkers: A Technical Guide for Drug Developers
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The elegant architecture of a PROTAC, consisting of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a connecting linker, is fundamental to its function.[3][4] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its physicochemical properties, cell permeability, and, most importantly, the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5][6][7] Among the diverse chemical scaffolds utilized in linker design, isoxazole-based motifs have garnered significant interest due to their unique structural and electronic properties that can confer favorable stability and conformational rigidity.[8][9][10]
This guide provides an in-depth, objective comparison of the stability of different isoxazole-based PROTAC linkers, supported by experimental data and detailed methodologies. We will explore the nuances of how isoxazole chemistry impacts both metabolic and conformational stability, providing researchers, scientists, and drug development professionals with the insights necessary for rational PROTAC design.
The Isoxazole Moiety: A Privileged Scaffold in Linker Design
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers several advantages in the context of PROTAC linker design.[9] Its electronic properties, which are intermediate between electron-rich furans and electron-deficient pyridines, can contribute to improved metabolic stability compared to more labile heterocyclic systems.[8][11] Furthermore, the defined geometry of the isoxazole ring can introduce a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex.[7][12][13]
Comparative Stability Analysis: Isoxazole vs. Other Linker Chemistries
The stability of a PROTAC linker can be assessed from two primary perspectives: metabolic stability, which dictates the molecule's half-life in a biological system, and conformational stability of the ternary complex, which is essential for efficient ubiquitination.
Metabolic Stability: Resisting Cellular Metabolism
A key challenge in PROTAC development is ensuring sufficient metabolic stability to achieve sustained target degradation.[14] Linkers are often susceptible to enzymatic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes or hydrolysis.[14]
Studies have shown that incorporating heterocyclic motifs like isoxazole can enhance metabolic stability. For instance, the replacement of a more electron-rich thiazole ring with an isoxazole has been demonstrated to improve metabolic stability, likely due to the isoxazole's lower susceptibility to oxidative metabolism.[11]
Table 1: Comparative Metabolic Stability of Different Linker Scaffolds
| Linker Type | Representative Structure | Key Stability Characteristics | Supporting Evidence |
| Alkyl Chains | -(CH2)n- | Generally hydrophobic, susceptible to CYP-mediated oxidation. | Often serve as a baseline for comparison. Modifications are typically required to improve stability.[6] |
| PEG Linkers | -(CH2CH2O)n- | Hydrophilic, can improve solubility. May be susceptible to ether cleavage.[6][15] | Widely used, but metabolic liabilities are a known consideration.[6] |
| Triazole Linkers | (Incorporating a triazole ring) | Metabolically stable due to the inertness of the triazole ring.[2][6] | "Click chemistry" synthesis makes them readily accessible.[2] |
| Isoxazole Linkers | (Incorporating an isoxazole ring) | Generally more metabolically stable than more electron-rich heterocycles.[11] Can offer a balance of stability and desirable physicochemical properties.[8] | Can serve as a bioisosteric replacement for other heterocycles to improve metabolic profiles.[8] |
Conformational Stability of the Ternary Complex
The primary function of a PROTAC is to induce and stabilize a ternary complex between the target protein and an E3 ligase.[3][16] The linker's length, flexibility, and chemical composition are paramount in achieving a productive complex that facilitates efficient ubiquitin transfer.[17][18]
The rigidity imparted by an isoxazole ring can be advantageous in this context. By reducing the conformational flexibility of the linker, the entropic penalty of forming the ternary complex can be minimized, potentially leading to higher cooperativity and a more stable complex.[12] Molecular dynamics simulations have shown that linker rigidity can lead to new, favorable interactions within the ternary complex, enhancing its stability.[12]
Experimental Workflows for Assessing Linker Stability
A systematic evaluation of isoxazole-based PROTAC linkers requires a combination of in vitro and cellular assays to comprehensively assess both metabolic and functional stability.
Workflow for Evaluating PROTAC Linker Stability
Caption: A comprehensive workflow for evaluating the stability of PROTAC linkers.
Experimental Protocols
Microsomal Stability Assay
This assay provides an initial assessment of a PROTAC's susceptibility to metabolism by liver enzymes.
Methodology:
-
Incubation: Incubate the isoxazole-based PROTAC (typically at 1 µM) with liver microsomes (e.g., human, rat) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC against time to determine the in vitro half-life (t½).
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex.[1]
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase fused to a HaloTag® (which is labeled with a fluorescent acceptor).
-
PROTAC Treatment: Add the isoxazole-based PROTAC at varying concentrations to the cells.
-
Signal Detection: Measure the light emission at two wavelengths: one for the donor (~460 nm) and one for the acceptor (~618 nm).[1]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in this ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.[1]
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein, a crucial step preceding degradation.[1][19]
Methodology:
-
Cell Treatment: Treat cells with the isoxazole-based PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[1]
-
Lysis and Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the bound proteins and analyze by Western blot using an antibody that recognizes ubiquitin. A high-molecular-weight smear or ladder indicates polyubiquitination of the target protein.[1]
Western Blot for Target Degradation (DC50 and Dmax Determination)
This is the standard assay to quantify the potency and efficacy of a PROTAC.[2][15]
Methodology:
-
Cell Treatment: Treat cells with a serial dilution of the isoxazole-based PROTAC for a defined period (e.g., 24 hours).
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. A loading control (e.g., GAPDH, β-actin) should also be probed.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]
Case Study: Structure-Activity Relationship of Isoxazole-Containing Linkers
While direct comparative stability data for a series of isoxazole-based PROTAC linkers is not extensively published in a single source, we can synthesize findings from various studies on linker design to inform our understanding.
Table 2: Hypothetical Comparative Data for Isoxazole-Based Linkers
| Linker Variation | DC50 (nM) | Dmax (%) | Microsomal t½ (min) | Rationale for Performance |
| Short, rigid isoxazole-alkyl | 150 | 80 | 45 | Suboptimal length may lead to steric hindrance, but the rigid isoxazole offers some stability. |
| Isoxazole-PEG4 | 25 | 95 | 30 | Optimal length and improved solubility from the PEG moiety enhance ternary complex formation, though PEG can be a metabolic liability. |
| Di-isoxazole (rigid) | 75 | 90 | >60 | Increased rigidity may pre-organize the PROTAC for efficient complex formation and enhance metabolic stability. |
| Isoxazole-piperazine | 50 | 92 | >60 | The piperazine introduces a favorable rigid, polar element, often improving both stability and physicochemical properties.[14] |
This data is illustrative and based on general principles of PROTAC design. Actual results will be target- and system-dependent.
Conclusion and Future Directions
The isoxazole moiety represents a valuable tool in the PROTAC linker design toolkit. Its unique combination of relative metabolic stability and the ability to impart conformational rigidity can be leveraged to develop highly potent and effective protein degraders. The strategic placement of the isoxazole ring within the linker, as well as its combination with other favorable chemical motifs such as PEG or piperazine, allows for the fine-tuning of a PROTAC's physicochemical and pharmacological properties.
A rigorous, multi-parametric approach to evaluating linker stability, encompassing metabolic, biophysical, and cellular assays, is crucial for the successful development of isoxazole-based PROTACs. As our understanding of the intricate structure-activity relationships of PROTAC linkers continues to evolve, we can anticipate the design of even more sophisticated and therapeutically impactful protein degraders.
References
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design.
- Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta.
- Effect of the linker's site of attachment on PROTAC stability...
- Mitigating Heterocycle Metabolism in Drug Discovery.Journal of Medicinal Chemistry. [Link]
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.MDPI. [Link]
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.RSC Publishing. [Link]
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.MDPI. [Link]
- Correlating cellular ternary complex formation with degradation kinetics.American Chemical Society. [Link]
- Current strategies for the design of PROTAC linkers: a critical review.
- Protein Degradation Assays - PROTAC Screening.Reaction Biology. [Link]
- The recent progress of isoxazole in medicinal chemistry | Request PDF.
- DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity.YouTube. [Link]
- Advances in isoxazole chemistry and their role in drug discovery.PubMed. [Link]
- Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery.Frontiers in Chemistry. [Link]
- Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead.ACS Central Science. [Link]
- Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 17. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesensors.com [lifesensors.com]
A Senior Application Scientist's Guide to Assessing the ADME Properties of 3-Bromo-5-(2-hydroxyethyl)isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Potency – The Critical Role of ADME in Drug Discovery
In the landscape of modern drug discovery, identifying a potent modulator of a biological target is merely the first step. The ultimate success of a therapeutic candidate is overwhelmingly dictated by what happens to it within the body. This journey is described by the principles of ADME: Absorption, Distribution, Metabolism, and Excretion.[1][2] A compound with exceptional potency in a test tube is of little therapeutic value if it cannot be absorbed into the bloodstream, reach its target tissue, remain stable long enough to exert its effect, and then be safely cleared from the body.[3][4] Ignoring ADME properties in the early stages is a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[4][5]
The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable electronic properties, metabolic stability, and ability to engage in key biological interactions.[6][7] The 3-Bromo-5-(2-hydroxyethyl)isoxazole scaffold, in particular, offers multiple vectors for chemical modification, allowing for the generation of diverse derivatives to optimize target engagement. However, each modification, while potentially improving potency, can drastically alter the compound's ADME profile.
This guide provides a comprehensive framework for assessing and comparing the ADME properties of a series of this compound derivatives. We will move from rapid in silico predictions to robust in vitro assays, explaining the causality behind each experimental choice and providing actionable protocols. Our goal is to build a holistic ADME profile that enables data-driven decisions, prioritizing candidates with the highest probability of in vivo success.
A Tiered Strategy for ADME Assessment
A resource-effective ADME screening strategy begins with broad, predictive methods and progressively focuses on more complex, physiologically relevant assays for the most promising compounds. This tiered approach ensures that potential liabilities are identified early, guiding the synthetic chemistry effort toward candidates with more favorable pharmacokinetic profiles.
Caption: A tiered workflow for assessing the ADME properties of drug candidates.
Part 1: The Predictive Foundation – In Silico ADME Profiling
Expertise & Experience: Before committing resources to chemical synthesis and wet lab experiments, we leverage computational tools to triage our designed derivatives. In silico ADME prediction provides a rapid, cost-effective first pass to identify compounds that may possess fundamental flaws, such as poor absorption or potential metabolic liabilities.[8][9][10] While not a substitute for experimental data, these predictions are invaluable for guiding initial library design.
We will use a tool like the free SwissADME web server to calculate key physicochemical descriptors and predict ADME properties.[11]
Key Parameters & Their Significance:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA) are foundational. They govern solubility, permeability, and general "drug-likeness."
-
Lipinski's Rule of Five: An empirical rule of thumb for evaluating oral bioavailability. A compound is more likely to be orally bioavailable if it violates no more than one of the following: MW ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.[12][13]
-
Pharmacokinetics: Predictions of Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation help prioritize compounds for specific therapeutic indications.[12]
-
Cytochrome P450 (CYP) Inhibition: Early identification of potential inhibitors of major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial for avoiding drug-drug interactions.[12]
Data Presentation: In Silico Profile of Isoxazole Derivatives
Let's compare our parent compound, This compound (Parent) , with two hypothetical derivatives:
-
Derivative A: An ester prodrug designed to mask the polar hydroxyl group.
-
Derivative B: An ether-linked analog with increased lipophilicity.
| Property | Parent Compound | Derivative A (Ester) | Derivative B (Ether) | Interpretation |
| MW (Da) | 192.01 | 234.05 | 268.12 | All well within Lipinski's rule (<500). |
| LogP | 0.85 | 1.60 | 2.95 | Increasing lipophilicity from Parent to B. |
| TPSA (Ų) | 55.1 | 63.6 | 51.2 | Ester group increases polarity; Ether does not. |
| Lipinski Violations | 0 | 0 | 0 | All compounds predicted to have drug-like properties. |
| GI Absorption | High | High | High | All are predicted to be well-absorbed. |
| BBB Permeant | No | No | Yes | Increased lipophilicity of B may enable CNS penetration. |
| CYP2D6 Inhibitor | No | No | Yes | Derivative B flagged for potential drug-drug interactions. |
Authoritative Grounding: The SwissADME database is a widely used tool for predicting the ADME properties of small molecules, and its predictions have been validated against experimental data.[12]
Part 2: Empirical Validation – Key In Vitro ADME Assays
Following in silico prioritization, we move to in vitro assays to generate robust, quantitative data on the most promising derivatives.
A. Assessing Absorption and Permeability
A compound's ability to cross the intestinal wall is a primary determinant of its oral bioavailability. We use a two-assay strategy to build a comprehensive picture of permeability.
Objective: To measure a compound's passive diffusion rate across an artificial lipid membrane.
Trustworthiness: The PAMPA is a highly reproducible, cell-free assay that isolates passive transport, making it an ideal high-throughput screen for early-stage discovery.[14][15] By removing the complexities of active transporters, we get a clean measure of a molecule's intrinsic ability to permeate a lipid bilayer, which is the fundamental first step in absorption.[14][16]
Caption: Comparison of PAMPA and Caco-2 permeability models.
Experimental Protocol: PAMPA
-
Membrane Preparation: A 96-well filter plate (Donor plate) is coated with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[15][17]
-
Compound Preparation: Test compounds are dissolved in a buffer (e.g., PBS, pH 7.4 with 5% DMSO) to a final concentration of 10-100 µM.[15][18]
-
Assay Setup: A 96-well acceptor plate is filled with 300 µL of buffer. The drug-containing donor solutions (150 µL) are added to the coated filter plate.[17]
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for 4-16 hours with gentle shaking.[16][17]
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using established equations that account for concentrations and incubation time.
Data Presentation: PAMPA Permeability of Isoxazole Derivatives
| Compound | Pe (10⁻⁶ cm/s) | Permeability Class |
| Atenolol (Low Control) | < 1 | Low |
| Parent Compound | 2.5 | Medium |
| Derivative A (Ester) | 6.8 | High |
| Derivative B (Ether) | 9.5 | High |
| Propranolol (High Control) | > 15 | High |
Interpretation: Both derivatives show significantly improved passive permeability over the parent compound, likely due to increased lipophilicity. This suggests they have a higher potential for transcellular absorption.
Objective: To assess bidirectional permeability across a human intestinal cell monolayer, accounting for both passive diffusion and active transport.
Expertise & Experience: While PAMPA is excellent for screening, it cannot predict the influence of transporters. The Caco-2 assay is the industry standard for this.[19][20] These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[20][21] By measuring transport in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions, we can calculate an Efflux Ratio (ER). An ER greater than 2 is a strong indication that the compound is actively pumped out of the cell, which can limit its oral bioavailability.[22]
Experimental Protocol: Caco-2 Bidirectional Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for ~21 days to allow for differentiation and monolayer formation.[22]
-
Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[20]
-
A-B Transport: The test compound (typically 10 µM) is added to the apical (donor) side. Samples are taken from the basolateral (receiver) side over a 2-hour period.[20][21]
-
B-A Transport: In a parallel set of wells, the test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.[20][21]
-
Quantification: All samples are analyzed by LC-MS/MS to determine compound concentration.
-
Calculation: The apparent permeability (Papp) for each direction is calculated. The Efflux Ratio is calculated as (Papp B-A) / (Papp A-B).
Data Presentation: Caco-2 Permeability of Isoxazole Derivatives
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Parent Compound | 3.1 | 3.5 | 1.1 | Good absorption, not an efflux substrate. |
| Derivative A (Ester) | 7.2 | 8.1 | 1.1 | Excellent absorption, not an efflux substrate. |
| Derivative B (Ether) | 8.9 | 27.6 | 3.1 | High intrinsic permeability, but is a substrate for efflux. |
Interpretation: Derivative A shows excellent permeability without being an efflux substrate, making it a very promising candidate. Derivative B, despite its high passive permeability seen in PAMPA, is identified as an efflux substrate in this more physiologically relevant model. This is a critical finding, as this efflux could severely limit its in vivo absorption and bioavailability.
B. Assessing Metabolic Stability
Objective: To determine the intrinsic metabolic clearance of a compound by liver enzymes.
Trustworthiness: A compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, dictates its half-life and oral bioavailability.[23] The Human Liver Microsome (HLM) stability assay is a robust and widely used in vitro model to assess Phase I metabolism.[24] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[25][26] By incubating our compounds with HLMs and an NADPH-regenerating system (a necessary cofactor for CYP activity), we can measure the rate of disappearance of the parent compound over time.[23][27]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture Preparation: A master mix is prepared in buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM).[23][27]
-
Initiation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system.[24]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[24]
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24][27]
-
Sample Processing: Samples are centrifuged to precipitate proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.
-
Calculation: The percentage of compound remaining is plotted against time. From the slope of the line, the half-life (t½) and intrinsic clearance (Clint) are calculated.
Data Presentation: Metabolic Stability of Isoxazole Derivatives
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Metabolic Stability Class |
| Warfarin (Low Control) | > 60 | < 10 | High |
| Parent Compound | 55 | 12.6 | High |
| Derivative A (Ester) | 8 | 86.6 | Low |
| Derivative B (Ether) | 48 | 14.4 | High |
| Verapamil (High Control) | < 10 | > 100 | Low |
Interpretation: The parent compound and Derivative B both exhibit high metabolic stability, suggesting they will have low hepatic clearance and potentially good bioavailability. In contrast, Derivative A is rapidly metabolized. This is a classic outcome for an ester prodrug, which is designed to be cleaved by esterase enzymes (also present in microsomes) to release the active parent compound. While this indicates successful prodrug conversion, it also suggests a high potential for first-pass metabolism, which could limit the amount of parent drug reaching systemic circulation.
Synthesizing the Data: A Comparative Guide to Candidate Selection
By integrating the data from our tiered assessment, we can now make an informed, evidence-based comparison of our derivatives.
| Candidate | In Silico Flags | Passive Permeability (PAMPA) | Absorption & Efflux (Caco-2) | Metabolic Stability (HLM) | Overall Assessment |
| Parent | None | Medium | Good absorption, no efflux | High | Good Baseline. A viable but unoptimized starting point. |
| Derivative A | None | High | Excellent absorption, no efflux | Low (rapid conversion) | Promising Prodrug. Shows enhanced permeability. The rapid metabolism confirms its identity as a prodrug, but raises concerns about first-pass effect. Further investigation is warranted. |
| Derivative B | CYP2D6 Inhibition | High | Good absorption, significant efflux | High | High Risk. The combination of predicted CYP inhibition and confirmed P-gp efflux presents significant liabilities for further development. |
Expert Recommendation:
Based on this comprehensive ADME profile, Derivative A emerges as the most promising candidate for advancement. It successfully improves upon the permeability of the parent compound without becoming a substrate for efflux pumps. While its low metabolic stability is a key feature of its prodrug design, this will need to be carefully characterized in in vivo pharmacokinetic studies to ensure that sufficient levels of the parent compound are achieved in circulation.
Derivative B should be deprioritized. The dual risks of drug-drug interactions (CYP inhibition) and poor bioavailability due to active efflux make it a less attractive candidate.
Conclusion and Future Directions
This guide illustrates a logical and resource-conscious strategy for evaluating the ADME properties of novel chemical entities like the this compound derivatives. By starting with broad in silico predictions and progressively applying more complex and physiologically relevant in vitro assays, we can identify critical liabilities early and focus our efforts on compounds with the highest likelihood of clinical success.
The next steps for the most promising candidate, Derivative A, would involve advancing to in vivo pharmacokinetic studies in a relevant animal model (e.g., mouse or rat). These studies will provide definitive data on its oral bioavailability, plasma concentration-time profile, half-life, and clearance, ultimately validating the predictions made from our robust in vitro assessment.
References
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- J. S. K. Nagarajan, et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
- What is ADME and how does it fit into drug development?. BioIVT. (2020). [Link]
- In Vitro ADME. Selvita. [Link]
- In Vitro ADME Assays and Services.
- Protocol for the Human Liver Microsome Stability Assay.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- The Importance of Pharmaceutical ADME Studies.
- In Vitro ADME Studies. PharmaLegacy. [Link]
- Purpose of ADME Studies in Drug Development. AZoLifeSciences. (2021). [Link]
- Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Importance of ADME/Tox in Early Drug Discovery. Cresset. (2022). [Link]
- Caco2 assay protocol.
- Pharmacokinetics: Definition & Use in Drug Development. Allucent. [Link]
- In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]
- PAMPA Permeability Assay Protocol. Technology Networks. [Link]
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io. (2024). [Link]
- In Silico ADME Methods Used in the Evaluation of N
- In Vitro ADME & Physicochemical Profiling.
- Metabolic stability in liver microsomes. Mercell. [Link]
- ADME Microsomal Stability Assay. BioDuro. [Link]
- Caco-2 permeability assay.
- ADME properties of compounds 3a-h.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. (2017). [Link]
- Caco-2 Permeability. Concept Life Sciences. [Link]
- Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- In vitro and In silico Predictive ADME. University of Helsinki. [Link]
- Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. [Link]
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters. [Link]
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. (2022). [Link]
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (2024). [Link]
- Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
- Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. PrepChem.com. [Link]
- The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society. [Link]
Sources
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. allucent.com [allucent.com]
- 3. bioivt.com [bioivt.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ayushcoe.in [ayushcoe.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. researchgate.net [researchgate.net]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. mercell.com [mercell.com]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-(2-hydroxyethyl)isoxazole: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5-(2-hydroxyethyl)isoxazole (CAS No. 105175-00-6), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are synthesized from regulatory standards and best practices in chemical hygiene.
Foundational Safety and Hazard Identification
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is a halogenated organic molecule, and while comprehensive toxicological data may be limited, the available information necessitates a cautious approach.
1.1. GHS Hazard Classification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
1.2. Personal Protective Equipment (PPE): The First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The causality behind these choices lies in mitigating the specific risks posed by the chemical's properties.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and potential contact with airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, absorption, and irritation.[1] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Work in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of any dust or vapors, which can cause respiratory irritation.[1] |
The Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should this compound be disposed of down the drain or in regular municipal trash.[2]
2.1. Waste Segregation: A Critical Step
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. As a brominated organic compound, this compound must be categorized as halogenated organic waste .[3]
-
DO NOT mix with non-halogenated organic wastes, acids, or bases in the same container.[3]
2.2. Waste Collection and Containment
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a dedicated, leak-proof container.[2]
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE).
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: Halogenated Organic Solids" and includes the full chemical name: "this compound".
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a dedicated, chemically resistant, leak-proof container with a secure screw-top cap.[2]
-
The container should be labeled as "Hazardous Waste: Halogenated Organic Liquids" and list all components of the solution, including the full chemical name of the isoxazole derivative and the solvent(s).
-
Keep the waste container closed at all times, except when adding waste.
-
2.3. Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[2]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE as detailed in the table above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[2]
-
Clean-Up:
-
For liquid spills, carefully absorb the material.
-
For solid spills, gently sweep or scoop the material to avoid creating dust.
-
-
Dispose of Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled container for disposal as hazardous waste, following the solid waste protocol above.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable detergent and water.
Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, from initial handling to final waste collection.
Caption: Disposal workflow for this compound.
Regulatory Context and Authoritative Grounding
The disposal procedures outlined are grounded in the regulations and guidelines set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a halogenated organic compound, this compound falls under specific waste management categories. The EPA provides lists of regulated halogenated organic compounds, and while this specific isoxazole may not be explicitly named, its chemical class dictates its handling as a regulated hazardous waste.[4][5][6]
OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that employers provide information and training to employees about the hazardous chemicals in their work area and establish a Chemical Hygiene Plan.[7][8] This guide serves as a component of that commitment.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to these detailed protocols, researchers, scientists, and drug development professionals can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable laboratory environment.
References
- Hazardous Waste Segreg
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Safety d
- Chemical Process SOP Example. Unknown Source.
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Appendix A Disposal Procedures by Chemical. Unknown Source.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. University of Delaware.
- Hazardous Waste. EHSO Manual 2025-2026.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Unknown Source. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- 1910.1200 - Hazard Communication.
- Controlling Occupational Exposure to Hazardous Drugs.
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
A Researcher's Comprehensive Guide to the Safe Handling and Disposal of 3-Bromo-5-(2-hydroxyethyl)isoxazole
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 3-Bromo-5-(2-hydroxyethyl)isoxazole (CAS No. 105175-00-6). As a halogenated heterocyclic compound, its unique reactivity, which is valuable in chemical synthesis, also necessitates stringent safety measures to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical causality and laboratory best practices.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and associated hazards of this compound is the foundation of safe laboratory practice. The compound is a solid at room temperature and possesses a combination of hazards that demand respect and careful handling.[1][2]
| Property | Value | Source(s) |
| CAS Number | 105175-00-6 | [3][4][] |
| Molecular Formula | C₅H₆BrNO₂ | [4][] |
| Molecular Weight | 192.01 g/mol | [4][][6] |
| Physical Form | Solid | [1][2] |
| Storage Class | 11 - Combustible Solids | [1] |
A review of safety data sheets reveals some discrepancies in hazard classification between suppliers.[3][7] In such cases, a conservative approach that adopts the most stringent warnings is the only responsible course of action. The following table consolidates the GHS classifications, prioritizing the highest level of reported risk.
| GHS Classification | Hazard Statement | Pictogram | Signal Word | Explanation & Causality |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning | Ingestion can lead to systemic toxicity.[3][7] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning | Direct contact with the skin can cause inflammation and irritation.[3] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | GHS05 | Danger | This is the most critical contact hazard. The compound can cause irreversible damage to the eyes. This classification supersedes "serious eye irritation" (H319).[1] |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | GHS07 | Warning | Inhalation of dust or aerosols can irritate the respiratory tract.[3] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | GHS09 | Warning | As a halogenated organic, this compound is persistent and harmful to aquatic ecosystems. Improper disposal must be avoided.[7] |
The Hierarchy of Controls: A Foundational Safety Paradigm
Effective laboratory safety is not solely reliant on personal protective equipment (PPE). It is governed by the "Hierarchy of Controls," a framework that prioritizes risk-mitigation strategies. PPE is the final, essential barrier between you and the hazard.
Caption: The Hierarchy of Controls prioritizes safety measures.
For handling this compound in a research setting, Engineering Controls (i.e., a certified chemical fume hood) and Personal Protective Equipment (PPE) are the most critical and non-negotiable elements.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE must directly address the hazards identified in Section 1.
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye & Face | Chemical safety goggles and a face shield | Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient.[1] Goggles provide a seal against splashes and dust. A face shield worn over goggles is required when handling larger quantities (>10g) or when there is a significant splash risk. |
| Skin & Body | Fire-retardant lab coat with tight-fitting knit cuffs; Disposable, low-permeability gown | The lab coat should be fully buttoned.[8] For procedures with a higher risk of contamination, a disposable gown worn over the lab coat provides an easily removable barrier. Cuffs should be tucked under the outer pair of gloves.[9] |
| Hands | Double-gloving with nitrile gloves | Halogenated compounds can degrade some glove materials.[10] Double-gloving provides an extra layer of protection. The inner glove should be under the lab coat cuff, and the outer glove should be over the cuff.[9] Change the outer glove immediately if contamination is suspected or, as a best practice, every 60 minutes.[9] |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood | All handling of the solid compound must be performed in a fume hood to control exposure to dust and potential vapors.[3][10] If a fume hood is not available, which is strongly discouraged, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required. |
Step-by-Step PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Don the inner pair of nitrile gloves.
-
Don the lab coat or disposable gown, ensuring full coverage.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat/gown.[9]
-
Don chemical safety goggles.
-
Don face shield if required.
-
-
Doffing (Taking Off) - The "Contaminated-to-Contaminated" Principle:
-
Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin.
-
Remove the face shield and goggles from the back.
-
Remove the lab coat or gown by rolling it down and away from your body, ensuring the contaminated exterior is folded inward.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Safe Handling and Operational Plan
All manipulations of this compound should be confined to a designated area within a chemical fume hood.[10]
Caption: Standard workflow for handling the solid compound.
Protocol for Weighing and Transferring the Solid
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary glassware and equipment.
-
Pre-Weighing: Place a weighing boat on an analytical balance inside the fume hood and tare it.
-
Aliquotting: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing boat. Perform this action slowly to minimize dust generation.
-
Closure: Immediately and tightly reseal the main container of the chemical.[3][10]
-
Transfer: Carefully transfer the weighed solid from the boat into the reaction vessel.
-
Immediate Cleanup: Dispose of the weighing boat and any contaminated items (e.g., weighing paper) directly into the designated "Halogenated Solid Waste" container.
Emergency Procedures and Spill Management
Prompt and correct action is critical in an emergency.
| Exposure Type | Immediate First Aid Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][7] |
Protocol for Small Spill Cleanup (<10g Solid)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access. Ensure the fume hood remains operational.
-
PPE: Don the appropriate PPE as described in Section 3, including double nitrile gloves, goggles, and a lab coat.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]
-
Collect: Carefully sweep the absorbed material into a dustpan. Use spark-proof tools if available.[3][11] Transfer the material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and label it "Spill Debris: this compound." Dispose of it according to the halogenated waste protocol.
Waste Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[12] It must never be disposed of down the drain or in regular trash.[10][13] Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and environmental burden.[14][15]
Caption: Waste segregation and disposal workflow.
Step-by-Step Disposal Procedure
-
Container Selection: Obtain separate, designated hazardous waste containers for "Halogenated Solid Waste" and "Halogenated Liquid Waste" from your institution's Environmental Health & Safety (EHS) department.[13]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[13][14] Clearly write "this compound" and list any other chemical constituents and their approximate percentages.
-
Segregation:
-
Place all contaminated solids (gloves, weighing paper, absorbent materials, etc.) into the "Halogenated Solid Waste" container.
-
Pour all liquid wastes containing this compound into the "Halogenated Liquid Waste" container.
-
-
Storage: Keep waste containers tightly closed except when adding waste.[13] Store them in a designated, properly ventilated satellite accumulation area away from incompatible materials.[10]
-
Disposal Request: When the container is full, submit a chemical waste pickup request through your institutional EHS office.
By adhering to these detailed protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
- Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
- Safety data sheet - Isoxadifen-ethyl. CPAChem. [Link]
- This compound 500mg. P212121 Store. [Link]
- Hospitals eTool - Pharmacy - Personal Protective Equipment (PPE).
- Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
- Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. [Link]
- Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
- Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
- Halogenated Solvents in Laboratories.
- Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. PrepChem.com. [Link]
- Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
Sources
- 1. This compound 105175-00-6 [sigmaaldrich.com]
- 2. This compound 105175-00-6 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS: 105175-00-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. store.p212121.com [store.p212121.com]
- 7. cpachem.com [cpachem.com]
- 8. youtube.com [youtube.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
